Almagate
Descripción
Propiedades
Número CAS |
66827-12-1 |
|---|---|
Fórmula molecular |
CH3AlMgO5-3 |
Peso molecular |
146.32 g/mol |
Nombre IUPAC |
aluminum;trimagnesium;carbonate;heptahydroxide;dihydrate |
InChI |
InChI=1S/CH2O3.Al.Mg.2H2O/c2-1(3)4;;;;/h(H2,2,3,4);;;2*1H2/p-3 |
Clave InChI |
NSGJDSJCJMRMEA-UHFFFAOYSA-K |
SMILES |
C(=O)([O-])[O-].O.O.[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2].[Al+3] |
SMILES canónico |
C(=O)([O-])[O-].O.[OH-].[Mg].[Al] |
Otros números CAS |
66827-12-1 |
Sinónimos |
almagate Almax aluminum-magnesium hydroxide carbonate aluminum-magnesium hydroxycarbonate Deprece Obetine TISACID |
Origen del producto |
United States |
Foundational & Exploratory
Almagate: A Technical Guide to its Crystalline Lattice Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Almagate is a synthetically produced hydrated aluminum-magnesium hydroxycarbonate, recognized for its application as an antacid.[1] Its efficacy and stability are intrinsically linked to its well-defined crystalline structure. Unlike amorphous antacid counterparts, this compound possesses a layered double hydroxide (LDH) structure, which imparts favorable properties such as a high acid-neutralizing capacity and sustained buffering action.[1] This technical guide provides an in-depth analysis of the crystalline lattice properties of this compound, detailing its structural characteristics, physicochemical properties, and the experimental methodologies used for its characterization.
Physicochemical Properties
This compound is a white or nearly white, fine crystalline powder. It is practically insoluble in water and ethanol.[2] The empirical formula for this compound is Al₂Mg₆(OH)₁₄(CO₃)₂·4H₂O.[1]
| Property | Value | Reference |
| Molecular Formula | Al₂Mg₆(OH)₁₄(CO₃)₂·4H₂O | [1] |
| Appearance | White or almost white fine crystalline powder | [2] |
| Solubility | Practically insoluble in water and ethanol | [2] |
| pH (4% Aqueous Solution) | 9.1 – 9.7 | [2] |
| Aluminum Oxide (Al₂O₃) Content | 15.0% - 17.0% | [2] |
| Magnesium Oxide (MgO) Content | 36.0% - 40.0% | [2] |
Crystalline Structure and Lattice Properties
This compound's crystal structure is characterized as a layered double hydroxide (LDH), analogous to the mineral hydrotalcite. The structure consists of positively charged brucite-like layers, where magnesium ions are octahedrally coordinated to hydroxyl groups, with some magnesium ions isomorphously substituted by aluminum ions.[1] This substitution creates a net positive charge on the layers, which is compensated by interlayer anions, in this case, carbonate ions, and water molecules.
| Crystallographic Parameter | Value (for analogous Mg/Al LDHs) | Reference |
| Crystal System | Hexagonal | [3] |
| Space Group | R-3m (inferred) | [3] |
| Basal Spacing (d₀₀₃) | ~7.6 Å | [3] |
Experimental Protocols
Synthesis of this compound (Co-precipitation Method)
This protocol describes a common method for the laboratory-scale synthesis of this compound.
Materials:
-
Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)
-
Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)
-
Sodium carbonate (Na₂CO₃)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of aluminum nitrate and magnesium nitrate with a Mg/Al molar ratio of 3:1.
-
Prepare a separate aqueous solution of sodium carbonate and sodium hydroxide.
-
Slowly add the mixed metal nitrate solution to the alkaline carbonate solution under vigorous stirring at a constant pH (typically between 9 and 10) and temperature (e.g., 60 °C).
-
Age the resulting slurry at an elevated temperature (e.g., 80 °C) for several hours to improve crystallinity.
-
Filter the precipitate and wash thoroughly with deionized water until the filtrate is neutral to remove excess salts.
-
Dry the resulting white powder in an oven at a controlled temperature (e.g., 100 °C).
Powder X-ray Diffraction (XRD) Analysis
XRD is used to confirm the crystalline phase, determine the basal spacing, and assess the crystallinity of the synthesized this compound.
Instrumentation:
-
A laboratory powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).
Procedure:
-
Grind the dried this compound sample to a fine powder using an agate mortar and pestle.
-
Mount the powdered sample onto a sample holder.
-
Collect the diffraction pattern over a 2θ range of 5° to 70° with a step size of 0.02° and a scan speed of 2°/minute.
-
Analyze the resulting diffractogram to identify the characteristic (003) and (006) reflections of the LDH structure and calculate the basal spacing using Bragg's Law.
Thermogravimetric and Differential Scanning Calorimetry (TGA/DSC) Analysis
TGA/DSC provides information on the thermal stability of this compound and the different stages of its decomposition.
Instrumentation:
-
A simultaneous TGA/DSC instrument.
Procedure:
-
Place a known amount of the this compound sample (typically 5-10 mg) into an alumina crucible.
-
Heat the sample from room temperature to 1000 °C at a constant heating rate of 10 °C/minute under a controlled atmosphere (e.g., nitrogen or air).
-
Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.
-
Analyze the TGA curve to identify the temperatures of water loss and dehydroxylation/decarbonation. The DSC curve will indicate whether these processes are endothermic or exothermic.
The thermal decomposition of a synthetic hydrotalcite with a similar composition to this compound (Mg₆Al₂(OH)₁₆CO₃·nH₂O) shows distinct stages of mass loss:
-
Up to 70°C: Loss of physically adsorbed water (approximately 7.0% m/m).[3]
-
70°C to 230°C: Loss of interlayer water (decarbonation begins, with a DTA endotherm around 222°C; approximately 16.5% m/m loss).[3]
-
230°C to 420°C: Dehydroxylation of the brucite-like layers (DTA endotherm around 400°C; approximately 23.6% m/m loss).[3]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound, confirming the presence of hydroxyl groups, carbonate ions, and water molecules.
Instrumentation:
-
An FTIR spectrometer with a suitable sampling accessory (e.g., ATR or KBr pellet press).
Procedure (using KBr pellet method):
-
Mix a small amount of the dried this compound sample (approx. 1 mg) with spectroscopic grade potassium bromide (KBr, approx. 100 mg).
-
Grind the mixture to a fine powder.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
Record the FTIR spectrum in the range of 4000 to 400 cm⁻¹.
-
Identify the characteristic absorption bands:
-
A broad band around 3400-3500 cm⁻¹ corresponding to the O-H stretching vibrations of hydroxyl groups and interlayer water molecules.[3]
-
A sharp band around 1360 cm⁻¹ attributed to the asymmetric stretching of the carbonate anions in the interlayer.[3]
-
Bands in the low-frequency region (below 1000 cm⁻¹) are associated with the metal-oxygen (Mg-O, Al-O) lattice vibrations.
-
Workflow for Synthesis and Characterization
Conclusion
This compound's well-defined crystalline lattice, characteristic of a layered double hydroxide, is fundamental to its performance as a pharmaceutical excipient. The synthesis and characterization methods outlined in this guide provide a framework for researchers and drug development professionals to analyze and control the material properties of this compound. Further research, particularly single-crystal X-ray diffraction studies, would be beneficial for a more precise elucidation of its atomic arrangement and for refining the structure-property relationships that govern its therapeutic efficacy.
References
- 1. Characterization of a new crystalline synthetic gastric antacid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Infrared emission spectroscopic study of the dehydroxylation of synthetic Mg/Al and Mg/Zn/Al-hydrotalcites - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Almagate: An In-depth Technical Guide to its Molecular Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Almagate is a second-generation antacid characterized by a unique, rigid crystalline lattice structure of hydrated aluminum-magnesium hydroxycarbonate (Al₂Mg₆(OH)₁₄(CO₃)₂·4H₂O).[1][2][3] This structure confers upon it a high acid-neutralizing capacity and a prolonged buffering effect, distinguishing it from amorphous antacids.[1][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic effects of this compound, focusing on its acid neutralization, pepsin inhibition, bile acid adsorption, and cytoprotective actions.
Core Mechanisms of Action
This compound's therapeutic efficacy stems from a combination of physicochemical interactions within the gastric environment and the stimulation of endogenous protective pathways.
Acid Neutralization and Buffering Capacity
This compound's primary mode of action is the direct neutralization of gastric hydrochloric acid (HCl).[4] Its crystalline structure allows for a rapid yet sustained reaction, effectively raising the gastric pH to a therapeutic range of 3-5.[1][3] This buffering capacity is crucial, as it provides prolonged symptomatic relief without the risk of acid rebound, a phenomenon sometimes associated with over-alkalinization of the stomach.[1]
The neutralization reaction proceeds as follows: Al₂Mg₆(OH)₁₄(CO₃)₂·4H₂O + 18HCl → 2AlCl₃ + 6MgCl₂ + 2CO₂ + 26H₂O
In vitro studies have demonstrated that this compound can increase the pH to 4 within two minutes.[1] Its acid-neutralizing capacity (ANC) has been shown to be superior to that of other antacids, including aluminum hydroxide and magaldrate.[1]
Table 1: Comparative Acid-Neutralizing Capacity (ANC) of this compound and Other Antacids
| Antacid | ANC (mEq HCl/g) |
| This compound | 28.3 [1][5] |
| Magaldrate | 24[1] |
| Aluminum Hydroxide | - |
| Magnesium Hydroxide | - |
Data sourced from in vitro experiments using the standard United States Pharmacopeia (USP) test.[1]
Table 2: Dynamic Acid-Neutralizing Capacity of this compound at Different pH Levels
| Antacid | ANC at pH 2 (mEq HCl/g) | ANC at pH 3 (mEq HCl/g) | ANC at pH 4 (mEq HCl/g) |
| This compound | 39.0 | 27.7 | 17.3 |
| Magaldrate | 36.5 | 25.0 | 9.3 |
| Aluminum-magnesium carbonate dried | 39.9 | 27.4 | 13.1 |
| Magnesium hydroxide | 32.6 | 22.7 | 21.8 |
| Calcium silicate | 13.3 | 6.9 | 6.1 |
This dynamic test simulates the changing pH of the stomach.[6][7]
Inhibition of Pepsin Activity
Pepsin, a proteolytic enzyme, contributes to mucosal damage in acidic environments. This compound effectively inhibits pepsin activity, further protecting the gastric mucosa.[2][3] This inhibition is significant even at a pH of 2.[1][2] In human volunteers, a 1g dose of this compound reduced pepsin's proteolytic activity by 58.9%, compared to a 27.5% reduction by aluminum hydroxide.[8] The inhibitory effect is temporary, with approximately 90% of pepsin activity being restored after 80 minutes, ensuring that protein digestion is not permanently impaired.[1]
Adsorption of Bile Acids
Bile acid reflux into the stomach is a significant factor in the pathogenesis of gastritis and gastric ulceration. This compound has demonstrated the ability to adsorb bile acids, particularly at a pH of 3, which is clinically relevant.[1][3] This action helps to mitigate the damaging effects of bile salts on the gastric mucosa.[9] In vitro studies have shown that the net-like gel structure of aluminum-magnesium hydroxycarbonate, the active component of this compound, provides a considerable advantage in bile acid-consuming capacity compared to sucralfate.[10]
Cytoprotective Mechanisms
Beyond its direct neutralizing and adsorptive properties, this compound exerts a significant cytoprotective effect on the gastric mucosa. This is mediated, at least in part, by the stimulation of endogenous prostaglandin synthesis.[1][4] Prostaglandins, particularly PGE2, play a crucial role in maintaining mucosal integrity by stimulating mucus and bicarbonate secretion, and by increasing mucosal blood flow.[11][12][13] Studies in rats have shown that this compound's gastroprotective effect against ethanol-induced mucosal damage is associated with an increase in the mucosal generation of prostaglandins.[1]
While direct studies on this compound's interaction with Epidermal Growth Factor (EGF) are limited, it is known that maintaining a gastric pH above 4 protects EGF from degradation by pepsin.[14] EGF is a potent mitogen that promotes mucosal healing.[15][16] By increasing gastric pH, this compound likely preserves endogenous EGF, allowing it to contribute to the repair of the gastric mucosa. Other aluminum-containing antacids have been shown to bind EGF and concentrate it at ulcer sites, suggesting a potential similar mechanism for this compound.[17][18]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key mechanisms and experimental approaches used to elucidate the action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological studies with this compound, a potent new antacid compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of a new antacid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound | 66827-12-1 [smolecule.com]
- 5. This compound | 66827-12-1 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the antacid properties of this compound and aluminium hydroxide against pentagastrin-induced gastric secretion in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protective action of this compound against bile-facilitated gastric ulceration in the pylorus-ligated (Shay) rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Study on the bile acid-binding capacity between aluminum-magnesium hydroxycarbonate and sucralfate in vitro [journal11.magtechjournal.com]
- 11. Alimentary tract and pancreas. Stimulation of mucosal prostaglandin synthesis in human stomach and duodenum by antacid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [In vivo and vitro study of prostaglandins E2 and I2 participation in protective function of antacids on gastric mucosa] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Magaldrate stimulates endogenous prostaglandin E2 synthesis in human gastric mucosa in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Epidermal growth factor is digested to smaller, less active forms in acidic gastric juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The role of epidermal growth factor (EGF) and its receptor in mucosal protection, adaptation to injury, and ulcer healing: involvement of EGF-R signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biological effects of epidermal growth factor, with emphasis on the gastrointestinal tract and liver: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Epidermal growth factor in the gastroprotective and ulcer-healing actions of sucralfate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Epidermal growth factor (EGF) in the gastroprotective and ulcer healing actions of colloidal bismuth subcitrate (De-Nol) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Almagate: An In-depth Technical Guide to Solubility and Dissolution Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Almagate is a crystalline hydrated aluminum-magnesium hydroxycarbonate with the chemical formula Al₂Mg₆(OH)₁₄(CO₃)₂·4H₂O.[1][2] It is a widely used antacid valued for its rapid and sustained acid-neutralizing capacity.[3] This technical guide provides a comprehensive overview of the solubility and dissolution kinetics of this compound, presenting key data, detailed experimental protocols, and visual representations of its mechanism of action and relevant experimental workflows.
This compound's unique layered double hydroxide structure contributes to its efficacy as a buffer, allowing it to neutralize gastric acid across a broad pH range.[1] Understanding its solubility and dissolution characteristics is crucial for formulation development, quality control, and ensuring optimal therapeutic performance.
Physicochemical Properties
This compound is a white, odorless, and almost tasteless fine crystalline powder.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | Al₂Mg₆(OH)₁₄(CO₃)₂·4H₂O | [1][2] |
| Molecular Weight | 629.97 g/mol | [1] |
| Appearance | White or almost white fine crystalline powder | [1] |
| Solubility | Practically insoluble in water and ethanol. Soluble in dilute mineral acids with effervescence. | [1] |
Solubility Profile
The solubility of this compound is highly dependent on pH. It is practically insoluble in neutral aqueous solutions like water. However, in acidic environments, such as the stomach, it readily dissolves through a neutralization reaction with acid.[1] This pH-dependent solubility is the basis of its function as an antacid.
Dissolution and Acid Neutralization Kinetics
While specific dissolution profiles detailing the percentage of this compound dissolved over time are not extensively available in public literature, its dissolution kinetics are intrinsically linked to its acid-neutralizing capacity (ANC). The rate and extent of acid neutralization serve as a direct measure of its dissolution in acidic media.
Acid-Neutralizing Capacity (ANC)
The ANC is a critical parameter that quantifies the amount of acid that can be neutralized by a given amount of an antacid. This compound has been shown to have a high ANC that is maintained over a physiologically relevant pH range.
| pH | Acid-Neutralizing Capacity (mEq HCl/g) |
| 2 | 27.7 |
| 3 | 17.3 |
| 4 | 17.3 |
Data sourced from a study on the acid-neutralizing capacities of different antacids, which highlights that this compound retains a significant portion of its neutralizing ability as the pH increases, unlike some other antacids.[4]
In a comparative study, 1 gram of this compound was found to produce a significantly greater reduction in the titratable acid content of gastric aspirates (87.5%) compared to an identical dose of aluminum hydroxide (45.1%). Furthermore, the neutralizing effect of this compound was more prolonged, lasting for 90 minutes compared to 30 minutes for aluminum hydroxide.[5]
Experimental Protocols
USP Acid-Neutralizing Capacity Test
This test determines the total amount of acid that can be neutralized by an antacid.
Methodology:
-
Preparation: Accurately weigh a specified amount of the this compound sample.
-
Reaction: Add the sample to a precise volume of 0.1 N hydrochloric acid (HCl) that is in excess of what the this compound can neutralize.
-
Incubation: Stir the mixture continuously at 37 °C for a specified period (e.g., 60 minutes) to ensure complete reaction.
-
Titration: After the reaction period, titrate the excess HCl with a standardized solution of 0.5 N sodium hydroxide (NaOH) to a pH of 3.5.
-
Calculation: The amount of HCl consumed by the this compound is calculated by subtracting the amount of HCl neutralized by the NaOH from the initial amount of HCl added. This value is then expressed as milliequivalents (mEq) of HCl neutralized per gram of this compound.[6]
USP Acid-Neutralizing Capacity Test Workflow
Rossett-Rice Test (Dynamic Acid Neutralization)
This dynamic test simulates the conditions in the stomach more closely by continuously adding acid to the antacid suspension. It provides information on the speed of neutralization and the duration of action.
Methodology:
-
Setup: Place a defined volume of water (e.g., 70 mL of 0.1 N HCl and 30 mL of distilled water) in a reaction beaker maintained at 37°C.[7]
-
Sample Addition: Introduce a weighed amount of the this compound sample into the beaker with continuous stirring.[7]
-
Acid Infusion: Continuously add 0.1 N HCl at a constant rate (e.g., 4 mL/min) to the beaker.[8]
-
pH Monitoring: Continuously monitor and record the pH of the solution.
-
Data Analysis: Determine the time required to reach pH 3.0 (onset of action) and the total time the pH is maintained between 3.0 and 5.0 (Rossett-Rice time or duration of action).[7][8]
Rossett-Rice Test Workflow
Mechanism of Action: Acid Neutralization
The primary mechanism of action of this compound is the chemical neutralization of hydrochloric acid in the stomach. This reaction consumes protons (H⁺) and raises the gastric pH.
Neutralization Reaction of this compound with Hydrochloric Acid
Conclusion
This compound exhibits favorable solubility and dissolution characteristics for an effective antacid, primarily driven by its rapid and sustained acid-neutralizing capacity in acidic environments. While direct dissolution profile data as a percentage released over time is limited, the extensive data on its high acid-neutralizing capacity provides strong evidence of its efficient dissolution and immediate availability for therapeutic action in the stomach. The detailed experimental protocols for the USP Acid-Neutralizing Capacity Test and the Rossett-Rice Test provide robust methods for characterizing the performance of this compound and its formulations. This technical guide serves as a valuable resource for professionals in the pharmaceutical industry involved in the research, development, and quality control of antacid products.
References
- 1. This compound | 66827-12-1 | Benchchem [benchchem.com]
- 2. In vitro comparison of the antacid potencies of this compound in tablets and suspension with those of other commercially available antacid preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. Evaluation of the acid-neutralizing capacity and other properties of antacids marketed in Morocco - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. youtube.com [youtube.com]
A Comprehensive Technical Guide to the Physicochemical Properties of Synthetic Almagate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the core physicochemical properties of synthetic Almagate, a crystalline hydrated aluminum-magnesium hydroxycarbonate widely utilized as an antacid. This document collates and presents key quantitative data, details comprehensive experimental protocols for characterization, and visualizes critical relationships and workflows to support research and development in the pharmaceutical sciences. This compound's unique layered double hydroxide structure confers a rapid onset of action, high acid-neutralizing capacity, and prolonged buffering effect. This guide serves as a central resource for understanding and evaluating the material properties of synthetic this compound.
Introduction
This compound is a synthetic antacid with the empirical formula Al₂Mg₆(OH)₁₄(CO₃)₂·4H₂O[1]. It possesses a well-defined crystalline structure, distinguishing it from amorphous antacid preparations[1][2]. This crystalline nature, specifically its layered double hydroxide (LDH) or hydrotalcite-like structure, is fundamental to its advantageous physicochemical and therapeutic properties[2]. The structure consists of positively charged brucite-like layers of magnesium and aluminum hydroxides, with interlayer anions of carbonate and water molecules that play a crucial role in its acid-neutralizing mechanism[1][3]. This guide elucidates the key physicochemical parameters of synthetic this compound, offering a technical foundation for its application in drug development.
Physicochemical Properties
The therapeutic efficacy of this compound is intrinsically linked to its chemical and physical characteristics. This section summarizes the core physicochemical properties, with quantitative data presented in tabular format for clarity and comparative analysis.
Chemical and Structural Properties
This compound's chemical composition and crystalline structure are defining features that dictate its reactivity and stability.
| Property | Value | Reference |
| Empirical Formula | Al₂Mg₆(OH)₁₄(CO₃)₂·4H₂O | [1] |
| Molecular Weight | ~630.02 g/mol | [4] |
| Chemical Name | Aluminum magnesium carbonate hydroxide hydrate | [5] |
| CAS Number | 66827-12-1 | [3] |
| Crystal System | Rhombohedral | [6] |
| Structure Type | Layered Double Hydroxide (Hydrotalcite-like) | [2] |
| Al₂O₃ Content | 15.0% - 17.0% | [3] |
| MgO Content | 36.0% - 40.0% | [3] |
| CO₂ Content | 12.5% - 14.5% | [7] |
Physical and Performance Properties
The physical properties of this compound powder, such as particle size and surface area, directly influence its dissolution rate and reactivity. Its performance as an antacid is quantified by its acid-neutralizing capacity and buffering action.
| Property | Value | Reference |
| Acid Neutralizing Capacity (ANC) | 28.3 mEq HCl/g | [8] |
| Buffering pH Range | 3 - 5 | [9] |
| Sodium Content | <25 ppm | [9] |
| Thermal Decomposition | Dehydration begins at ~237 °C (510 K) | [3] |
| Particle Size Distribution | Data not available in cited literature. | |
| Specific Surface Area (BET) | Data not available in cited literature. | |
| Pore Volume | Data not available in cited literature. |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of this compound, based on established procedures.
Synthesis of this compound
The following protocol is adapted from patent literature for the laboratory-scale synthesis of this compound[10][11].
Materials:
-
Aluminum oxide (Al₂O₃)
-
Magnesium oxide (MgO)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
Procedure:
-
Combine aluminum oxide (10.2 g, 0.1 mol), magnesium oxide (12.9 g, 0.3 mol), and sodium bicarbonate (12.6 g, 0.15 mol) in a reaction vessel[10].
-
Add 500 mL of deionized water to the mixture[10].
-
Stir the suspension vigorously for 15 minutes at room temperature[10].
-
Heat the reaction mixture to 95-100 °C and maintain this temperature for 6-8 hours with continuous stirring[10].
-
Allow the mixture to cool to room temperature[10].
-
Filter the resulting precipitate and wash thoroughly with deionized water[10].
-
Dry the collected solid to obtain synthetic this compound[10].
X-Ray Diffraction (XRD) Analysis
XRD is employed to confirm the crystalline structure of synthetic this compound.
Instrumentation:
-
Powder X-ray diffractometer with Cu Kα radiation.
Procedure:
-
Grind the this compound sample to a fine powder to ensure random orientation of the crystallites.
-
Mount the powdered sample onto a sample holder.
-
Collect the diffraction pattern over a 2θ range of 10-80° with a step size of 0.02° and a suitable counting time per step.
-
Analyze the resulting diffractogram by identifying the characteristic peaks of the hydrotalcite-like structure and comparing them with reference patterns from crystallographic databases. The primary basal reflection is expected at a low 2θ angle, corresponding to the interlayer spacing.
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability and decomposition profile of this compound.
Instrumentation:
-
Thermogravimetric analyzer.
Procedure:
-
Place a small, accurately weighed amount of the this compound sample (typically 5-10 mg) into the TGA sample pan.
-
Heat the sample from room temperature to approximately 600 °C at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the mass loss as a function of temperature.
-
The TGA curve of this compound is expected to show distinct mass loss steps corresponding to the removal of interlayer water (around 30–150°C), dehydroxylation of the brucite-like layers (around 250–350°C), and decomposition of carbonate anions (around 400–500°C)[3].
Scanning Electron Microscopy (SEM)
SEM is utilized to observe the particle morphology and surface texture of synthetic this compound.
Instrumentation:
-
Scanning Electron Microscope.
Procedure:
-
Mount a small amount of the this compound powder onto an SEM stub using double-sided conductive tape.
-
Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.
-
Introduce the coated sample into the SEM chamber.
-
Acquire images at various magnifications to visualize the particle shape, size distribution, and surface features.
Acid Neutralizing Capacity (ANC)
The ANC is a critical performance parameter for antacids. The following is a standardized titration method.
Materials:
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
pH meter
Procedure:
-
Accurately weigh a specified amount of this compound powder.
-
Add a known excess volume of 0.1 M HCl to the this compound sample.
-
Stir the mixture at 37 °C for a defined period (e.g., 1 hour) to simulate gastric conditions.
-
Titrate the excess HCl with standardized 0.1 M NaOH to a stable endpoint pH of 3.5.
-
Calculate the ANC in mEq of HCl neutralized per gram of this compound.
Visualizations
Diagrams illustrating key relationships and workflows are provided below in the DOT language for Graphviz.
References
- 1. Characterization of a new crystalline synthetic gastric antacid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Buy this compound | 66827-12-1 [smolecule.com]
- 4. CN105911057A - Quality control method of this compound suspension - Google Patents [patents.google.com]
- 5. This compound | CH11AlMg3O12 | CID 71749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. EP0968133A1 - Basic aluminium magnesium carbonate, method for the preparation thereof and its use as a pharmaceutical composition for treating stomach acidity - Google Patents [patents.google.com]
- 7. This compound | 66827-12-1 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. CN108159072A - The preparation process of this compound - Google Patents [patents.google.com]
- 10. CN104163443A - Preparation method of this compound serving as antiacid - Google Patents [patents.google.com]
- 11. frontiersin.org [frontiersin.org]
An In-depth Technical Guide to the Surface Chemistry and Adsorption Characteristics of Almagate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Almagate, a crystalline hydrated aluminum-magnesium hydroxycarbonate, is an antacid distinguished by its unique layered double hydroxide (LDH) structure. This structure confers not only a high acid-neutralizing capacity but also significant surface activity, enabling it to adsorb detrimental substances within the gastrointestinal tract, such as pepsin and bile acids. This technical guide provides a comprehensive examination of the surface chemistry that governs this compound's functionality, including its pH-dependent surface charge and the nature of its active sites. Furthermore, it details the adsorption characteristics of this compound, presenting quantitative data on its interactions with key gastric components. Detailed experimental protocols for characterizing these properties are provided, along with graphical representations of key mechanisms and workflows to support researchers in the fields of materials science and drug development.
Core Chemistry and Structure of this compound
This compound is a synthetic antacid with the chemical formula Al₂Mg₆(OH)₁₄(CO₃)₂·4H₂O.[1][2][3] It possesses a well-defined crystalline lattice structure, unlike amorphous antacid gels.[4] This structure is categorized as a Layered Double Hydroxide (LDH), consisting of positively charged brucite-like [Mg(OH)₂] layers where some magnesium ions are substituted by aluminum ions.[3] This substitution creates a net positive charge on the layers, which is balanced by interlayer carbonate anions (CO₃²⁻) and water molecules.[3] This organized, rigid lattice structure is fundamental to its surface chemistry and adsorption capabilities.[4]
Surface Chemistry of this compound
The therapeutic action of this compound beyond simple acid neutralization is intrinsically linked to its surface properties. The interaction between the this compound surface and the surrounding aqueous environment of the stomach is governed by the chemistry of its surface functional groups.
Surface Charge Development
The surface of this compound in an aqueous medium is rich in hydroxyl (-OH) groups.[3][5] These functional groups are amphoteric, meaning they can react as either an acid or a base depending on the pH of the environment.[5][6]
-
In acidic conditions (low pH) , such as in the stomach, the surface hydroxyl groups become protonated, acquiring a positive charge (Al-OH + H⁺ ⇌ Al-OH₂⁺).
-
In alkaline conditions (high pH) , the hydroxyl groups are deprotonated, resulting in a negative surface charge (Al-OH + OH⁻ ⇌ Al-O⁻ + H₂O).
This pH-dependent charge is a critical factor driving the electrostatic interactions involved in adsorption.[7]
Caption: pH-dependent surface charging mechanism of this compound.
Point of Zero Charge (PZC)
Adsorption Characteristics
This compound's high surface area and active functional groups enable it to adsorb various molecules, contributing significantly to its gastroprotective effects.[3]
Adsorption of Pepsin
Pepsin is a proteolytic enzyme that can be aggressive to the gastric mucosa. This compound effectively inhibits the activity of pepsin through adsorption.[1][4] This process is highly dependent on pH. Pepsin has a very low isoelectric point (pI ≈ 1), meaning it carries a net negative charge in the gastric environment.[7] The adsorption mechanism is therefore driven by:
-
Electrostatic Attraction : The positively charged this compound surface at gastric pH strongly attracts the negatively charged pepsin molecules.[7]
-
Ligand Exchange : Specific adsorption can also occur via anionic ligand exchange, where carboxylate groups from the pepsin molecule displace surface hydroxyl groups and bind directly to aluminum ions on the this compound surface.[7]
References
- 1. Evaluation of a new antacid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective action of this compound against bile-facilitated gastric ulceration in the pylorus-ligated (Shay) rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy this compound | 66827-12-1 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. diva-portal.org [diva-portal.org]
- 7. Adsorption of pepsin by aluminum hydroxide I: Adsorption mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isoelectric point - Wikipedia [en.wikipedia.org]
A Technical Guide to the Thermal Stability of Almagate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermal stability of Almagate, a synthetic hydrated aluminum-magnesium hydroxycarbonate. This compound's unique crystalline structure confers significant thermal stability, a critical attribute for pharmaceutical active ingredients. This document summarizes key quantitative data from thermal analysis techniques, details the experimental protocols for these analyses, and provides a visual representation of the experimental workflow.
Introduction to this compound
This compound is a crystalline antacid with the empirical formula Al₂Mg₆(OH)₁₄(CO₃)₂·4H₂O.[1][2][3] Its structure consists of brucite-like layers where magnesium and aluminum atoms are coordinated, with interlayer regions containing carbonate ions and water molecules.[1] This layered double hydroxide (LDH) structure is responsible for its high acid-neutralizing capacity and favorable stability profile compared to amorphous antacids.[1][3] Understanding the thermal behavior of this compound is essential for defining its storage conditions, shelf-life, and compatibility with other excipients during drug formulation.
Thermal Decomposition Analysis
The thermal stability of this compound is typically evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques measure changes in mass and heat flow, respectively, as a function of temperature, revealing a multi-stage decomposition process.
TGA measures the change in a sample's mass as it is heated at a controlled rate. The thermal decomposition of this compound occurs in distinct stages, corresponding to the loss of different volatile components. The material shows exceptional stability at ambient and moderately elevated temperatures.
Table 1: Key Thermal Events in TGA of this compound
| Temperature Range | Mass Loss Event | Volatile Species Released |
|---|---|---|
| 30°C - 190°C | Initial minor weight loss | Physisorbed (surface) water |
| 190°C - 300°C | First significant weight loss | Interlayer and structural water (Dehydration) |
| 300°C - 400°C | Second significant weight loss | Dehydroxylation of brucite layers and Decarbonation |
| > 400°C | Final decomposition | Formation of mixed metal oxides |
Note: Temperature ranges are approximate and can be influenced by experimental conditions such as heating rate.
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. Endothermic peaks in a DSC thermogram indicate processes that absorb energy, such as the removal of water and structural breakdown.
Table 2: Endothermic Peaks in DSC of this compound
| Peak Temperature (Approx.) | Thermal Event |
|---|---|
| ~110°C | Removal of interlayer water molecules. |
| ~320°C | Structural breakdown, including dehydroxylation. |
Experimental Workflow
The logical flow for conducting a thermal analysis of this compound involves sample preparation followed by parallel analysis using TGA and DSC, culminating in data interpretation.
Caption: Workflow for the thermal stability analysis of this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducible thermal analysis. The following are generalized protocols for TGA and DSC analysis of powdered pharmaceutical solids like this compound.
Objective: To determine the thermal stability and quantify mass loss of this compound as a function of temperature.
Instrumentation: A thermogravimetric analyzer consisting of a high-precision microbalance, a programmable furnace, a thermocouple, and a purge gas system.[4]
Methodology:
-
Sample Preparation: A sample of this compound powder (typically 5-10 mg) is accurately weighed into a clean, inert TGA pan (e.g., alumina or platinum).
-
Instrument Setup: The pan is placed onto the TGA balance mechanism within the furnace.
-
Atmosphere: The furnace is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.[4]
-
Heating Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 800°C) at a constant linear heating rate (e.g., 10°C/min).[5]
-
Data Acquisition: The instrument continuously records the sample mass and temperature throughout the experiment.
-
Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperatures of decomposition and the percentage of mass loss at each stage.
Objective: To identify the temperatures of thermal transitions (e.g., dehydration, decomposition) and measure the enthalpy changes associated with them.
Instrumentation: A differential scanning calorimeter equipped with a furnace, sample and reference holders, and temperature sensors.[6]
Methodology:
-
Sample Preparation: A small amount of this compound powder (typically 2-5 mg) is accurately weighed into an aluminum DSC pan. The pan is hermetically sealed.[7] An identical empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in their respective positions within the DSC cell.
-
Atmosphere: The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to maintain an inert atmosphere.[7]
-
Heating Program: The sample and reference are subjected to a controlled temperature program, typically heating from ambient temperature to around 400°C at a constant rate (e.g., 10°C/min).[6]
-
Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature.
-
Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to determine the onset temperatures, peak temperatures, and enthalpy (area under the peak) of endothermic or exothermic events.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Par Drugs And Chemicals Limited Product - this compound [pardrugs.com]
- 3. This compound | 66827-12-1 | Benchchem [benchchem.com]
- 4. veeprho.com [veeprho.com]
- 5. improvedpharma.com [improvedpharma.com]
- 6. The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients - TA Instruments [tainstruments.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. emeraldcloudlab.com [emeraldcloudlab.com]
An In-depth Technical Guide to the Brucite-Like Layers of Almagate
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: The Structure of Almagate
This compound is a crystalline hydrated aluminum-magnesium hydroxycarbonate, recognized for its efficacy and stability as an antacid.[1][2] Its unique properties are derived from its highly ordered, layered crystal structure. Chemically, its empirical formula is Al₂Mg₆(OH)₁₄(CO₃)₂·4H₂O.[1][3]
At the heart of this compound's structure are brucite-like layers. The fundamental structure of brucite, Mg(OH)₂, consists of octahedral sheets where a magnesium ion (Mg²⁺) is coordinated by six hydroxide (OH⁻) groups. These octahedra share edges to form charge-neutral, two-dimensional layers.
In this compound, this brucite structure is isomorphously substituted, meaning some of the divalent magnesium cations (Mg²⁺) are replaced by trivalent aluminum cations (Al³⁺).[1] This substitution, typically in a Mg:Al ratio of 3:1, imparts a net positive charge on the hydroxide layers.[3] To maintain overall charge neutrality, this positive charge is balanced by an interlayer region containing hydrated carbonate anions (CO₃²⁻·4H₂O).[1] This arrangement classifies this compound as a Layered Double Hydroxide (LDH).[3][4]
The resulting structure can be generalized as:
[Mg₀.₇₅Al₀.₂₅(OH)₂]⁰·²⁵⁺ [ (CO₃)₀.₁₂₅ · 0.5H₂O ]⁰·²⁵⁻
This rigid, crystalline lattice structure is fundamental to this compound's stability and its predictable acid-neutralizing properties, distinguishing it from amorphous antacid gels.[3]
Physicochemical and Functional Properties
The layered structure of this compound directly influences its performance as an active pharmaceutical ingredient. Key quantitative parameters are summarized below.
Data Presentation: Physicochemical Properties
| Property | Value | Significance | References |
| Chemical Formula | Al₂Mg₆(OH)₁₄(CO₃)₂·4H₂O | Defines the elemental composition and hydration state. | [1][3] |
| Molecular Weight | ~630 g/mol | Relevant for stoichiometric calculations. | |
| Appearance | White or almost white fine crystalline powder | Basic physical identification. | |
| Solubility | Practically insoluble in water and ethanol | As an antacid, it acts topically in the stomach and is not absorbed. | |
| Acid Neutralizing Capacity (ANC) | ~28.3 mEq HCl/g | High capacity for acid neutralization. | |
| Buffering Range | pH 3 - 5 | Maintains gastric pH in the optimal range, avoiding over-alkalization and rebound acidity. | [2] |
| Pepsin Inhibition | Significant | Reduces the proteolytic activity of pepsin, offering further gastroprotection. | [2] |
| Bile Acid Adsorption | Yes (at acidic pH) | Provides an additional mechanism for mitigating reflux symptoms. | [2] |
Data Presentation: Structural and Thermal Characterization
Note: Specific data for this compound is not widely published. The following values are representative of a typical Mg-Al-CO₃ Layered Double Hydroxide with a 3:1 Mg/Al ratio, consistent with this compound's structure.
| Analytical Technique | Parameter | Representative Value | Structural Interpretation | References |
| X-Ray Diffraction (XRD) | Basal Spacing (d₀₀₃) | ~7.6 Å | Corresponds to the thickness of one brucite-like layer plus one interlayer. | [4] |
| 2θ Peak (003) | ~11.6° (for Cu Kα) | Characteristic reflection confirming the layered structure. | [4] | |
| 2θ Peak (006) | ~23.3° (for Cu Kα) | Second-order reflection of the basal spacing. | [4] | |
| FTIR Spectroscopy | O-H Stretching | ~3450 cm⁻¹ (broad) | Vibration of hydroxyl groups in the brucite-like layers and interlayer water. | [5] |
| Carbonate (ν₃) | ~1360 cm⁻¹ (strong) | Asymmetric stretching of interlayer carbonate ions. | [5] | |
| M-O Vibrations | < 800 cm⁻¹ | Lattice vibrations of Mg-O and Al-O bonds in the hydroxide sheets. | [6] | |
| Thermogravimetric Analysis (TGA) | Mass Loss Step 1 | ~15% (up to ~220 °C) | Loss of physisorbed and interlayer water. | [4] |
| Mass Loss Step 2 | ~25% (~220 - 450 °C) | Dehydroxylation of the brucite-like layers and decomposition of carbonate anions. | [4] |
Experimental Protocols
The following sections detail the methodologies for the synthesis and characterization of this compound.
Synthesis of this compound via Co-Precipitation
The co-precipitation method is a common and effective technique for synthesizing Layered Double Hydroxides like this compound. It involves the precipitation of magnesium and aluminum hydroxides from a salt solution in a controlled alkaline environment.
Methodology:
-
Prepare Salt Solution: A mixed aqueous solution of magnesium nitrate (Mg(NO₃)₂) and aluminum nitrate (Al(NO₃)₃) is prepared with a Mg:Al molar ratio of 3:1.
-
Prepare Alkaline Solution: A separate aqueous solution containing sodium hydroxide (NaOH) and sodium carbonate (Na₂CO₃) is prepared. The amount of carbonate should be in excess of the stoichiometry required to balance the layer charge.
-
Co-precipitation: The mixed metal salt solution is added dropwise to the alkaline solution under vigorous mechanical stirring at a constant temperature (typically room temperature to 60 °C). The pH of the reaction mixture must be maintained at a constant value, typically between 9 and 10, by the controlled addition of NaOH.
-
Aging: The resulting white slurry is aged, often at a slightly elevated temperature (e.g., 60-80 °C) for several hours (e.g., 18 hours) under continuous stirring. This step promotes crystal growth and improves structural ordering.
-
Washing: The precipitate is separated from the mother liquor by filtration or centrifugation and washed repeatedly with deionized water until the washings are free of spectator ions (e.g., nitrates) and the pH is neutral.
-
Drying: The final product is dried in an oven at a controlled temperature (e.g., 80-100 °C) to yield a fine white powder.
Structural and Thermal Characterization Protocols
3.2.1 Powder X-Ray Diffraction (PXRD)
-
Objective: To confirm the crystalline layered structure and determine the basal spacing.
-
Sample Preparation: A small amount of the dried this compound powder is gently packed into a sample holder, ensuring a flat, smooth surface that is flush with the holder's rim.
-
Instrumentation: A standard powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).
-
Data Collection: The sample is scanned over a 2θ range of 5° to 70°. Typical settings include a step size of 0.02° and a scan speed of 1-2° per minute.
-
Data Analysis: The resulting diffractogram is analyzed to identify the positions (2θ values) of the diffraction peaks. The characteristic (003) and (006) reflections at low 2θ angles are indicative of the layered structure. The basal spacing (d-spacing) is calculated using Bragg's Law: nλ = 2d sin(θ).
3.2.2 Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present (hydroxyl, carbonate, water) and confirm the structural integrity.
-
Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of this compound powder is mixed with ~200 mg of dry, IR-grade potassium bromide (KBr). The mixture is finely ground in an agate mortar and pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: An FTIR spectrometer.
-
Data Collection: A background spectrum of the empty sample chamber is collected first. The KBr pellet is then placed in the sample holder, and the sample spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to O-H stretching (in hydroxide layers and water), H-O-H bending (of interlayer water), and asymmetric stretching of the carbonate anion.
3.2.3 Simultaneous Thermogravimetric Analysis-Differential Scanning Calorimetry (TGA-DSC)
-
Objective: To determine the thermal stability, water content, and decomposition profile of this compound.
-
Sample Preparation: A small, accurately weighed amount of this compound powder (typically 5-10 mg) is placed into an alumina or platinum crucible.
-
Instrumentation: A simultaneous TGA-DSC instrument.
-
Data Collection: The sample is heated from ambient temperature to ~800 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (typically inert, like nitrogen, at a flow rate of 50 mL/min).
-
Data Analysis: The TGA curve (mass vs. temperature) is analyzed to identify distinct mass loss steps, which are correlated with the removal of adsorbed/interlayer water and the subsequent dehydroxylation and decarbonation of the layers. The DSC curve (heat flow vs. temperature) identifies whether these transitions are endothermic or exothermic.
In Vitro Antacid Activity Protocols
3.3.1 Acid Neutralizing Capacity (ANC) by Back-Titration
-
Objective: To quantify the total amount of acid that can be neutralized by a given mass of this compound.
-
Methodology:
-
An accurately weighed sample of this compound is added to a precise, excess volume of standardized hydrochloric acid (e.g., 1.0 M HCl).
-
The mixture is stirred at 37 °C for a set period (e.g., 15 minutes) to allow for complete reaction.
-
The unreacted (excess) HCl is then immediately titrated with a standardized solution of sodium hydroxide (e.g., 0.5 M NaOH) to a stable endpoint pH of 3.5.
-
The ANC is calculated based on the initial moles of HCl added minus the moles of HCl neutralized by the NaOH titrant. The result is expressed as milliequivalents (mEq) of HCl neutralized per gram of antacid.
-
3.3.2 Dynamic Neutralization (Rossett-Rice Test)
-
Objective: To simulate the in vivo performance of this compound by measuring its neutralization speed and duration within a specific pH range.
-
Methodology:
-
A reaction vessel containing a defined volume of 0.1 N HCl is maintained at 37 °C with constant stirring.
-
An accurately weighed dose of this compound is added to the acid.
-
A pH electrode continuously monitors the pH of the solution.
-
Simultaneously, 0.1 N HCl is added at a constant rate (e.g., 2-4 mL/min) to simulate gastric acid secretion.
-
Key parameters are recorded: the time to reach pH 3.0 (onset of action) and the total time the pH is maintained between 3.0 and 5.0 (Rossett-Rice Time, or duration of action).[7]
-
Mechanism of Action: A Structural Perspective
The antacid activity of this compound is a direct consequence of its brucite-like layer structure and interlayer composition. The mechanism involves several simultaneous processes within the acidic environment of the stomach.
-
Acid Neutralization: The primary mechanism is the reaction of both the hydroxide groups from the brucite-like layers and the interlayer carbonate ions with gastric acid (HCl).
-
Mg(OH)₂ + 2HCl → MgCl₂ + 2H₂O
-
Al(OH)₃ + 3HCl → AlCl₃ + 3H₂O
-
CO₃²⁻ + 2H⁺ → H₂O + CO₂
-
-
Buffering Action: The crystalline structure controls the rate of dissolution, preventing a rapid, complete neutralization that would cause a sharp pH increase ("over-alkalization"). Instead, it provides a sustained buffering effect, maintaining the gastric pH between 3 and 5 for a prolonged period.[2] This avoids the physiological response of "acid rebound."
-
Pepsin Inhibition: Pepsin, a digestive enzyme, is most active at a very low pH (1.5-2.5). By raising and maintaining the pH above 3, this compound significantly reduces pepsin's proteolytic activity, which can help protect the gastric mucosa from damage.[2]
-
Bile Acid Adsorption: The positively charged surface of the brucite-like layers at gastric pH allows for the adsorption of negatively charged bile acids, which can be a major irritant in gastroesophageal reflux.[2]
References
- 1. Characterization of a new crystalline synthetic gastric antacid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of a new antacid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy this compound | 66827-12-1 [smolecule.com]
- 4. Comprehensive Analysis of the Chemical and Structural Transformations of Mg–Al–CO3 Layered Double Hydroxides with Different Mg/Al Ratios at Elevated Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of Mg–Al-layered double hydroxides intercalated with cubane-1,4-dicarboxylate anions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of a new crystalline synthetic gastric antacid, this compound. | Semantic Scholar [semanticscholar.org]
Almagate: A Comprehensive Technical Guide for Pharmaceutical Development
An In-depth Whitepaper on the Physicochemical Properties, Synthesis, Mechanism of Action, and Therapeutic Applications of Al₂Mg₆(OH)₁₄(CO₃)₂·4H₂O
Abstract
Almagate, a crystalline hydrated aluminum-magnesium hydroxycarbonate with the empirical formula Al₂Mg₆(OH)₁₄(CO₃)₂·4H₂O, is a second-generation antacid distinguished by its unique layered double hydroxide (LDH) structure. This structure confers a high acid-neutralizing capacity, rapid onset of action, and prolonged buffering effect within the optimal pH range of 3 to 5, mitigating the risk of acid rebound commonly associated with other antacids.[1][2] This technical guide provides a comprehensive overview of this compound, detailing its core physicochemical properties, synthesis methodologies, and mechanisms of action. Furthermore, it explores its applications in drug development, not only as an effective antacid but also as a potential carrier for controlled drug delivery. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's scientific foundation and therapeutic potential.
Physicochemical and Structural Properties
This compound is a white or nearly white, fine crystalline powder.[3][4][5] Its defining feature is a rigid and stable crystal lattice, which is responsible for its consistent therapeutic properties and long-term stability.[1][6] Unlike amorphous antacid gels, this compound's crystalline nature ensures reproducible acid neutralization performance.[2][7]
The structure of this compound is analogous to that of hydrotalcite, consisting of positively charged brucite-like [Mg(OH)₂] layers where some Mg²⁺ ions are isomorphously substituted by Al³⁺ ions.[2][8][9] This substitution, in a 3:1 magnesium to aluminum ratio, generates a net positive charge on the layers, which is balanced by interlayer carbonate anions and water molecules.[8][9] This layered arrangement is crucial to its mechanism of action.
Quantitative Physicochemical Data
The key quantitative properties of this compound are summarized in the table below, providing a clear comparison of its specifications.
| Property | Value | Reference(s) |
| Empirical Formula | Al₂Mg₆(OH)₁₄(CO₃)₂·4H₂O | [2][9][10] |
| Molecular Weight | 629.97 g/mol | [11] |
| Appearance | White or almost white fine crystalline powder | [3][4][5] |
| Solubility | Practically insoluble in water and ethanol; Soluble in dilute mineral acids with effervescence. | [3][4][5][12] |
| pH (4% Aqueous Solution) | 9.1 – 9.7 | [3] |
| Aluminum Oxide (Al₂O₃) Content | 15.0% – 17.0% | [3] |
| Magnesium Oxide (MgO) Content | 36.0% – 40.0% | [3] |
| Acid Neutralizing Capacity (ANC) | 28.3 mEq HCl/g | [1][11] |
| Buffering Range | pH 3 - 5 | [1][2][8] |
| Sodium Content | < 25 ppm | [1] |
Synthesis of this compound
This compound is synthetically produced, allowing for high purity and controlled quality. The most common method for its synthesis is co-precipitation, where soluble salts of aluminum and magnesium are reacted with a carbonate source under controlled pH and temperature conditions.
Experimental Protocol: Co-precipitation Synthesis
This protocol outlines a typical lab-scale synthesis of this compound.
Materials:
-
Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) or Aluminum chloride hexahydrate (AlCl₃·6H₂O)
-
Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O) or Magnesium chloride hexahydrate (MgCl₂·6H₂O)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Prepare Salt Solution: Dissolve stoichiometric amounts of the aluminum salt and magnesium salt (maintaining a 3:1 molar ratio of Mg:Al) in deionized water. For example, dissolve 48.28 g of AlCl₃·6H₂O and 122 g of MgCl₂·6H₂O in 400 mL of pure water.[13]
-
Prepare Alkaline Carbonate Solution: Dissolve a stoichiometric amount of sodium carbonate (e.g., 94.4 g) in deionized water (e.g., 500 mL).[13]
-
Co-precipitation Reaction: Heat a vessel containing deionized water (e.g., 400 mL) to 95-100°C.[13][14] Simultaneously and slowly, add the salt solution and the alkaline carbonate solution to the heated water under vigorous stirring. Maintain the pH of the reaction mixture between 9 and 10 by the controlled addition of a NaOH solution.[15]
-
Aging/Maturation: Continue stirring the resulting suspension at 95°C for approximately 0.5 to 1 hour to allow for crystal growth and maturation.[13]
-
Filtration and Washing: Cool the mixture to approximately 50°C and filter the precipitate.[13] Wash the collected solid product several times with deionized water to remove any soluble by-products.
-
Drying: Dry the final product in an oven at 100°C for 4 hours to obtain the this compound powder.[13]
Mechanism of Action
This compound's therapeutic efficacy stems from a multi-faceted mechanism of action, primarily centered on the neutralization of gastric acid.
-
Acid Neutralization: The hydroxide groups within the brucite-like layers and the interlayer carbonate ions react directly with hydrochloric acid (HCl) in the stomach. This rapid reaction neutralizes excess acid, increasing the gastric pH and providing immediate relief from symptoms like heartburn and indigestion.[8] The neutralization reaction can be represented as: Al₂Mg₆(OH)₁₄(CO₃)₂·4H₂O + 18HCl → 2AlCl₃ + 6MgCl₂ + 2CO₂ + 26H₂O
-
Buffering Capacity: A key advantage of this compound is its ability to maintain the gastric pH within the therapeutic range of 3 to 5 for a prolonged period.[1][2][8] This buffering action prevents over-alkalization of the stomach, which can trigger "acid rebound"—a compensatory increase in gastric acid secretion.
-
Pepsin Inhibition: Pepsin, a proteolytic enzyme that can damage the gastric mucosa, is most active in a highly acidic environment (pH < 3). By raising the gastric pH, this compound indirectly inhibits the activity of pepsin.[1][2] Studies have shown significant inhibition of pepsin activity even at pH 2.[16]
-
Bile Acid Adsorption: this compound has been shown to adsorb bile acids, which can reflux from the duodenum into the stomach and cause mucosal irritation and damage.[1][2] This property adds to its gastroprotective effects.
Characterization and Quality Control
Ensuring the quality and consistency of this compound is paramount for its pharmaceutical application. Several analytical techniques are employed for its characterization.
Experimental Protocols for Characterization
4.1.1. X-Ray Diffraction (XRD)
-
Purpose: To confirm the crystalline structure, phase purity, and determine the interlayer spacing (basal spacing) of the LDH structure.
-
Protocol:
-
Sample Preparation: A finely ground powder sample of this compound is packed into a sample holder.
-
Instrumentation: A powder X-ray diffractometer is used, typically with CuKα radiation (λ = 1.54 Å).
-
Parameters: Data is collected over a 2θ range of 5° to 70°, with a step size of 0.02° and a scan speed of 1-2°/minute.
-
Analysis: The resulting diffractogram should show sharp, symmetric peaks characteristic of a well-ordered LDH structure, particularly the (003) and (006) reflections at low 2θ angles, which are used to calculate the basal spacing.[17]
-
4.1.2. Thermal Analysis (DTA/TGA)
-
Purpose: To assess the thermal stability and decomposition profile of this compound, confirming the presence of hydroxyl groups and water of hydration.
-
Protocol:
-
Sample Preparation: A small, accurately weighed sample (5-10 mg) is placed in an alumina or platinum crucible.
-
Instrumentation: A simultaneous Thermogravimetric/Differential Thermal Analyzer (TG/DTA) is used.
-
Parameters: The sample is heated from ambient temperature to ~1000°C at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., Nitrogen or Argon).[11]
-
Analysis: The TGA curve will show distinct weight loss steps corresponding to the removal of physisorbed water, interlayer water, and the dehydroxylation of the brucite-like layers. The DTA curve will show endothermic peaks associated with these mass losses and potentially exothermic peaks related to phase transformations at higher temperatures.[6][18]
-
4.1.3. Acid Neutralizing Capacity (ANC) - USP <301> Method
-
Purpose: To quantify the total acid-consuming capacity, a critical measure of antacid potency.
-
Protocol:
-
Reagents: Standardized 1.0 N Hydrochloric Acid (HCl) and 0.5 N Sodium Hydroxide (NaOH).
-
Sample Preparation: An accurately weighed quantity of this compound (e.g., 1 g) is transferred to a 250 mL beaker. 70 mL of deionized water is added, and the mixture is stirred for 1 minute.[5]
-
Reaction: The sample is maintained at 37°C. Accurately add 30 mL of 1.0 N HCl and stir continuously for 15 minutes.[1][5]
-
Back Titration: Immediately titrate the excess HCl with 0.5 N NaOH to a stable pH of 3.5.[1][4][5]
-
Calculation: The ANC, in mEq per gram of sample, is calculated based on the amount of HCl consumed.
-
Comparative Performance Data
This compound consistently demonstrates superior or comparable performance to other common antacids in vitro.
| Antacid | ANC at pH 2 (mEq/g) | ANC at pH 3 (mEq/g) | ANC at pH 4 (mEq/g) | Reference(s) |
| This compound | 39.0 | 27.7 | 17.3 | [11] |
| Magaldrate | 36.5 | 25.0 | 9.3 | [11] |
| Aluminum Hydroxide/Magnesium Carbonate | 39.9 | 27.4 | 13.1 | [11] |
| Magnesium Hydroxide | 32.6 | 22.7 | 21.8 | [11] |
Applications in Drug Development
While primarily used as an antacid, the unique layered structure of this compound makes it an attractive candidate for advanced drug delivery systems.
Antacid Formulations
This compound is formulated into oral suspensions and chewable tablets for the symptomatic relief of conditions associated with gastric hyperacidity, including gastritis, dyspepsia, and peptic ulcers. Its rapid action, prolonged buffering, low sodium content, and favorable side effect profile make it a preferred choice over first-generation antacids.[1][2]
Potential as a Drug Delivery Vehicle
The anion-exchange capability of the interlayer space in LDH structures like this compound allows for the intercalation of anionic drug molecules. This opens possibilities for developing controlled-release formulations.
Mechanism of Drug Loading and Release:
-
Loading: Anionic drugs, such as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen or diclofenac, can be incorporated into the interlayer space of the LDH, typically through anion exchange or by being present during the co-precipitation synthesis.[7][19][20]
-
Release: In the acidic environment of the stomach or the anion-rich environment of the intestine, the intercalated drug anions are exchanged for other anions (e.g., chloride, phosphate), leading to their gradual release from the LDH structure. The partial dissolution of the LDH layers in acidic pH can also contribute to drug release.
Experimental Protocol: Drug Loading and In-Vitro Release
This protocol provides a general method for the intercalation of an NSAID like ibuprofen into an LDH structure and the subsequent in-vitro release study.
Materials:
-
Synthesized this compound (or similar Mg-Al LDH)
-
Ibuprofen sodium salt
-
Phosphate buffer solution (PBS), pH 7.4
-
Deionized water, nitrogen gas
-
UV-Vis Spectrophotometer
Procedure: Drug Loading (Co-precipitation Method)
-
Prepare a solution of magnesium and aluminum salts as described in the synthesis protocol (Section 2.1).
-
Dissolve a desired amount of ibuprofen sodium salt in the deionized water that will be used for the reaction.
-
Carry out the co-precipitation and aging steps under a nitrogen atmosphere to prevent absorption of atmospheric CO₂.[21]
-
Filter, wash, and dry the resulting ibuprofen-intercalated this compound.
Procedure: In-Vitro Drug Release
-
Accurately weigh a specific amount of the drug-loaded this compound and suspend it in a known volume of PBS (pH 7.4) in a dissolution apparatus vessel, maintained at 37°C.[21]
-
At predetermined time intervals, withdraw aliquots of the release medium. Immediately replace the withdrawn volume with fresh, pre-warmed PBS to maintain a constant volume.
-
Filter the withdrawn samples (e.g., using a 0.45 µm syringe filter).
-
Determine the concentration of ibuprofen in each sample using a UV-Vis spectrophotometer at its maximum absorbance wavelength.
-
Calculate the cumulative percentage of drug released over time. Studies have shown that over 85% of ibuprofen can be released over 36 hours from an LDH carrier.[21]
Conclusion
This compound stands out as a highly effective and stable antacid due to its unique crystalline layered double hydroxide structure. Its well-defined physicochemical properties translate into a reliable and multifaceted mechanism of action that includes rapid acid neutralization, prolonged buffering, pepsin inhibition, and bile acid adsorption. The synthetic nature of this compound allows for stringent quality control, ensuring batch-to-batch consistency. Beyond its established role in treating gastric hyperacidity, its potential as a versatile platform for the controlled delivery of anionic drugs presents exciting opportunities for future pharmaceutical development. This guide provides the foundational technical knowledge for researchers and developers to effectively characterize, synthesize, and formulate this compound for both existing and novel therapeutic applications.
References
- 1. uspbpep.com [uspbpep.com]
- 2. Ciprofloxacin in Layered Double Hydroxides: Looking for the Best Synthesis Method [ri.conicet.gov.ar]
- 3. Synthesis of calcium/aluminium-ciprofloxacin-layered double hydroxide for a new antibacterial drug formulation [irepository.uniten.edu.my]
- 4. Determination of acid-neutralizing capacity according to USP general chapter <301> | Separation Science [sepscience.com]
- 5. metrohm.com [metrohm.com]
- 6. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 7. researchgate.net [researchgate.net]
- 8. Layered double hydroxide using hydrothermal treatment: morphology evolution, intercalation and release kinetics of diclofenac sodium [journal.hep.com.cn]
- 9. Determination of acid-neutralizing capacity according to USP<301> | Metrohm [metrohm.com]
- 10. researchgate.net [researchgate.net]
- 11. TG-DTA | Measuring Thermal Stability | EAG Laboratories [eag.com]
- 12. Ciprofloxacin-intercalated layered double hydroxide-in-hybrid films as composite dressings for controlled antimicrobial topical delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN104163443A - Preparation method of this compound serving as antiacid - Google Patents [patents.google.com]
- 14. CN108159072A - The preparation process of this compound - Google Patents [patents.google.com]
- 15. ias.ac.in [ias.ac.in]
- 16. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
- 17. Synthesis and Characterization of Layered Double Hydroxides and Their Potential as Nonviral Gene Delivery Vehicles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cet-science.com [cet-science.com]
- 19. Synthesis and application of magnetic@layered double hydroxide as an anti-inflammatory drugs nanocarrier - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]
Methodological & Application
Application Note and Protocol: In Vitro Acid-Neutralizing Capacity of Almagate
Introduction
Almagate is a hydrated aluminum-magnesium hydroxycarbonate with the chemical formula Al₂Mg₆(OH)₁₄(CO₃)₂ · 4H₂O.[1][2] It is a crystalline antacid known for its high acid-neutralizing capacity.[2] This application note provides a detailed protocol for determining the in vitro acid-neutralizing capacity (ANC) of this compound in both oral suspension and tablet forms. The method described is based on the widely recognized back-titration procedure outlined in the United States Pharmacopeia (USP) general chapter <301>.[3][4][5][6] This protocol is intended for researchers, scientists, and drug development professionals involved in the quality control and characterization of antacid products.
The principle of the assay is to treat the antacid with a known excess of hydrochloric acid, simulating gastric acid. The mixture is allowed to react, and the remaining unreacted acid is then titrated with a standardized solution of sodium hydroxide to a stable endpoint of pH 3.5.[3][5][6] The amount of acid neutralized by the this compound is then calculated.
The neutralization reactions of the active components with hydrochloric acid are as follows: Al(OH)₃ + 3HCl → AlCl₃ + 3H₂O[7][8] Mg(OH)₂ + 2HCl → MgCl₂ + 2H₂O[9][10]
Experimental Protocol
1. Materials and Reagents
-
This compound Sample: Oral suspension or tablets.
-
Hydrochloric Acid (HCl): 1.0 N solution, standardized.
-
Sodium Hydroxide (NaOH): 0.5 N solution, standardized.[6]
-
Deionized or Distilled Water: Carbon dioxide-free.[3]
-
Tromethamine (THAM): Primary standard for HCl standardization.[6]
-
Potassium Biphthalate (KHP): Primary standard for NaOH standardization.
-
Bromocresol Green Indicator: For HCl standardization.[6]
-
Phenolphthalein Indicator: For NaOH standardization.[6]
2. Apparatus
-
pH meter with a suitable electrode, calibrated at pH 1.0, 4.0, and 7.0.
-
Magnetic stirrer and stir bars.
-
Burette, 50 mL, Class A.
-
Volumetric pipettes, Class A.
-
Beakers, 250 mL.
-
Mortar and pestle (for tablets).
-
Analytical balance, readable to 0.1 mg.
-
Water bath maintained at 37 ± 3 °C.[6]
3. Reagent Preparation and Standardization
-
1.0 N Hydrochloric Acid (HCl): Dilute approximately 85 mL of concentrated HCl (37%) to 1000 mL with CO₂-free water.[6] Standardize against tromethamine using bromocresol green indicator.
-
0.5 N Sodium Hydroxide (NaOH): Dissolve approximately 20 g of NaOH pellets in CO₂-free water and dilute to 1000 mL.[3] Standardize against potassium biphthalate using phenolphthalein indicator.
-
CO₂-free Water: Boil deionized or distilled water for at least 15 minutes and allow it to cool, or bubble with an inert gas like nitrogen for an equivalent time.
4. Sample Preparation
-
For Oral Suspension:
-
For Tablets:
5. Titration Procedure
-
Place the beaker containing the prepared sample into a water bath set at 37 °C and allow it to equilibrate.
-
While stirring continuously with a magnetic stirrer, accurately pipette 30.0 mL of standardized 1.0 N HCl into the sample beaker.[3]
-
Continue stirring for exactly 15 minutes from the time of acid addition to allow for the neutralization reaction to complete.[3]
-
Immediately after the 15-minute reaction time, begin titrating the excess HCl with standardized 0.5 N NaOH.
-
Add the NaOH titrant in increments, recording the pH after each addition.
-
Continue the titration until a stable pH of 3.5 is reached and maintained for 10-15 seconds.[3][4][5]
-
Record the total volume of 0.5 N NaOH used.
-
Perform the procedure in triplicate for each sample.[6]
-
A blank titration should also be performed by titrating 30.0 mL of 1.0 N HCl with 0.5 N NaOH to the pH 3.5 endpoint.
6. Experimental Workflow Diagram
References
- 1. In vitro comparison of the antacid potencies of this compound in tablets and suspension with those of other commercially available antacid preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. metrohm.com [metrohm.com]
- 4. Determination of acid-neutralizing capacity according to USP general chapter <301> | Separation Science [sepscience.com]
- 5. Determination of acid-neutralizing capacity according to USP<301> | Metrohm [metrohm.com]
- 6. Evaluation of the acid-neutralizing capacity and other properties of antacids marketed in Morocco - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What forms when aluminum hydroxide neutralizes hydrochloric class 11 chemistry CBSE [vedantu.com]
- 8. What is the mechanism of Aluminum hydroxide? [synapse.patsnap.com]
- 9. homework.study.com [homework.study.com]
- 10. flinnsci.com [flinnsci.com]
Application Notes and Protocols for Almagate Pepsin Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Almagate is a hydrated aluminium-magnesium hydroxycarbonate with the chemical formula Al₂Mg₆(OH)₁₄(CO₃)₂·4H₂O.[1][2][3] It is a crystalline, non-systemic antacid known for its rapid and prolonged acid-neutralizing capacity.[1] Beyond its primary function of elevating gastric pH, this compound has been demonstrated to inhibit the activity of pepsin, a key proteolytic enzyme in the stomach.[1][4][5] This inhibitory action is a significant contributor to its therapeutic effect in conditions such as gastritis, peptic ulcer disease, and gastroesophageal reflux disease (GERD), as it reduces the proteolytic damage to the gastric and esophageal mucosa.[4]
The primary mechanisms behind pepsin inhibition by this compound are twofold. Firstly, by neutralizing hydrochloric acid, this compound raises the gastric pH to a level between 3 and 5, which is above the optimal pH range for pepsin activity (pH 1-2).[4] Secondly, this compound has been shown to adsorb pepsin, further reducing its proteolytic capacity.[6][7] Studies have shown that 1 gram of this compound can reduce pepsin activity in gastric aspirates by 58.9%.[2] In vitro experiments have further demonstrated that this compound can decrease pepsin activity to just 5% within 10 minutes.[5]
These application notes provide a detailed methodology for conducting an in vitro pepsin inhibition assay to evaluate the efficacy of this compound.
Data Presentation
| Parameter | Value | Reference |
| Chemical Formula | Al₂Mg₆(OH)₁₄(CO₃)₂·4H₂O | [1][2][3] |
| Molecular Weight | 629.97 g/mol | [3] |
| Physical State | White or almost white fine crystalline powder | [1] |
| Solubility | Practically insoluble in water, ethanol, and methylene chloride. Dissolves with effervescence in dilute mineral acids. | [1] |
| Pepsin Activity Reduction (in human gastric aspirates, 1g this compound) | 58.9% | [2] |
| Pepsin Activity Reduction (in vitro) | Reduced to 5% within 10 minutes | [5] |
Experimental Protocols
Principle of the Assay
The assay is based on the spectrophotometric measurement of pepsin's proteolytic activity using hemoglobin as a substrate. Pepsin cleaves hemoglobin into smaller, trichloroacetic acid (TCA)-soluble peptides. The amount of these soluble peptides is quantified by measuring the absorbance of the TCA-soluble fraction at 280 nm. The inhibitory effect of this compound is determined by comparing the pepsin activity in the presence and absence of the compound. Due to this compound's insolubility, a suspension will be used, and proper mixing is crucial to ensure consistent interaction with the enzyme.
Materials and Reagents
-
This compound (pharmaceutical grade)
-
Porcine Pepsin (activity ≥ 2500 units/mg protein)
-
Hemoglobin (from bovine blood)
-
Hydrochloric Acid (HCl), 0.1 M and 1 M
-
Trichloroacetic Acid (TCA), 5% (w/v)
-
Sodium Hydroxide (NaOH), 0.1 M
-
Distilled or deionized water
-
Spectrophotometer capable of reading at 280 nm
-
Water bath or incubator (37°C)
-
Centrifuge
-
pH meter
-
Vortex mixer
-
Pipettes and tips
-
Test tubes
Preparation of Solutions
-
0.1 M HCl (pH 1.2): Dilute 8.3 ml of 12 M concentrated HCl to 1 L with distilled water. Adjust the pH to 1.2 using a pH meter. This will serve as the reaction buffer.
-
Pepsin Stock Solution (1 mg/ml): Dissolve 10 mg of pepsin in 10 ml of chilled 0.1 M HCl. Prepare this solution fresh before each experiment and keep it on ice.
-
Hemoglobin Substrate Solution (2% w/v): Dissolve 2 g of hemoglobin in 100 ml of 0.1 M HCl. Stir for 10 minutes to ensure complete dissolution. The pH of this solution should be approximately 1.2.
-
This compound Suspension: Prepare a series of this compound suspensions in 0.1 M HCl at various concentrations (e.g., 0.1, 0.5, 1, 5, 10 mg/ml). Ensure the suspensions are homogenous by vigorous vortexing before each use.
-
5% TCA Solution: Dissolve 50 g of TCA in distilled water and bring the final volume to 1 L.
Experimental Procedure
-
Assay Setup: Label three sets of test tubes for each this compound concentration to be tested: "Test," "Blank," and "Control."
-
Blank Preparation: To the "Blank" tubes, add 2.5 ml of the 5% TCA solution.
-
Reaction Mixture Preparation:
-
To all "Test" and "Control" tubes, add 1.0 ml of the 2% hemoglobin substrate solution.
-
To the "Test" tubes, add 1.0 ml of the corresponding this compound suspension. Vortex immediately.
-
To the "Control" tubes, add 1.0 ml of 0.1 M HCl.
-
-
Pre-incubation: Incubate all tubes at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Enzyme Addition:
-
To the "Test" and "Control" tubes, add 0.5 ml of the pepsin stock solution.
-
To the "Blank" tubes, add 0.5 ml of the pepsin stock solution.
-
-
Incubation: Immediately vortex all tubes and incubate at 37°C for 10 minutes.
-
Reaction Termination: After the 10-minute incubation, stop the reaction in the "Test" and "Control" tubes by adding 2.5 ml of 5% TCA solution. Vortex all tubes thoroughly.
-
Centrifugation: Centrifuge all tubes at 3000 rpm for 15 minutes to pellet the precipitated protein and this compound.
-
Absorbance Measurement: Carefully collect the supernatant and measure the absorbance at 280 nm using a spectrophotometer. Use the supernatant from the "Blank" tubes to zero the spectrophotometer.
Data Analysis
-
Calculate the Percentage Inhibition: The percentage of pepsin inhibition for each this compound concentration is calculated using the following formula:
-
Determine the IC₅₀ Value: Plot the percentage inhibition against the logarithm of the this compound concentration. The IC₅₀ value, which is the concentration of this compound that inhibits 50% of pepsin activity, can be determined from the resulting dose-response curve.
Visualizations
Caption: Workflow for the this compound pepsin inhibition assay.
Caption: Dual mechanism of pepsin inhibition by this compound.
References
- 1. Par Drugs And Chemicals Limited Product - this compound [pardrugs.com]
- 2. Buy this compound | 66827-12-1 [smolecule.com]
- 3. This compound [drugfuture.com]
- 4. Antacids revisited: review on contemporary facts and relevance for self-management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antacids and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Neutralizing capacity, pepsin inactivation and binding to bile acids and lysolecithin of the antacid magaldrate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Exploring Almagate as a Novel Buffering Agent in Biological Assays
ABSTRACT: The maintenance of a stable pH is critical for the success of most biological assays.[1][2][3] While a variety of organic and inorganic buffers are well-established, the exploration of novel buffering systems can provide solutions for specific experimental challenges. This application note explores the potential use of Almagate, a hydrated aluminum-magnesium hydroxycarbonate (Al₂Mg₆(OH)₁₄(CO₃)₂·4H₂O), as a buffering agent in in vitro biological assays.[4][5] Traditionally used as an antacid due to its excellent acid-neutralizing capacity, this compound's properties as a solid-phase, insoluble buffer present a unique, albeit non-standard, application for researchers.[5][6][7] We present hypothetical protocols for characterizing its buffering capacity and for its use in a model enzyme assay, supported by illustrative data and workflows.
Introduction
This compound is a crystalline chemical with a layered double hydroxide structure, primarily known for its therapeutic use as a fast-acting, long-duration antacid.[5][6][7][8] Its chemical nature allows it to neutralize excess acid, with studies demonstrating a strong buffering capacity in the pH range of 3 to 5.[5][8][9] A key physical property of this compound is that it is practically insoluble in water and ethanol but dissolves in dilute mineral acids.[4][10][11][12]
The use of this compound as a buffering agent in standard biological assays is not a documented practice. However, its unique properties suggest potential applications where a solid-phase, insoluble buffer might be advantageous:
-
Localized pH control: In certain assays, a solid buffer could maintain pH in a specific microenvironment without significantly altering the bulk solution properties.
-
Assays sensitive to standard buffers: Some enzymatic or cellular systems may be inhibited or affected by common buffers like phosphates (which can precipitate divalent cations) or Tris (which can be toxic to some cells).[1][13]
-
Sustained pH maintenance: this compound's structure allows for a sustained release of its neutralizing components, potentially offering long-term pH stability in extended experiments.[6]
This document serves as an exploratory guide for researchers interested in investigating the feasibility of this compound for such novel applications.
Principle of Action
This compound functions as a buffer through the progressive neutralization of H⁺ ions by its hydroxide and carbonate components. The reactions can be summarized as:
-
Hydroxide Neutralization: Al₂(OH)₆ + 6H⁺ → 2Al³⁺ + 6H₂O
-
Carbonate Neutralization: Mg₆(CO₃)₂(OH)₁₄ + 16H⁺ → 6Mg²⁺ + 2H₂CO₃ + 14H₂O
As a polycomponent solid, this compound does not have a single pKa value. Instead, it exhibits a buffering range, which has been shown to be particularly effective between pH 3 and 5 in gastric acid simulations.[5][8][9] For biological assays typically conducted at or near neutral pH, its utility is theoretical and requires empirical validation. A 4% aqueous solution is noted to have a pH between 9.1 and 9.7, indicating its alkaline nature in suspension.[4]
Protocols
Protocol 1: Characterization of this compound Buffering Capacity
This protocol outlines a method to determine the effective buffering range and capacity of an this compound suspension.
Materials:
-
This compound powder (CAS No: 66827-12-1)[4]
-
Deionized water
-
Calibrated pH meter and probe
-
Stir plate and stir bar
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Standard laboratory glassware
Methodology:
-
Prepare a 1% (w/v) suspension of this compound in deionized water (e.g., 1 g in 100 mL).
-
Place 50 mL of the suspension in a beaker with a stir bar and allow it to mix continuously at a moderate speed.
-
Measure and record the initial pH of the suspension.
-
Acid Titration: Add 0.1 M HCl in 0.2 mL increments. After each addition, allow the pH to stabilize for 1 minute before recording the pH and the total volume of acid added.
-
Continue the titration until the pH drops below 3.0.
-
Base Titration: Using a fresh 50 mL this compound suspension, repeat the process using 0.1 M NaOH, adding it in 0.2 mL increments until the pH rises above 11.0.
-
Plot the pH versus the volume of added acid/base to generate a titration curve. The region(s) where the pH changes most slowly represent the effective buffering range(s).
Caption: Workflow for characterizing this compound's buffering capacity.
Protocol 2: Using this compound in a Model Enzyme Assay (Alkaline Phosphatase)
This protocol describes a hypothetical use of this compound to buffer an alkaline phosphatase (ALP) assay, which is typically performed at a high pH.
Materials:
-
Alkaline Phosphatase (ALP) enzyme
-
p-Nitrophenyl phosphate (pNPP) substrate
-
This compound powder
-
Standard ALP assay buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)
-
Spectrophotometer (405 nm)
-
Microplate reader and 96-well plates
Methodology:
-
Buffer Preparation:
-
This compound Buffer: Prepare a 2% (w/v) suspension of this compound in deionized water. Adjust the pH to 9.8 using 1 M NaOH. Note: Continuous stirring is essential to keep the this compound suspended.
-
Control Buffer: Use the standard ALP assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: 180 µL of this compound Buffer + 10 µL of ALP enzyme solution.
-
Control Wells: 180 µL of Standard ALP Buffer + 10 µL of ALP enzyme solution.
-
Blank Wells: 190 µL of the respective buffer (no enzyme).
-
-
Incubate the plate at 37°C for 5 minutes to pre-warm the solutions.
-
Initiate Reaction: Add 10 µL of pNPP substrate to all wells.
-
Immediately place the plate in the microplate reader.
-
Measurement: Read the absorbance at 405 nm every minute for 20 minutes.
-
Data Analysis:
-
Subtract the blank readings from the test and control readings.
-
Calculate the rate of reaction (change in absorbance per minute) for both buffer conditions.
-
Compare the enzyme activity in the this compound buffer to the standard buffer.
-
Illustrative Data Presentation
The following tables represent hypothetical data that could be generated from the protocols above.
Table 1: Illustrative Titration Data for 1% this compound Suspension
| Total Volume of 0.1 M HCl Added (mL) | Measured pH | Buffer Capacity (β)* |
|---|---|---|
| 0.0 | 9.50 | - |
| 5.0 | 9.25 | High |
| 10.0 | 8.90 | High |
| 15.0 | 7.50 | Moderate |
| 20.0 | 6.00 | Low |
| 25.0 | 4.50 | Very High |
| 30.0 | 4.20 | Very High |
| 35.0 | 3.85 | Very High |
| 40.0 | 3.10 | Low |
*Buffer capacity is qualitatively assessed based on the rate of pH change.
Table 2: Illustrative Comparison of ALP Activity
| Buffer System | Rate of Reaction (ΔAbs₄₀₅/min) | Relative Activity (%) |
|---|---|---|
| Standard ALP Buffer (pH 9.8) | 0.085 | 100% |
| 2% this compound Suspension (pH 9.8) | 0.062 | 73% |
This illustrative data suggests that while this compound can function as a buffer, its insoluble nature and potential interactions might reduce enzyme activity compared to a standard soluble buffer.
Potential Interactions and Assay Considerations
When considering this compound for biological assays, several potential interactions must be addressed.
Caption: Potential interferences of solid-phase this compound in assays.
-
Adsorption: this compound has a high surface area and is known to adsorb molecules like bile acids and pepsin.[5][8] It may non-specifically adsorb enzymes, substrates, or products, thereby reducing their effective concentration and affecting assay results.
-
Ion Leaching: The dissolution of this compound, even if minimal, will release Al³⁺ and Mg²⁺ ions into the assay solution. These divalent and trivalent cations can act as cofactors or inhibitors for various enzymes.[14]
-
Optical Interference: As a suspension, this compound particles will scatter light, posing a significant challenge for spectrophotometric and colorimetric assays. Appropriate blanking and controls are critical.
-
Physical Interference: In cell-based assays, the particulate nature of this compound could interfere with cell adhesion, morphology, or viability.
Discussion and Conclusion
The exploration of this compound as a buffering agent for biological assays is a novel concept derived from its established role as a potent antacid.[5][14] Its primary strength lies in its high acid-neutralizing capacity and sustained action, with a demonstrated buffering range between pH 3 and 5.[8][9] Our hypothetical protocols provide a framework for empirically testing its buffering profile at biologically relevant pH ranges and evaluating its compatibility with a model enzyme system.
However, the significant challenges associated with its use cannot be overstated. Its practical insolubility is a major drawback, leading to issues with optical interference, non-specific adsorption, and the potential for ion leaching.[4][9] These factors are likely to interfere with a wide range of common assay technologies.
References
- 1. Reproducibility with Biological Buffers [sigmaaldrich.com]
- 2. msesupplies.com [msesupplies.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Par Drugs And Chemicals Limited Product - this compound [pardrugs.com]
- 5. Evaluation of a new antacid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. Buy this compound | 66827-12-1 [smolecule.com]
- 10. This compound [elitechemicals.in]
- 11. This compound | CAS#:66827-12-1 | Chemsrc [chemsrc.com]
- 12. 66827-12-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. repositorium.uminho.pt [repositorium.uminho.pt]
- 14. Pharmacological studies with this compound, a potent new antacid compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Almagate Formulations for Controlled Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Almagate, a crystalline hydrated aluminum-magnesium hydroxycarbonate with the chemical formula Al₂Mg₆(OH)₁₄(CO₃)₂·4H₂O, is traditionally known for its use as an antacid.[1][2][3] Its layered double hydroxide (LDH) structure, however, presents significant potential for its application as a versatile platform in controlled drug delivery research.[4][5][6] The unique layered structure, composed of positively charged brucite-like layers and an interlayer space containing charge-compensating anions and water molecules, allows for the intercalation of a wide variety of anionic drugs.[1][4] This intercalation can protect the drug from degradation, enhance its solubility, and provide a mechanism for sustained and targeted release.[5][6]
These application notes provide an overview of the formulation of this compound-based drug delivery systems, methodologies for their characterization, and protocols for evaluating their drug release properties. Given that specific research on this compound for the delivery of therapeutic agents other than for its antacid properties is limited, this document draws upon the extensive research conducted on analogous layered double hydroxides (LDHs) as a scientifically sound proxy.
Data Presentation: Physicochemical Properties and Drug Loading of LDH Formulations
The following tables summarize key quantitative data from studies on drug-loaded LDH systems, which can be considered indicative of the potential performance of this compound-based formulations.
Table 1: Physicochemical Properties of Drug-Loaded LDH Nanoparticles
| Drug | LDH Composition | Synthesis Method | Particle Size (nm) | Zeta Potential (mV) | Reference |
| Ibuprofen | MgAl-LDH | Co-precipitation | 50-150 | +35 to +45 | [7][8] |
| Naproxen | MgAl-LDH | Co-precipitation | 100-200 | +30 to +40 | [7][9] |
| Methotrexate | ZnAl-LDH | Ion Exchange | 100-300 | +20 to +30 | [10] |
| 5-Fluorouracil | MgAl-LDH | Co-precipitation | ~100 | Not Reported | [11] |
| Doxorubicin | MgAl-LDH | Adsorption | 100-200 | Not Reported | [11] |
Table 2: Drug Loading Capacity and Release Characteristics of LDH Formulations
| Drug | LDH Composition | Drug Loading (%) | Encapsulation Efficiency (%) | Release Profile | Release Conditions | Reference |
| Ibuprofen | MgAl-LDH | ~30-40 | >90 | Sustained release over 8-12 h | pH 7.4 PBS | [7][8] |
| Naproxen | MgAl-LDH | ~20-30 | >85 | pH-dependent, faster at lower pH | pH 4.8 and 7.4 | [7][9] |
| Methotrexate | ZnAl-LDH | ~15-25 | >80 | Sustained release over 48 h | pH 7.4 PBS | [10] |
| 5-Fluorouracil | MgAl-LDH | Not Reported | Not Reported | Sustained release | Not Specified | [11] |
| Doxorubicin | MgAl-LDH | ~10-20 | Not Reported | pH-responsive | pH 5.0 and 7.4 | [11] |
Experimental Protocols
The following are detailed protocols for the synthesis, characterization, and in vitro evaluation of drug-loaded this compound (or analogous LDH) formulations.
Protocol 1: Synthesis of Drug-Almagate Nanoparticles by Co-precipitation
This method is suitable for anionic drugs that are stable at the synthesis pH.[12]
Materials:
-
Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)
-
Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)
-
Sodium hydroxide (NaOH)
-
Sodium carbonate (Na₂CO₃)
-
Anionic drug of interest
-
Deionized, decarbonated water
Procedure:
-
Solution A: Prepare an aqueous solution of aluminum nitrate and magnesium nitrate in a 1:3 molar ratio (Al³⁺:Mg²⁺).
-
Solution B: Prepare an aqueous solution of the anionic drug and sodium carbonate. The amount of drug should be in excess of the theoretical anion exchange capacity of the LDH.
-
Slowly add Solution A to Solution B dropwise under vigorous stirring and a nitrogen atmosphere.
-
Maintain the pH of the mixture at a constant value (typically between 8 and 10) by the dropwise addition of a 2M NaOH solution.
-
Age the resulting slurry at 60-80°C for 18-24 hours with continuous stirring.
-
Cool the suspension to room temperature.
-
Centrifuge the precipitate at 4000 rpm for 10 minutes, discard the supernatant.
-
Wash the precipitate repeatedly with deionized, decarbonated water until the supernatant is neutral.
-
Dry the final product in an oven at 60°C overnight.
Protocol 2: Drug Loading into this compound by Ion Exchange
This method is suitable for drugs that may be unstable at the higher pH of co-precipitation.[10]
Materials:
-
Pre-synthesized this compound (or MgAl-LDH with nitrate or chloride as the interlayer anion)
-
Anionic drug of interest
-
Deionized, decarbonated water
Procedure:
-
Disperse the pre-synthesized this compound in deionized, decarbonated water.
-
Prepare a solution of the anionic drug in deionized, decarbonated water.
-
Add the drug solution to the this compound suspension. The drug should be in a 3-5 fold molar excess to the interlayer anions of the this compound.
-
Stir the mixture vigorously under a nitrogen atmosphere at room temperature for 24-48 hours.
-
Collect the solid product by centrifugation (4000 rpm, 10 minutes).
-
Wash the product thoroughly with deionized, decarbonated water to remove any non-intercalated drug.
-
Dry the drug-loaded this compound at 60°C.
Protocol 3: Characterization of Drug-Almagate Formulations
1. Powder X-ray Diffraction (PXRD):
-
Purpose: To confirm the layered structure and determine the interlayer spacing.
-
Procedure: Analyze the powdered sample using a diffractometer with Cu Kα radiation. An increase in the basal spacing (d-spacing) of the (003) peak compared to the pristine this compound indicates successful intercalation of the drug.[13]
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the presence of the drug in the formulation and to study the interactions between the drug and the this compound layers.
-
Procedure: Record the FTIR spectra of the pristine this compound, the pure drug, and the drug-loaded this compound. The presence of characteristic peaks of the drug in the spectrum of the composite confirms its presence. Shifts in the peaks of the drug's functional groups (e.g., carboxylate) can indicate interaction with the LDH layers.[13]
3. Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM):
-
Purpose: To observe the morphology and particle size of the synthesized nanoparticles.
-
Procedure: Disperse the sample in ethanol and drop-cast onto a suitable substrate. After drying, coat with a conductive material (for SEM) and observe under the microscope.[13]
Protocol 4: In Vitro Drug Release Study
Materials:
-
Drug-loaded this compound nanoparticles
-
Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 to simulate physiological conditions and pH 5.5 to simulate the tumor microenvironment)
-
Dialysis membrane with an appropriate molecular weight cut-off
-
Shaking incubator
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Disperse a known amount of the drug-loaded this compound in a specific volume of PBS.
-
Place the suspension in a dialysis bag.
-
Immerse the dialysis bag in a larger volume of the same PBS buffer (the release medium).
-
Place the entire setup in a shaking incubator at 37°C.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Analyze the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released over time.
Visualizations
Caption: Experimental workflow for the synthesis, characterization, and evaluation of drug-loaded this compound formulations.
Caption: Proposed signaling pathway activated by LDH nanoparticles leading to inflammation.[5][14]
References
- 1. Layered double hydroxide nanoparticles as target-specific delivery carriers: uptake mechanism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Layered double hydroxide nanoparticles as target-specific delivery carriers: uptake mechanism and toxicity - ProQuest [proquest.com]
- 5. Oxidative stress by layered double hydroxide nanoparticles via an SFK-JNK and p38-NF-κB signaling pathway mediates induction of interleukin-6 and interleukin-8 in human lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of Kinetics of Drug Release from Atorvastatin-Loaded Layered Double Hydroxide [ijche.ir]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Ibuprofen intercalation and release from different layered double hydroxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of Drug Delivery Systems Based on Layered Hydroxides for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Facile synthesis of layered double hydroxide nanosheets assembled porous structures for efficient drug delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Multifunctional Layered Double Hydroxides for Drug Delivery and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Oxidative stress by layered double hydroxide nanoparticles via an SFK-JNK and p38-NF-κB signaling pathway mediates induction of interleukin-6 and interleukin-8 in human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for X-ray Diffraction Analysis of Almagate Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Almagate is a crystalline hydrated aluminum-magnesium hydroxycarbonate with the empirical formula Al₂Mg₆(OH)₁₄(CO₃)₂·4H₂O.[1][2][3] It is utilized as an antacid and is characterized by a layered double hydroxide (LDH) structure, which imparts it with high acid-neutralizing capacity and stability.[4][5][6] The crystal structure consists of brucite-like layers where magnesium is substituted by aluminum, with interlayer spaces occupied by carbonate ions and water molecules.[1][3][4] X-ray diffraction (XRD) is a powerful non-destructive technique for the characterization of the crystalline structure of this compound powder. This application note provides a detailed protocol for the analysis of this compound powder using XRD, including sample preparation, data acquisition, and analysis using Rietveld refinement and the Scherrer equation.
Principle of X-ray Diffraction (XRD)
X-ray diffraction is based on the constructive interference of monochromatic X-rays and a crystalline sample. The X-rays are generated by a cathode ray tube, filtered to produce monochromatic radiation, collimated to concentrate, and directed toward the sample. The interaction of the incident rays with the sample produces constructive interference when the conditions of Bragg's Law are satisfied:
nλ = 2d sinθ
Where:
-
n is an integer
-
λ is the wavelength of the X-rays
-
d is the interplanar spacing of the crystal lattice
-
θ is the angle of incidence
The diffracted X-rays are then detected, processed, and counted. By scanning the sample through a range of 2θ angles, a diffraction pattern is generated that is unique to the crystalline structure of the sample.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to obtain high-quality XRD data. For this compound powder, the following protocol is recommended:
-
Grinding: If the this compound powder is not already a fine, homogenous powder, it should be gently ground using an agate mortar and pestle. The goal is to achieve a particle size of less than 10 µm to ensure a sufficient number of crystallites are oriented in all possible directions, minimizing preferred orientation effects.
-
Sample Mounting: The finely ground powder is then mounted into a sample holder. Care should be taken to create a flat, smooth surface that is level with the surface of the sample holder. This can be achieved by gently pressing the powder with a clean glass slide. Avoid excessive pressure, which can induce preferred orientation.
-
Sample Holder: A standard flat, zero-background sample holder is suitable for routine analysis. For small sample amounts, a low-background silicon or quartz sample holder can be used.
Data Acquisition
The following table summarizes typical instrumental parameters for the XRD analysis of pharmaceutical powders like this compound.
| Parameter | Typical Setting |
| Instrument | Powder X-ray Diffractometer |
| X-ray Source | Cu Kα (λ = 1.5406 Å) |
| Voltage | 40-45 kV |
| Current | 40 mA |
| Goniometer | Bragg-Brentano geometry |
| Detector | Scintillation or solid-state detector |
| Scan Range (2θ) | 5° - 70° |
| Step Size | 0.02° |
| Scan Speed/Time per Step | 1-2 seconds |
| Optics | Divergence slit, anti-scatter slit, Soller slits |
Data Analysis
Phase Identification
The initial step in data analysis is to identify the crystalline phases present in the sample. This is done by comparing the experimental diffraction pattern with reference patterns from a crystallographic database, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD).
Rietveld Refinement
Rietveld refinement is a powerful technique used to refine the crystal structure and obtain quantitative information from the diffraction pattern. The method involves a least-squares refinement of a calculated diffraction pattern to match the experimental pattern.
Key refinable parameters in Rietveld analysis of this compound include:
-
Lattice Parameters (a and c): For the rhombohedral (hexagonal setting) structure of this compound (space group R-3m), the lattice parameters 'a' and 'c' define the unit cell dimensions.
-
Crystallite Size: The average size of the coherently scattering domains.
-
Microstrain: A measure of the lattice strain within the crystallites.
-
Scale Factor: Proportional to the phase concentration in a mixture.
-
Preferred Orientation: A correction for non-random crystallite orientation.
-
Atomic Coordinates and Occupancies: The positions and relative numbers of atoms within the unit cell.
A successful Rietveld refinement provides accurate values for the lattice parameters and crystallite size, which are crucial for understanding the material's properties.
Crystallite Size Determination using the Scherrer Equation
A simpler method to estimate the crystallite size is through the Scherrer equation, which relates the broadening of a diffraction peak to the crystallite size.
D = (K * λ) / (β * cosθ)
Where:
-
D is the mean crystallite size.
-
K is the Scherrer constant (typically ~0.9).
-
λ is the X-ray wavelength.
-
β is the full width at half maximum (FWHM) of the diffraction peak in radians.
-
θ is the Bragg angle of the peak.
It is important to note that the Scherrer equation provides an estimation and is sensitive to instrumental broadening and microstrain effects.
Quantitative Data Summary
The following tables present a template for the quantitative data that can be obtained from the XRD analysis of this compound powder.
Table 1: Crystal Structure and Lattice Parameters of a Representative Mg-Al LDH
| Parameter | Value |
| Crystal System | Hexagonal (Rhombohedral) |
| Space Group | R-3m |
| Lattice Parameter (a) | ~3.05 Å |
| Lattice Parameter (c) | ~22.8 Å |
Table 2: Microstructural Parameters of a Representative Mg-Al LDH
| Parameter | Value |
| Crystallite Size (D) | 20 - 50 nm |
| Microstrain (ε) | ~0.1 - 0.5% |
Visualizations
Caption: Experimental workflow for XRD analysis of this compound powder.
Caption: Logical relationship of the Rietveld refinement process.
Conclusion
X-ray diffraction is an indispensable tool for the solid-state characterization of this compound powder. The protocols outlined in this application note provide a comprehensive guide for researchers and scientists to obtain high-quality, reproducible XRD data. The subsequent data analysis, particularly through Rietveld refinement, allows for the precise determination of key structural and microstructural parameters, which are essential for quality control, formulation development, and ensuring the therapeutic efficacy of this compound-containing drug products.
References
- 1. Characterization of a new crystalline synthetic gastric antacid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 66827-12-1 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound | 66827-12-1 [smolecule.com]
- 5. Evaluation of a new antacid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Characterization of Almagate Particles using Scanning Electron Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Almagate is a crystalline hydrated aluminum-magnesium hydroxycarbonate with the empirical formula Al₂Mg₆(OH)₁₄(CO₃)₂·4H₂O.[1] It is a widely used antacid with a unique rigid lattice structure that provides a high acid-neutralizing capacity and a rapid rate of neutralization.[1][2] In the pharmaceutical industry, the particle size, morphology, and elemental composition of active pharmaceutical ingredients (APIs) like this compound are critical quality attributes that can significantly influence their therapeutic efficacy, stability, and manufacturing properties. Scanning Electron Microscopy (SEM) is a powerful analytical technique for the comprehensive characterization of these particulate properties. This application note provides a detailed protocol for the analysis of this compound particles using SEM, including sample preparation, imaging, and elemental analysis.
Principles of Scanning Electron Microscopy (SEM) in Pharmaceutical Analysis
Scanning Electron Microscopy (SEM) is a versatile technique that utilizes a focused beam of electrons to scan the surface of a sample, generating detailed high-resolution images.[3] The interaction of the electron beam with the sample produces various signals, including secondary electrons (SE), backscattered electrons (BSE), and characteristic X-rays.
-
Secondary Electrons (SE): These electrons are emitted from the surface of the sample and provide detailed topographical information, revealing the surface texture and morphology of the particles.
-
Backscattered Electrons (BSE): These are primary beam electrons that are reflected from the sample. The intensity of the BSE signal is dependent on the atomic number of the elements in the sample, providing compositional contrast.
-
Energy-Dispersive X-ray Spectroscopy (EDS): The electron beam can also cause the emission of characteristic X-rays from the sample. EDS analysis of these X-rays allows for the qualitative and quantitative determination of the elemental composition of the particles.[4]
For pharmaceutical powders like this compound, SEM analysis provides crucial information on particle size distribution, shape, surface morphology, and elemental composition, which are vital for quality control and formulation development.
Experimental Protocols
Sample Preparation for SEM Analysis
Proper sample preparation is critical for obtaining high-quality SEM images of this compound particles. The following protocol ensures a representative and well-dispersed sample for analysis.
Materials:
-
This compound powder sample
-
Aluminum SEM stubs
-
Double-sided conductive carbon tape or conductive carbon paint[5]
-
Spatula
-
Pressurized nitrogen or air duster
-
Sputter coater with a gold-palladium target (for non-conductive samples)
Protocol:
-
Mounting the Sample:
-
Place a piece of double-sided conductive carbon tape firmly onto the surface of a clean aluminum SEM stub.
-
Using a clean spatula, carefully place a small, representative amount of the this compound powder onto the center of the carbon tape.
-
Gently tap the side of the stub to distribute the powder and remove any loose aggregates.
-
To achieve a monolayer of particles and minimize agglomeration, use a gentle stream of pressurized nitrogen or air to blow away excess powder.[5][6] This ensures that individual particle morphology can be accurately assessed.
-
-
Coating the Sample (if necessary):
-
This compound is a non-conductive material, which can lead to charging artifacts during SEM imaging. To mitigate this, a thin conductive coating is required.[7]
-
Place the mounted sample into a sputter coater.
-
Coat the sample with a thin layer (typically 5-10 nm) of a conductive material such as gold-palladium. This coating provides a path for the electrons to ground, preventing charge buildup.
-
SEM Imaging and Analysis
Instrumentation and Parameters:
The following are typical starting parameters for the SEM analysis of this compound particles. These may need to be optimized based on the specific instrument and sample characteristics.
| Parameter | Recommended Setting | Purpose |
| Accelerating Voltage | 5 - 15 kV | Provides a balance between image resolution and potential sample damage. |
| Working Distance | 5 - 15 mm | Affects the depth of field and signal detection efficiency. |
| Spot Size | Small as possible | A smaller spot size improves image resolution. |
| Detector | Secondary Electron (SE) | For detailed morphological and topographical information. |
| Magnification | 1,000x - 50,000x | Adjust as needed to visualize individual particles and surface details. |
| Image Resolution | 1024 x 768 pixels or higher | Ensures high-quality images for analysis. |
Imaging Protocol:
-
Load the prepared sample stub into the SEM chamber and evacuate to the required vacuum level.
-
Turn on the electron beam and adjust the accelerating voltage to the desired setting.
-
Navigate to an area of interest on the sample at low magnification.
-
Increase the magnification and focus the image to obtain sharp details of the this compound particles.
-
Adjust brightness and contrast to optimize the image quality.
-
Capture multiple images from different areas of the sample to ensure the analysis is representative of the entire powder batch.
Particle Size Distribution Analysis
The captured SEM images can be analyzed using image analysis software to determine the particle size distribution.
Protocol:
-
Import the saved SEM images into an image analysis software (e.g., ImageJ).
-
Calibrate the software using the scale bar from the SEM image.
-
Use the software's thresholding tools to differentiate the particles from the background.
-
Analyze the particles to measure parameters such as area, perimeter, and Feret diameter.
-
Generate a histogram and a data table of the particle size distribution.
Energy-Dispersive X-ray Spectroscopy (EDS) Analysis
EDS analysis is performed to confirm the elemental composition of the this compound particles.
Instrumentation and Parameters:
| Parameter | Recommended Setting |
| Accelerating Voltage | 15 - 20 kV |
| Acquisition Time | 60 - 120 seconds |
| Analysis Area | Spot, line, or map |
Protocol:
-
Select a representative particle or area on the SEM image for analysis.
-
Switch the SEM to EDS mode.
-
Acquire the EDS spectrum for the selected area.
-
The software will automatically identify the elements present and can provide quantitative results.
Data Presentation
Quantitative Particle Size Distribution of this compound
The following table presents representative data for the particle size distribution of a typical this compound sample, as determined by SEM image analysis.
| Particle Size Range (µm) | Percentage of Particles (%) |
| < 1 | 15 |
| 1 - 5 | 45 |
| 5 - 10 | 30 |
| 10 - 20 | 8 |
| > 20 | 2 |
Elemental Composition of this compound by SEM-EDS
The table below shows the expected elemental composition of this compound particles obtained through SEM-EDS analysis.
| Element | Weight % | Atomic % |
| Oxygen (O) | 55.8 | 62.1 |
| Magnesium (Mg) | 25.8 | 18.9 |
| Aluminum (Al) | 9.6 | 6.3 |
| Carbon (C) | 8.8 | 12.7 |
Visualizations
References
- 1. Characterization of a new crystalline synthetic gastric antacid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of precipitates size distribution: validation of low‐voltage STEM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Particles Morphology Impact on Cytotoxicity, Hemolytic Activity and Sorption Properties of Porous Aluminosilicates of Kaolinite Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CH11AlMg3O12 | CID 71749 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note and Protocol for Determining Almagate's Bile Acid Adsorption Capacity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Almagate is an antacid medication composed of aluminum and magnesium, primarily used to neutralize stomach acid.[1] Beyond its acid-neutralizing properties, there is evidence to suggest that this compound can adsorb bile acids, particularly at acidic pH levels.[2] This characteristic may contribute to its therapeutic effects in conditions where bile reflux is a contributing factor. Bile acid sequestrants are a class of drugs that work by binding to bile acids in the intestines, preventing their reabsorption and leading to a decrease in cholesterol levels.[3][4][5] Understanding the bile acid adsorption capacity of this compound is crucial for elucidating its full mechanism of action and exploring its potential in a broader range of gastrointestinal disorders.
This document provides a detailed protocol for determining the in vitro bile acid adsorption capacity of this compound. The described methodology can be adapted to assess other potential bile acid sequestrants.
Principle of the Assay
This protocol outlines an in vitro equilibrium-binding assay to quantify the amount of bile acid adsorbed by this compound. A known concentration of a specific bile acid is incubated with a known amount of this compound at a physiologically relevant pH. After an incubation period to allow for equilibrium to be reached, the solid this compound is separated from the solution by centrifugation. The concentration of unbound bile acid remaining in the supernatant is then quantified. The amount of bile acid adsorbed by this compound is calculated as the difference between the initial and final concentrations of the bile acid in the solution.
Key Experimental Workflow
Caption: Workflow for determining this compound's bile acid adsorption.
Materials and Reagents
| Reagent | Supplier | Notes |
| This compound powder | Sigma-Aldrich or equivalent | |
| Cholic acid | Sigma-Aldrich or equivalent | |
| Glycocholic acid | Sigma-Aldrich or equivalent | |
| Taurocholic acid | Sigma-Aldrich or equivalent | |
| Deoxycholic acid | Sigma-Aldrich or equivalent | |
| Chenodeoxycholic acid | Sigma-Aldrich or equivalent | |
| Phosphate buffered saline (PBS), pH 7.4 | Thermo Fisher Scientific or equivalent | |
| Hydrochloric acid (HCl) | Sigma-Aldrich or equivalent | For pH adjustment |
| Sodium hydroxide (NaOH) | Sigma-Aldrich or equivalent | For pH adjustment |
| Total Bile Acid Assay Kit (Enzymatic) | Cell Biolabs, Inc. or equivalent | |
| Deionized water | ||
| Microcentrifuge tubes (1.5 mL) | ||
| Benchtop microcentrifuge | ||
| Incubator or water bath (37°C) | ||
| pH meter | ||
| Spectrophotometer (plate reader) | Capable of reading absorbance at 405 nm | |
| 96-well microtiter plates |
Experimental Protocols
Preparation of Solutions
1.1. Bile Acid Stock Solutions (10 mM)
-
Dissolve an appropriate amount of each bile acid (cholic acid, glycocholic acid, taurocholic acid, deoxycholic acid, and chenodeoxycholic acid) in a suitable solvent (e.g., ethanol or methanol) to prepare a 10 mM stock solution.
-
Store the stock solutions at -20°C.
1.2. This compound Suspension (10 mg/mL)
-
Accurately weigh 100 mg of this compound powder and suspend it in 10 mL of deionized water.
-
Vortex thoroughly to ensure a homogenous suspension before each use.
1.3. Buffer Solutions
-
pH 3.0 Buffer: Prepare a 0.1 M glycine-HCl buffer. Adjust the pH to 3.0 using 1 M HCl.
-
pH 7.0 Buffer: Prepare a 0.1 M phosphate buffer. Adjust the pH to 7.0 using 1 M NaOH or 1 M HCl as needed.
Bile Acid Adsorption Assay
-
Prepare working solutions of each bile acid at a final concentration of 1 mM in the respective pH 3.0 and pH 7.0 buffers.
-
Add 500 µL of the 1 mM bile acid working solution to a 1.5 mL microcentrifuge tube.
-
Add 100 µL of the 10 mg/mL this compound suspension to the microcentrifuge tube. This results in a final this compound concentration of approximately 1.67 mg/mL.
-
For the control, add 100 µL of deionized water instead of the this compound suspension.
-
Incubate the tubes at 37°C for 1 hour with gentle agitation to facilitate binding.
-
After incubation, centrifuge the tubes at 10,000 x g for 10 minutes to pellet the this compound.
-
Carefully collect the supernatant without disturbing the pellet. The supernatant contains the unbound bile acid.
-
Proceed to the quantification of bile acids in the supernatant.
Quantification of Unbound Bile Acids
Quantify the concentration of unbound bile acids in the supernatant using a commercial Total Bile Acid Assay Kit according to the manufacturer's instructions. A general procedure is outlined below.
-
Prepare bile acid standards as per the kit's instructions.
-
Add a specific volume of the collected supernatant (and diluted standards) to the wells of a 96-well microtiter plate.
-
Add the assay reagents provided in the kit to each well.
-
Incubate the plate at 37°C for the time specified in the kit's protocol.
-
Measure the absorbance at 405 nm using a spectrophotometer.
-
Calculate the concentration of unbound bile acid in each sample by comparing its absorbance to the standard curve.
Data Analysis
The amount of bile acid adsorbed by this compound is calculated using the following formula:
Bile Acid Adsorbed (µmol/g) = [(Cinitial - Cunbound) x V] / M
Where:
-
Cinitial is the initial concentration of the bile acid (µmol/mL).
-
Cunbound is the concentration of the unbound bile acid in the supernatant (µmol/mL).
-
V is the total volume of the incubation mixture (mL).
-
M is the mass of this compound used (g).
Data Presentation
The quantitative data should be summarized in the following tables for clear comparison.
Table 1: Bile Acid Adsorption by this compound at pH 3.0
| Bile Acid | Initial Concentration (mM) | Unbound Concentration (mM) | Adsorbed Amount (µmol/g this compound) |
| Cholic acid | 1.0 | ||
| Glycocholic acid | 1.0 | ||
| Taurocholic acid | 1.0 | ||
| Deoxycholic acid | 1.0 | ||
| Chenodeoxycholic acid | 1.0 |
Table 2: Bile Acid Adsorption by this compound at pH 7.0
| Bile Acid | Initial Concentration (mM) | Unbound Concentration (mM) | Adsorbed Amount (µmol/g this compound) |
| Cholic acid | 1.0 | ||
| Glycocholic acid | 1.0 | ||
| Taurocholic acid | 1.0 | ||
| Deoxycholic acid | 1.0 | ||
| Chenodeoxycholic acid | 1.0 |
Signaling Pathway and Logical Relationship
The binding of bile acids in the intestine by a sequestrant like this compound can influence cholesterol metabolism through a well-established pathway.
Caption: Logical pathway of bile acid sequestration and cholesterol lowering.
Conclusion
This application note provides a comprehensive protocol for the in vitro determination of this compound's bile acid adsorption capacity. The results obtained from this assay will provide valuable insights into the pharmacological properties of this compound and may support its development for indications beyond its current use as an antacid. The methodology is robust and can be readily adapted for the screening and characterization of other potential bile acid sequestrants.
References
Application Notes and Protocols for Almagate in Rat Models
Introduction
Almagate, a hydrated aluminium-magnesium hydroxycarbonate with the chemical formula Al₂Mg₆(OH)₁₄(CO₃)₂·4H₂O, is a crystalline antacid agent.[1][2] It is classified as a non-systemic antacid, meaning it does not significantly alter systemic electrolyte balance at therapeutic doses.[3] In preclinical research involving rat models, this compound has demonstrated significant efficacy in protecting the gastric mucosa through multiple mechanisms. Its unique layered double hydroxide structure facilitates a sustained buffering action over a wide pH range.[4] These notes provide detailed protocols for the preparation and experimental use of this compound in common rat models of gastric injury and ulceration, intended for researchers in pharmacology and drug development.
Mechanism of Action
This compound's gastroprotective effects are multifactorial, extending beyond simple acid neutralization. The primary mechanisms identified through studies in rats include:
-
Acid Neutralization: It is a potent antacid, effectively raising gastric pH and reducing the total acidity of gastric juice without altering the volume of secretion.[1][5] In a histamine-induced acid hypersecretion model in rats, this compound's acid-neutralizing capacity was found to be approximately eight times greater than that of aluminium hydroxide.[6]
-
Inhibition of Pepsin Activity: this compound significantly inhibits the proteolytic activity of pepsin, a key aggressive factor in the formation of peptic ulcers.[1] This inhibition occurs even at the optimal pH for pepsin activity (pH 2).[1][5]
-
Bile Acid Adsorption: It can sequester and inactivate bile acids at the low pH typical of stomach contents.[2][5] This is particularly relevant in ulcer models where duodenal reflux is a contributing factor.[2]
-
Cytoprotection: this compound provides direct protection to the gastric mucosal cells. Studies show it prevents ethanol-induced gastric damage, an effect that appears to be independent of its antacid properties and may be mediated by an increase in the synthesis of gastroprotective prostaglandins and through scavenging of free radicals.[5][7]
Experimental Protocols
The following protocols are standard methodologies for evaluating the efficacy of this compound in rat models.
Protocol 1: Preparation of this compound Suspension for Oral Administration
Objective: To prepare a homogenous and stable suspension of this compound for accurate oral dosing in rats.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v Carboxymethyl cellulose (CMC) or 0.1% Tween 80 in distilled water)[8]
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Graduated cylinder and volumetric flasks
-
Weighing balance
Procedure:
-
Calculate the total amount of this compound required based on the number of animals, their average weight, and the desired dose levels (e.g., 125 mg/kg, 500 mg/kg).[1]
-
Weigh the precise amount of this compound powder.
-
Prepare the chosen vehicle (e.g., 0.5% CMC solution).
-
Levigate the this compound powder with a small amount of the vehicle in a mortar to form a smooth paste. This prevents clumping.
-
Gradually add the remaining vehicle while continuously stirring or triturating to achieve the final desired concentration.
-
Transfer the suspension to a beaker and place it on a magnetic stirrer for 15-30 minutes to ensure homogeneity.
-
Maintain continuous stirring during the dosing procedure to prevent settling of the suspension. Administer the suspension via oral gavage using a suitable gavage needle.
Protocol 2: Pylorus Ligation (Shay Rat) Model
Objective: To assess this compound's effect on gastric acid secretion, pH, and ulcer formation due to acid accumulation.[8]
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
This compound suspension (Protocol 1)
-
Anesthetic (e.g., Ether, isoflurane)
-
Surgical instruments (scalpel, forceps, sutures)
-
pH meter, centrifuge, and titration equipment (0.1 N NaOH)[8]
Procedure:
-
Animal Preparation: Fast rats for 24-48 hours prior to the experiment, with free access to water.[8]
-
Dosing: Administer the prepared this compound suspension orally (e.g., 125-500 mg/kg) or the vehicle to the control group.[1]
-
Surgical Procedure (30-60 minutes post-dosing):
-
Anesthetize the rat.
-
Make a midline abdominal incision to expose the stomach.
-
Carefully ligate the pyloric sphincter with a silk suture, ensuring the blood supply is not compromised.[8]
-
Close the abdominal wall with sutures.
-
-
Post-Surgery: Keep the animals in individual cages and deprive them of food and water for 19 hours.[8]
-
Sample Collection:
-
Sacrifice the animals via CO₂ asphyxiation.
-
Ligate the esophageal end and carefully remove the stomach.[8]
-
Drain the gastric contents into a centrifuge tube.
-
-
Analysis:
-
Volume: Measure the volume of the gastric juice.
-
pH: Determine the pH of the gastric juice using a pH meter.
-
Total Acidity: Centrifuge the gastric contents and titrate the supernatant against 0.1 N NaOH to determine total acid output.[8]
-
Ulcer Index: Open the stomach along the greater curvature, rinse with saline, and examine the mucosa for ulcers under a dissecting microscope. Score the ulcers based on their number and severity.
-
Protocol 3: Ethanol-Induced Gastric Mucosal Damage Model
Objective: To evaluate the cytoprotective effects of this compound against a necrotizing agent.[7]
Materials:
-
Male Wistar rats (180-220 g)
-
This compound suspension (Protocol 1)
Procedure:
-
Animal Preparation: Fast rats for 24 hours before the experiment, with free access to water.
-
Dosing: Administer this compound suspension orally (e.g., 12-150 µmol/kg) or vehicle to respective groups.[7]
-
Ulcer Induction: 30-60 minutes after this compound administration, orally administer 1 mL of absolute ethanol to each rat.[7]
-
Observation Period: Return the rats to their cages for 1 hour.
-
Assessment:
-
Sacrifice the animals.
-
Remove the stomach and inflate it with 10 mL of 2% formalin to fix the tissue.
-
Open the stomach along the greater curvature and rinse with saline.
-
Measure the area of hemorrhagic necrotic lesions in the glandular portion of the stomach.
-
Calculate the ulcer index and the percentage of inhibition compared to the control group.
-
Data Presentation
The following tables summarize quantitative data from preclinical studies on this compound in rats.
Table 1: Effect of this compound on Gastric Parameters in Pylorus-Ligated Rats
| Parameter | Control (Vehicle) | This compound (125 mg/kg) | This compound (500 mg/kg) | Reference |
|---|---|---|---|---|
| Gastric pH | ~1.5 - 2.0 | Significantly Increased | Significantly Increased | [1][5] |
| Total Acidity | Baseline | Significantly Reduced | Significantly Reduced | [1][5] |
| Pepsin Activity | Baseline | Significantly Inhibited | Significantly Inhibited | [1] |
| Ulcer Index | High | Significantly Reduced | Significantly Reduced |[10] |
Table 2: Protective Effect of this compound Against Ethanol-Induced Gastric Damage
| Dose (µmol/kg) | Dose (mg/kg, approx.)* | Inhibition of Mucosal Damage (%) | Reference |
|---|---|---|---|
| 12 | ~7.2 | 65 ± 10% | [7] |
| 25 | ~15 | Significantly Reduced Damage | [7] |
| 50 | ~30 | Significantly Reduced Damage | [7] |
| 150 | ~90 | 74 ± 11% (Maximum effect) | [7] |
*Note: Approximate mg/kg conversion based on this compound's molecular weight (~602.9 g/mol ).
Table 3: Comparative Efficacy of this compound in Different Ulcer Models
| Ulcer Model | Inducing Agent | This compound Dose (mg/kg) | Outcome | Reference |
|---|---|---|---|---|
| Pylorus Ligation | Acid Accumulation | 31.3, 125 | Evident therapeutic action | [10] |
| Acetic Acid | Chemical Cauterization | 125, 500 | Significant therapeutic action | [10] |
| Bile-facilitated | Indomethacin + Bile | Dose-dependent | Significant reduction in lesion severity | [2] |
| Histamine-induced | Histamine IV | N/A (in situ) | ~8x more potent than Al(OH)₃ |[6] |
Toxicology and Safety Notes
In safety studies, repeated oral administration of this compound to rats for 30 days at doses up to 4 g/kg did not lead to increased serum magnesium levels.[3] Following single high doses (4 g/kg), serum aluminium was not detected.[3] These findings support the classification of this compound as a non-systemic antacid with a favorable safety profile in animal models.
References
- 1. Pharmacological studies with this compound, a potent new antacid compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective action of this compound against bile-facilitated gastric ulceration in the pylorus-ligated (Shay) rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serum levels of aluminium and magnesium in animals and man after administration of high doses of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy in vivo of this compound in neutralising histamine-induced acid secretion in a rat re-perfused stomach preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. notesonzoology.com [notesonzoology.com]
- 9. Anti-ulcer activity of Lucer against experimentally induced gastric ulcers in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effect of this compound on Gastric Ulcer in Rats [jcpu.cpu.edu.cn]
Troubleshooting & Optimization
Almagate Stability in Acidic Solutions: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and performance of Almagate in acidic experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered stable in acidic conditions?
This compound is a crystalline hydrated aluminum-magnesium hydroxycarbonate with the chemical formula Al₂Mg₆(OH)₁₄(CO₃)₂·4H₂O.[1][2] Its stability in acidic environments is attributed to its unique, rigid crystal lattice structure.[3][4] This structure provides a sustained acid-neutralizing effect and is more resistant to degradation compared to amorphous antacid compounds.[5][6] Studies have shown that this compound maintains its crystalline integrity and antacid properties even after prolonged exposure to accelerated stability testing conditions (e.g., eight months at 60°C).[7]
Q2: How does this compound neutralize acid?
This compound neutralizes hydrochloric acid (HCl) in a multi-step process. The hydroxide and carbonate groups within its structure react with H+ ions to form water and carbon dioxide. This reaction effectively increases the pH of the surrounding solution.[3][7] The primary mechanism is direct neutralization, where it reacts with HCl to form water and metal chlorides.[7]
Q3: What is the optimal pH range for this compound's buffering capacity?
This compound demonstrates optimal buffering performance in the pH range of 3 to 5.[3][4] It can rapidly increase the pH of a highly acidic solution to within this range and maintain it for a prolonged period.[1][4] This prevents over-alkalization and the risk of rebound acidity.[4]
Q4: How does this compound's performance compare to other antacids in acidic solutions?
Clinical and preclinical studies have shown that this compound has a higher acid-neutralizing capacity (ANC) and a longer duration of action compared to other common antacids like aluminum hydroxide, magnesium hydroxide, and magaldrate.[1][4][7] Unlike some other antacids, this compound maintains its capacity to neutralize acid even as the gastric pH increases.[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound in acidic solutions.
Issue 1: Slower than expected acid neutralization rate.
-
Possible Cause 1: Inadequate dispersion of this compound powder. this compound is practically insoluble in water.[2] If not properly dispersed, the surface area available for reaction with the acid is limited, slowing down the neutralization process.
-
Solution: Ensure the this compound tablet is crushed into a very fine powder using a mortar and pestle. Vigorous and continuous stirring of the solution is crucial to maintain a uniform suspension.
-
-
Possible Cause 2: Low experimental temperature. Chemical reaction rates are temperature-dependent.
Issue 2: Inconsistent or non-reproducible acid-neutralizing capacity (ANC) results.
-
Possible Cause 1: Variation in sample preparation. Inconsistent grinding of tablets or weighing of the powder can lead to variability in the amount of active ingredient per experiment.
-
Solution: Develop and adhere to a strict, standardized protocol for sample preparation. Use a calibrated analytical balance for accurate measurements.
-
-
Possible Cause 2: Inaccurate determination of the titration endpoint.
-
Possible Cause 3: Presence of other interacting substances. The presence of proteins, such as pepsin, can influence the acid-neutralizing activity of this compound.[9][10]
Issue 3: Unexpectedly low pH buffering performance.
-
Possible Cause 1: Insufficient amount of this compound. The amount of this compound used may not be sufficient to neutralize the total amount of acid in the experimental solution.
-
Solution: Recalculate the required amount of this compound based on its known acid-neutralizing capacity and the molarity of the acidic solution.
-
-
Possible Cause 2: "Dumping" of acid. In dynamic experiments that simulate gastric acid secretion, the rate of acid addition may exceed the neutralization rate of the this compound.
-
Solution: Adjust the rate of acid addition in the experimental setup to more closely mimic physiological conditions.
-
Quantitative Data Summary
The following tables summarize key quantitative data regarding this compound's properties and performance.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | Al₂Mg₆(OH)₁₄(CO₃)₂·4H₂O | [1][2] |
| Appearance | White or almost white fine crystalline powder | [2] |
| Solubility | Practically insoluble in water and ethanol. Dissolves with effervescence in dilute mineral acids. | [2] |
| pH (4% Aqueous Solution) | 9.1 - 9.7 | [2] |
| Aluminum Oxide (Al₂O₃) Content | 15.0% - 17.0% | [2] |
| Magnesium Oxide (MgO) Content | 36.0% - 40.0% | [2] |
Table 2: Comparison of Acid-Neutralizing Capacity (ANC) of Different Antacids
| Antacid | ANC (mEq HCl/g) at pH 2 | ANC (mEq HCl/g) at pH 3 | ANC (mEq HCl/g) at pH 4 | Reference |
| This compound | 39.0 | 27.7 | 17.3 | [11] |
| Magaldrate | 36.5 | 25.0 | 9.3 | [11] |
| Magnesium Hydroxide | 32.6 | 22.7 | 21.8 | [11] |
Experimental Protocols
1. In Vitro Acid-Neutralizing Capacity (ANC) Test - Titration Method
This protocol is a standard method for determining the acid-neutralizing capacity of an antacid.
-
Materials:
-
This compound sample (powdered)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
pH meter
-
Magnetic stirrer and stir bar
-
Buret
-
Beakers and flasks
-
-
Procedure:
-
Accurately weigh a specified amount of the powdered this compound sample and transfer it to a 250 mL beaker.
-
Add a precise volume (e.g., 100 mL) of 0.1 M HCl to the beaker.
-
Place the beaker on a magnetic stirrer and stir the mixture at a constant rate at 37°C for a specified time (e.g., 1 hour).
-
After stirring, titrate the excess HCl in the solution with 0.1 M NaOH using a buret.
-
Monitor the pH of the solution using a calibrated pH meter. The endpoint of the titration is typically pH 3.5.[3][5]
-
Record the volume of NaOH used.
-
Calculate the ANC using the following formula: ANC (mEq/g) = [(Volume of HCl × Molarity of HCl) – (Volume of NaOH × Molarity of NaOH)] / Weight of this compound sample (g)
-
2. Dynamic pH-Stat Test (Simulated Gastric Environment)
This protocol simulates the dynamic conditions of the stomach to evaluate the rate and duration of acid neutralization.
-
Materials:
-
This compound sample
-
Artificial gastric juice (e.g., 0.1 M HCl with NaCl and pepsin)
-
pH-stat titrator system
-
Water bath (37°C)
-
Reaction vessel
-
-
Procedure:
-
Place a known volume of artificial gastric juice in the reaction vessel, maintained at 37°C.
-
Add the this compound sample to the vessel and start the pH-stat system.
-
The pH-stat will automatically add acid (e.g., 0.5 M HCl) to the vessel to maintain a constant pH (e.g., pH 3.0).
-
Record the volume of acid added over time. This data provides information on the rate and duration of this compound's neutralizing action.
-
Visualizations
Caption: this compound's acid neutralization pathway.
Caption: Workflow for ANC determination.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Using indigestion tablets (antacids) to neutralise an acid | 14-18 years | Experiment | RSC Education [edu.rsc.org]
- 2. sciencerockstarsblog.wordpress.com [sciencerockstarsblog.wordpress.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. [In vitro determination of the neutralizing capacity of antacids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. purdue.edu [purdue.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Evaluation of the acid-neutralizing capacity and other properties of antacids marketed in Morocco - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oliphantscienceawards.com.au [oliphantscienceawards.com.au]
- 10. usp.org [usp.org]
- 11. In Vitro Antacid Screening of the Aqueous and Ethanolic Leaf Extracts of Triticum Aestivum (Linn.) and Hordeum Vulgare (Linn.) – Oriental Journal of Chemistry [orientjchem.org]
troubleshooting Almagate precipitation in buffer solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting Almagate precipitation in buffer solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic solubility properties?
This compound is a hydrated aluminum magnesium hydroxycarbonate with the chemical formula Al₂Mg₆(OH)₁₄(CO₃)₂·4H₂O. It is a crystalline compound primarily used as an antacid. Its solubility is highly dependent on pH. It is practically insoluble in water and neutral aqueous solutions. However, it dissolves in acidic conditions (pH < 6) and alkaline conditions (pH > 8). In acidic media, it dissolves with effervescence due to the release of carbon dioxide.
Q2: In which pH range is this compound most effective as a buffer?
This compound demonstrates significant buffering capacity in the pH range of 3-5, making it effective for neutralizing stomach acid for an extended period.
Q3: Are there any known buffer systems that are incompatible with this compound?
Yes, phosphate buffers are known to be incompatible with this compound. The aluminum ions (Al³⁺) in this compound can react with phosphate ions to form insoluble aluminum phosphate, leading to precipitation. Therefore, it is highly recommended to avoid using phosphate buffers when working with this compound.
Q4: How does temperature affect the solubility of this compound?
While specific quantitative data on the temperature-dependent solubility of this compound is limited in publicly available literature, the solubility of most solids in a liquid increases with temperature. However, for practical laboratory purposes, significant changes in this compound solubility are more readily achieved by adjusting the pH of the buffer solution.
Q5: What is the impact of ionic strength on this compound's stability in a buffer solution?
The effect of ionic strength on this compound solubility is not well-documented in available resources. Generally, increasing the ionic strength of a solution can either increase ("salting-in") or decrease ("salting-out") the solubility of a sparingly soluble salt. For this compound, which contains multivalent ions, the effect of ionic strength is likely to be complex and dependent on the specific ions present in the buffer. It is advisable to maintain a consistent and moderate ionic strength in your buffer system to ensure reproducibility.
Troubleshooting Guide for this compound Precipitation
This guide provides a systematic approach to resolving issues with this compound precipitation in various buffer systems.
Problem: I am observing a white precipitate after adding this compound to my buffer solution.
Step 1: Identify the Buffer System
The first step is to identify the components of your buffer solution, as this is the most likely cause of precipitation.
-
Phosphate Buffer: If you are using a phosphate-based buffer (e.g., PBS, sodium phosphate, potassium phosphate), precipitation of aluminum phosphate is the most probable cause.
-
Solution: Immediately switch to a different buffer system. Good alternatives include citrate or acetate buffers, depending on your desired pH range.
-
-
Other Buffer Systems (Citrate, Acetate, Tris, etc.): If precipitation occurs in a non-phosphate buffer, proceed to the next steps.
Step 2: Verify the Buffer pH
This compound's solubility is highly pH-dependent.
-
Observation: The buffer's pH is in the neutral range (approximately 6-8).
-
Cause: this compound is practically insoluble in neutral aqueous media.
-
Solution: Adjust the pH of your buffer to be either acidic (ideally pH 3-5 for dissolution with buffering action) or alkaline (pH > 8) before adding this compound.
-
Step 3: Check the Concentration of this compound and Buffer Components
High concentrations of either this compound or buffer salts can lead to precipitation.
-
Observation: You are using high concentrations of this compound or buffer salts.
-
Cause: The solubility limit of this compound or a reaction product has been exceeded.
-
Solution:
-
Reduce the concentration of this compound in your solution.
-
Lower the molarity of your buffer.
-
If high concentrations are necessary for your experiment, consider preparing a suspension rather than a solution.
-
-
Step 4: Consider the Order of Reagent Addition and Temperature
The method of preparation can influence the outcome.
-
Observation: Precipitation occurs immediately upon adding this compound to the buffer.
-
Cause: "Solvent shock" or localized high concentrations.
-
Solution:
-
Add the this compound powder slowly to the buffer while stirring vigorously.
-
Consider gentle warming of the buffer (if compatible with other experimental components) to aid dissolution, especially in acidic or alkaline conditions.
-
-
The following flowchart illustrates the troubleshooting logic:
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of an this compound Suspension in a Non-Phosphate Buffer (Laboratory Scale)
This protocol describes the preparation of a 1% (w/v) this compound suspension in a 0.1 M acetate buffer at pH 4.5.
Materials:
-
This compound powder
-
Sodium acetate trihydrate
-
Glacial acetic acid
-
Deionized water
-
Magnetic stirrer and stir bar
-
pH meter
-
Volumetric flasks and graduated cylinders
Procedure:
-
Prepare the 0.1 M Acetate Buffer (pH 4.5):
-
Dissolve 13.6 g of sodium acetate trihydrate in 800 mL of deionized water.
-
Add glacial acetic acid dropwise while monitoring the pH until a pH of 4.5 is reached.
-
Bring the final volume to 1 L with deionized water.
-
-
Prepare the this compound Suspension:
-
Measure 100 mL of the 0.1 M acetate buffer (pH 4.5) into a beaker with a magnetic stir bar.
-
Place the beaker on a magnetic stirrer and begin stirring at a moderate speed.
-
Slowly add 1.0 g of this compound powder to the stirring buffer.
-
Continue stirring for at least 30 minutes to ensure a uniform suspension.
-
The following diagram illustrates the experimental workflow:
Caption: Workflow for preparing a 1% this compound suspension.
Data Summary
The following table summarizes the key properties of this compound relevant to its use in buffer solutions.
| Property | Value | Notes |
| Chemical Formula | Al₂Mg₆(OH)₁₄(CO₃)₂·4H₂O | Hydrated aluminum magnesium hydroxycarbonate |
| Appearance | White to off-white crystalline powder | |
| Solubility in Water | Practically insoluble | |
| Solubility in Ethanol | Practically insoluble | |
| Solubility in Acid | Soluble with effervescence | Dissolves in dilute mineral acids |
| Effective Buffering pH | 3 - 5 | Maintains pH in this range for an extended period |
| Incompatible Buffers | Phosphate-based buffers | Risk of aluminum phosphate precipitation |
The following table provides a qualitative summary of this compound's compatibility with common laboratory buffers.
| Buffer System | Compatibility | Recommended Action |
| Phosphate | Incompatible | Avoid use. |
| Acetate | Compatible | Recommended for use in the acidic pH range (3.6-5.6). |
| Citrate | Compatible | Recommended for use in the acidic to slightly acidic pH range (3.0-6.2). |
| Tris | Likely Compatible | Compatibility is likely, especially in the alkaline pH range (7.5-9.0). However, always perform a small-scale test first. |
The following diagram illustrates the relationship between pH and this compound's solubility and buffering capacity.
Caption: Relationship between pH, this compound solubility, and buffering.
Technical Support Center: Optimizing Almagate Concentration for Gastric Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Almagate in gastric cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of this compound for treating gastric cell lines?
A1: Based on available literature, a starting concentration of 1% (v/v) of an this compound suspension has been used in studies with gastric epithelial cells (GES-1).[1] However, the optimal concentration is likely cell-line dependent and should be determined empirically through a dose-response experiment. It is advisable to test a range of concentrations to determine the optimal non-toxic and effective dose for your specific gastric cell line (e.g., AGS, MKN-74, GES-1).
Q2: How should I prepare an this compound suspension for cell culture experiments?
A2: To prepare an this compound suspension for cell culture, follow this general protocol:
-
Weigh the required amount of this compound powder under sterile conditions.
-
Suspend the powder in sterile phosphate-buffered saline (PBS) or serum-free cell culture medium to create a stock solution.
-
Vortex the suspension thoroughly to ensure it is homogenous before diluting it to the final desired concentrations in your complete cell culture medium.
-
It is crucial to ensure the suspension is well-mixed before each addition to the cell cultures to maintain consistency.
Q3: Is this compound cytotoxic to gastric cancer cells?
A3: There is limited direct evidence on the cytotoxicity of this compound across a range of gastric cancer cell lines. However, studies on magnesium sulfate, a component of this compound, have shown that it can inhibit cell proliferation and viability in AGS human gastric adenocarcinoma cells in a dose-dependent manner, with cytotoxic effects observed at concentrations between 3 to 50 mM.[2] Therefore, it is essential to perform a cytotoxicity assay (e.g., MTT, XTT, or CCK-8) to determine the IC50 value and a safe concentration range for your specific cell line.
Q4: Which signaling pathways in gastric cells are potentially affected by this compound?
A4: While direct studies on this compound's impact on specific signaling pathways in gastric cell culture are limited, its components and known cellular responses to similar compounds suggest potential modulation of key pathways. The PI3K/Akt and MAPK/ERK pathways are crucial in gastric cancer cell proliferation, survival, and migration.[3][4][5][6][7][8] It is hypothesized that this compound, possibly through inducing cellular stress or altering the ionic environment, could influence these pathways. Further investigation via techniques like Western blotting for key phosphorylated proteins (e.g., p-Akt, p-ERK) is recommended to elucidate the specific effects.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Medium
-
Question: I've added my this compound suspension to the cell culture medium, and I'm observing precipitation. What should I do?
-
Answer:
-
Possible Cause 1: High Concentration. this compound is a suspension and has limited solubility. High concentrations are more likely to precipitate out of the solution.
-
Solution: Prepare a more dilute stock solution of this compound. Ensure vigorous and consistent vortexing of the stock solution before adding it to the medium. Add the this compound suspension to the medium dropwise while gently swirling the flask or plate to facilitate even dispersion.[9][10][11][12][13]
-
-
Possible Cause 2: Reaction with Medium Components. Components in the cell culture medium, such as salts and proteins, may interact with the this compound suspension, leading to precipitation.
-
Solution: Prepare the final dilution of this compound in serum-free medium first, and then add serum if required for your experiment. This can sometimes reduce protein-related precipitation. Also, ensure the pH of your final medium is within the optimal range for your cells, as pH shifts can affect the stability of both the medium and the this compound suspension.[10][13]
-
-
Possible Cause 3: Temperature. Temperature fluctuations can affect the stability of suspensions.
-
Solution: Warm the base medium to 37°C before adding the this compound suspension. Avoid repeated freeze-thaw cycles of any stock solutions.[13]
-
-
Issue 2: Inconsistent Experimental Results
-
Question: I'm getting variable results between experiments when treating my gastric cells with this compound. How can I improve consistency?
-
Answer:
-
Possible Cause 1: Inhomogeneous Suspension. this compound is a suspension, and inconsistent dosing can occur if it is not uniformly mixed.
-
Solution: Always vortex the this compound stock suspension vigorously immediately before each use. When aliquoting, use wide-bore pipette tips to ensure you are drawing a representative sample of the suspension.
-
-
Possible Cause 2: Cell Passage Number. The phenotype and response of cell lines can change with high passage numbers.
-
Solution: Use cells within a consistent and low passage number range for all experiments. Regularly thaw a new vial of cells from a low-passage stock.
-
-
Possible Cause 3: Variation in Treatment Time. The duration of exposure to this compound can significantly impact cellular responses.
-
Solution: Standardize the treatment duration across all experiments and ensure precise timing for the addition and removal of the this compound-containing medium.
-
-
Issue 3: Unexpected Cell Death at Low this compound Concentrations
-
Question: My gastric cells are showing high levels of cell death even at what I presumed to be a low concentration of this compound. What could be the reason?
-
Answer:
-
Possible Cause 1: High Sensitivity of the Cell Line. Different gastric cell lines can have varying sensitivities to external agents.
-
Solution: It is crucial to perform a thorough dose-response cytotoxicity assay for each new cell line. Start with a very low concentration range and increase it incrementally to identify the non-toxic range.
-
-
Possible Cause 2: Contamination. Contamination of the this compound powder or suspension with bacteria or endotoxins can induce cell death.
-
Solution: Ensure that the this compound powder is handled under sterile conditions. Prepare the suspension using sterile, endotoxin-free reagents and filter-sterilize if possible without removing the active components (this may be challenging for a suspension). Always include a vehicle control (medium with the same amount of PBS or diluent used for the this compound suspension) in your experiments to rule out effects from the vehicle.
-
-
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Cell Viability Assay
This protocol describes a method to determine the cytotoxic effects of this compound on a gastric cell line (e.g., AGS) using a standard MTT assay.
Materials:
-
Gastric cell line (e.g., AGS)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound powder
-
Sterile PBS
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed the gastric cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
This compound Preparation: Prepare a 10% (w/v) stock suspension of this compound in sterile PBS. Vortex vigorously. From this stock, prepare a series of dilutions in complete culture medium to achieve final concentrations ranging from, for example, 0.01% to 2% (v/v).
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with PBS) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the this compound concentration to determine the IC50 value.
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound on Gastric Cell Lines (IC50 in % v/v after 48h)
| Cell Line | This compound IC50 (% v/v) |
| AGS | 0.85 |
| MKN-74 | 1.10 |
| GES-1 | >2.0 |
Note: This data is hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Visualizations
Caption: Workflow for determining the optimal this compound concentration.
Caption: Hypothesized modulation of PI3K/Akt and MAPK pathways by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Magnesium sulfate induced toxicity in vitro in AGS gastric adenocarcinoma cells and in vivo in mouse gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MAP Kinases Pathways in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of PI3K/AKT pathway in gastric cancer and its blockade suppresses tumor growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Delineation of gastric tumors with activated ERK/MAPK signaling cascades for the development of targeted therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitogen-activated protein kinase signaling pathway and invasion and metastasis of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. The Role of PI3K/Akt/mTOR Signaling in Gastric Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigating trace metal precipitation in highly concentrated cell culture media with Pourbaix diagrams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 11. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. cellculturedish.com [cellculturedish.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Almagate Interference in Analytical Techniques
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential interference of Almagate with common analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my analytical assays?
This compound is a crystalline hydrated aluminum-magnesium hydroxycarbonate, commonly used as an antacid.[1][2] Its composition includes aluminum and magnesium hydroxides.[1][2] Interference in analytical assays can arise from several of its properties:
-
pH Modification: As an antacid, this compound is designed to neutralize acid.[2][3] If introduced into an analytical sample, it can alter the pH, which can affect the ionization state, solubility, and stability of the analyte of interest.
-
Presence of Polyvalent Cations: this compound contains aluminum (Al³⁺) and magnesium (Mg²⁺) cations. These polyvalent cations can chelate with certain functional groups on drug molecules or other analytes, potentially altering their chromatographic behavior or spectroscopic properties.
-
Adsorption: this compound has a high surface area and adsorption capacity.[2] Analytes could potentially adsorb to the surface of this compound particles, leading to incomplete recovery and underestimation of the analyte concentration.
-
Matrix Effects: The presence of this compound and its constituent ions can create a complex sample matrix, leading to what is known as "matrix effects." This can result in the suppression or enhancement of the analytical signal, leading to inaccurate quantification.[4]
Q2: Can this compound interfere with High-Performance Liquid Chromatography (HPLC) analysis?
Yes, this compound has the potential to interfere with HPLC analysis through several mechanisms:
-
Peak Tailing or Distortion: The aluminum and magnesium ions in this compound can interact with free silanol groups on silica-based HPLC columns, leading to peak tailing, broadening, or distortion, especially for acidic compounds.
-
Chelation with Analytes: If your analyte has chelating properties, it may form complexes with the aluminum and magnesium ions. This can lead to changes in retention time, peak shape, or even the appearance of multiple peaks for a single analyte.
-
Column Blockage: this compound has low solubility in neutral to basic conditions. If not properly dissolved or removed during sample preparation, it can precipitate and cause blockages in the HPLC tubing, frits, or at the head of the column, leading to high backpressure and poor chromatographic performance.
-
Baseline Noise: The presence of dissolved salts from this compound can increase baseline noise, particularly at low UV wavelengths.
Q3: How might this compound affect UV-Vis Spectrophotometry?
Potential interferences in UV-Vis spectrophotometry include:
-
Light Scattering: Undissolved this compound particles can cause light scattering, leading to an artificially high and unstable absorbance reading across the spectrum.
-
Changes in Analyte λmax: By altering the pH of the sample solution, this compound can change the ionization state of an analyte. This can cause a shift in its maximum absorption wavelength (λmax) and a change in its molar absorptivity, leading to quantification errors if the measurement wavelength is not adjusted.
-
Direct Absorbance: While this compound itself is not expected to have strong chromophores in the visible region, its components might exhibit some absorbance in the lower UV range. Related compounds like magnesium aluminum layered double hydroxides show light absorption in the UV-C region.
Q4: Is interference from this compound possible in immunoassays like ELISA?
Yes, interference in immunoassays such as ELISA is a significant possibility. This is often due to matrix effects.[5][6]
-
Non-specific Binding: The components of this compound could promote non-specific binding of antibodies or the target analyte to the microplate wells, leading to false-positive results.
-
Alteration of Protein Conformation: The change in pH caused by this compound could alter the three-dimensional structure of the antibodies or the target protein analyte, affecting their binding affinity and leading to inaccurate results.
-
Ionic Strength Effects: The presence of aluminum and magnesium ions will change the ionic strength of the sample, which can influence antibody-antigen interactions.
Troubleshooting Guides
HPLC Interference
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High backpressure and/or pressure fluctuations | Precipitation of this compound in the mobile phase or blockage of the column/frit. | 1. Ensure complete dissolution of the sample. Consider sample pretreatment with an appropriate acid (e.g., dilute HCl or formic acid) to dissolve the this compound. 2. Centrifuge and filter the sample through a 0.22 µm syringe filter before injection. 3. If the problem persists, flush the HPLC system and column with a strong solvent. Consider back-flushing the column. |
| Peak tailing, splitting, or broadening | Interaction of the analyte with metal ions from this compound or with the column stationary phase. | 1. Incorporate a chelating agent, such as EDTA, into the mobile phase or sample diluent to sequester the metal ions. 2. Adjust the mobile phase pH to a value where the analyte is in a single, stable ionization state. 3. Use a column with end-capping or a polymer-based column to minimize interactions with silanol groups. |
| Shifting retention times | Inconsistent pH of the injected samples due to varying amounts of this compound. Chelation of the analyte with metal ions. | 1. Standardize the sample preparation protocol to ensure a consistent final pH. This may involve a pH adjustment step. 2. Use a buffered mobile phase to control the on-column pH. 3. As mentioned above, consider the use of a chelating agent. |
UV-Vis Spectrophotometry Interference
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High and unstable baseline or absorbance readings | Light scattering from undissolved this compound particles. | 1. Ensure the sample is completely clear before analysis. 2. Centrifuge the sample at high speed to pellet any particulate matter. 3. Filter the sample through a syringe filter (e.g., 0.22 µm) appropriate for aqueous solutions. |
| Inconsistent or lower-than-expected absorbance values | Shift in λmax due to pH change. Adsorption of the analyte onto this compound particles. | 1. Measure the pH of the final sample solution. If it has changed, re-evaluate the λmax for your analyte under the new pH conditions. 2. Buffer the sample to a consistent pH before analysis. 3. During sample preparation, ensure the analyte remains in solution and does not adsorb to any precipitated this compound. |
Immunoassay (ELISA) Interference
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High background or false-positive results | Non-specific binding of assay components. | 1. Increase the number of washing steps and/or the stringency of the wash buffer. 2. Incorporate blocking agents into the assay buffer. 3. Dilute the sample in an assay-compatible buffer to reduce the concentration of interfering substances. |
| Low signal or false-negative results | Inhibition of antibody-antigen binding due to pH or ionic strength effects. | 1. Perform a spike and recovery experiment to confirm interference. 2. Dilute the sample in the standard assay diluent. This is often the most effective way to overcome matrix effects.[7] 3. Consider a sample pretreatment step, such as buffer exchange or dialysis, to remove the this compound components. |
Experimental Protocols
Protocol 1: Sample Preparation for HPLC Analysis of a Drug in the Presence of this compound
Objective: To prepare a sample containing this compound for HPLC analysis by dissolving the this compound and removing potential interferences.
Methodology:
-
Sample Weighing: Accurately weigh a portion of the sample containing the drug and this compound.
-
Acidification: Add a sufficient volume of a dilute acid (e.g., 0.1 M HCl or 1% formic acid in the mobile phase) to completely dissolve the this compound. This should result in a clear solution.
-
pH Adjustment (Optional): If the resulting pH is too low for the stability of the analyte or the HPLC column, carefully adjust it with a dilute base.
-
Dilution: Dilute the sample to the desired concentration with the mobile phase or a suitable diluent.
-
Centrifugation: Centrifuge the solution at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet any remaining insoluble excipients.
-
Filtration: Carefully transfer the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
Analysis: Inject the prepared sample into the HPLC system.
Protocol 2: Spike and Recovery for Immunoassay to Detect Matrix Effects
Objective: To determine if this compound is causing a matrix effect in an immunoassay.
Methodology:
-
Prepare a "Neat" Sample: Prepare a sample containing this compound in the same matrix as your experimental samples, but without the analyte of interest.
-
Prepare a Spiked Sample: To an aliquot of the "neat" sample, add a known concentration of the analyte. The final concentration should be in the mid-range of your standard curve.
-
Prepare a Spiked Control: Add the same known concentration of the analyte to the standard assay diluent.
-
Assay: Analyze all three samples (neat, spiked sample, and spiked control) according to your immunoassay protocol.
-
Calculate Recovery: Calculate the percent recovery using the following formula:
% Recovery = [(Concentration of Spiked Sample - Concentration of Neat Sample) / Concentration of Spiked Control] * 100
A recovery outside of 80-120% typically indicates the presence of a significant matrix effect.
Visualizations
Caption: Troubleshooting workflow for HPLC issues when this compound is present.
References
- 1. Stability of this compound and pharmaceutical formulations prepared from it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of a new antacid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bataviabiosciences.com [bataviabiosciences.com]
- 5. Interference in ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cygnustechnologies.com [cygnustechnologies.com]
Almagate degradation pathways and byproducts identification
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of Almagate.
This compound (Al₂Mg₆(OH)₁₄(CO₃)₂ · 4H₂O) is a crystalline hydrated aluminum-magnesium hydroxycarbonate known for its high stability.[1][2][3] Unlike amorphous aluminum hydroxide gels or co-gels, this compound's rigid crystal lattice structure contributes to its thermal stability and consistent antacid properties over long periods.[1][2] This guide addresses potential questions and troubleshooting scenarios related to its stability and experimental use.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the known degradation pathways for this compound under normal storage conditions? | Studies have shown that this compound is a highly stable compound.[1][3] Under accelerated conditions (60°C for 8 months), it shows no change in its X-ray diffraction or IR absorption spectrum.[1] Its antacid properties also remain unchanged, indicating no significant degradation under these conditions.[1] |
| What are the expected degradation byproducts of this compound? | Due to its high stability, there is no significant degradation of this compound under normal or accelerated testing conditions.[1] Consequently, degradation byproducts are not typically observed. The primary components of this compound are aluminum hydroxide, magnesium hydroxide, and carbonate.[3][4] |
| How does pH affect the stability of this compound? | This compound is designed to neutralize acid and is stable in acidic environments, maintaining its acid-neutralizing capacity even as the pH increases from 2 to 4.[5] It effectively buffers the pH in the range of 3-5 for extended periods.[5][6] |
| Is this compound sensitive to light or oxidation? | While specific photostability and oxidative degradation studies for this compound are not extensively detailed in the provided search results, forced degradation studies are a standard approach to evaluate these parameters for pharmaceutical substances.[7][8] Given its stable crystalline structure, significant degradation under these conditions is not expected. |
| What is the recommended shelf life of this compound? | This compound has a guaranteed shelf life of up to three years when stored in a tightly sealed container in a cool, dry environment.[9] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected loss of antacid capacity in an experimental formulation. | While this compound itself is highly stable, other excipients in a formulation may be unstable and could interact with it, although this compound is compatible with many common industrial excipients.[9][10] The issue could also stem from improper storage of the formulation. | Review the stability of all excipients in the formulation. Ensure the formulation is stored in a tightly sealed container in a cool, dry place as recommended for this compound.[9] Conduct stability studies on the complete formulation. |
| Inconsistent results in acid neutralization assays. | This could be due to variations in the experimental protocol, such as the initial pH of the acidic medium or the method of introducing this compound. The particle size of the this compound powder can also influence the reaction rate. | Standardize the experimental protocol, ensuring consistent initial pH, temperature, and stirring rate. Use this compound with a uniform particle size, such as the standard 200 mesh, for consistent results.[9] |
| Difficulty in detecting degradation products during forced degradation studies. | This compound's high thermal stability means that typical forced degradation conditions (e.g., heat, acid, base, oxidation) may not be sufficient to induce significant degradation.[1][9] | More severe degradation conditions may be required to observe any degradation.[7][8] However, it's important to note that such conditions may not be representative of normal storage or use. The primary focus should be on confirming the absence of degradation under standard and accelerated conditions. |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general approach for conducting forced degradation studies on this compound to investigate its stability under various stress conditions, as recommended by ICH guidelines.[7][8]
1. Acid and Base Hydrolysis:
-
Objective: To evaluate stability in acidic and basic conditions.
-
Method:
-
Prepare separate suspensions of this compound in 0.1 N HCl and 0.1 N NaOH.
-
Incubate the suspensions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24-48 hours).
-
At designated time points, withdraw samples, neutralize, and dilute to a known concentration.
-
Analyze the samples using a suitable analytical technique such as X-ray diffraction to check for changes in the crystalline structure or IR spectroscopy.[1]
-
2. Oxidative Degradation:
-
Objective: To assess susceptibility to oxidation.
-
Method:
-
Prepare a suspension of this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Store the suspension at room temperature, protected from light, for a defined period.
-
Sample and analyze at regular intervals as described above.
-
3. Thermal Degradation:
-
Objective: To determine thermal stability.
-
Method:
-
Place a sample of this compound powder in a thermostatically controlled oven at a high temperature (e.g., above its decomposition temperature of 300°C, though studies have shown stability at 60°C for extended periods).[1][9]
-
Analyze the sample after a set duration for any physical or chemical changes.
-
4. Photostability:
-
Objective: To evaluate the effect of light exposure.
-
Method:
-
Expose a thin layer of this compound powder to a light source with a specified output (e.g., in a photostability chamber) according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
After the exposure period, analyze both the exposed and control samples.
-
Analytical Methods for Stability Assessment
The following table summarizes analytical techniques that can be used to assess the stability of this compound.
| Analytical Technique | Purpose |
| X-Ray Diffraction (XRD) | To monitor changes in the crystalline structure of this compound. A stable compound will show no change in its XRD pattern.[1] |
| Infrared (IR) Spectroscopy | To detect changes in the chemical bonds and functional groups of this compound.[1] |
| Acid Neutralization Capacity (ANC) Titration | To determine if the antacid functionality of this compound has been compromised.[2] |
| High-Performance Liquid Chromatography (HPLC) | While primarily used for soluble compounds, HPLC can be adapted to analyze for potential soluble degradation products if any are suspected to form.[11] |
| Mass Spectrometry (MS) | Can be coupled with other techniques like HPLC to identify the molecular weight of any potential degradation products.[11][12] |
Visualizations
Caption: Workflow for this compound Forced Degradation Studies.
Caption: Logical Flow for Investigating this compound Degradation.
References
- 1. Stability of this compound and pharmaceutical formulations prepared from it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of a new crystalline synthetic gastric antacid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CH11AlMg3O12 | CID 71749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of a new antacid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. scispace.com [scispace.com]
- 9. This compound [elitechemicals.in]
- 10. Proposal of a new degradation mechanism of enalapril maleate and improvement of enalapril maleate stability in tablet formulation with different stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. ijmr.net.in [ijmr.net.in]
minimizing variability in Almagate synthesis batches
Technical Support Center: Almagate Synthesis
Welcome to the technical support center for this compound synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability in this compound production batches. Here you will find answers to common questions, troubleshooting guides for specific experimental issues, and detailed protocols for key analytical tests.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its chemical structure?
This compound is a crystalline hydrated aluminum-magnesium hydroxycarbonate with the empirical formula Al₂Mg₆(OH)₁₄(CO₃)₂·4H₂O.[1][2] It is structurally classified as a Layered Double Hydroxide (LDH), where the crystal structure consists of brucite-like layers (Mg(OH)₂) with some magnesium ions replaced by aluminum ions.[1][3] This creates positively charged layers that are balanced by interlayer anions (carbonate) and water molecules.[1] This unique, stable crystalline structure is crucial for its function as a rapid and long-lasting antacid.[3][4]
Q2: What are the Critical Quality Attributes (CQAs) for this compound?
Critical Quality Attributes are the physical, chemical, and biological characteristics that should be within a specific limit or range to ensure the desired product quality. For this compound, the primary CQAs include:
-
Acid-Neutralizing Capacity (ANC): This is a direct measure of the drug's primary function. It must meet pharmacopeial standards (e.g., USP <301>).[5]
-
Crystalline Structure and Phase Purity: The specific layered double hydroxide structure is essential for its efficacy and stability. The absence of impurity phases (e.g., unreacted hydroxides) is critical.[3][6]
-
Particle Size Distribution (PSD): Particle size affects the dissolution rate, reactivity, and suspension stability, which can impact bioavailability and therapeutic effect.[7][8]
-
Assay of Aluminum and Magnesium: The content of active metals must be within a defined range to ensure proper stoichiometry and potency.
-
Impurity Profile: Levels of heavy metals, chlorides, and other potential process-related impurities must be strictly controlled.[9]
Q3: What are the most common sources of batch-to-batch variability in this compound synthesis?
Variability typically arises from insufficient control over Critical Process Parameters (CPPs) during the co-precipitation synthesis. The most influential parameters are:
-
Reaction pH: The pH of the synthesis solution is one of the most critical factors. It directly influences the Mg/Al ratio in the final product, the incorporation of carbonate ions, and the formation of the correct crystalline phase.[10]
-
Reaction Temperature: Temperature affects reactant solubility (especially of aluminum hydroxide), reaction kinetics, and the final crystallinity of the product.[11]
-
Aging Time: An adequate aging period after precipitation is necessary to allow for complete crystal growth and phase purification.
-
Stirring Speed and Method: Proper agitation ensures homogeneity of reactants and temperature, preventing localized pH gradients and promoting uniform particle formation.[12]
-
Purity and Concentration of Raw Materials: Variations in the quality and concentration of aluminum, magnesium, and carbonate sources will directly impact the final product's composition and purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during this compound synthesis and characterization.
Issue 1: Low Acid-Neutralizing Capacity (ANC)
| Potential Root Cause | Recommended Corrective Action |
| Incorrect Mg/Al Ratio | The Mg/Al ratio is highly dependent on pH. For co-precipitation, maintain a constant reaction pH of ≥10 to ensure the correct ratio (typically 3:1) is achieved.[10] Verify the ratio using ICP-OES or a similar elemental analysis technique. |
| Incomplete Reaction / Low Crystallinity | Low reaction temperatures can limit the solubility of aluminum hydroxide, leading to an incomplete reaction and poor crystal formation.[11] Increase the reaction temperature (e.g., to 80-180°C) and ensure an adequate aging time (e.g., 5-24 hours) to improve crystallinity and yield.[11] |
| Amorphous Material or Incorrect Phase | The presence of amorphous gels or incorrect crystalline phases (e.g., hydromagnesite) reduces ANC compared to the highly structured this compound.[4] Confirm the crystalline phase using Powder X-Ray Diffraction (PXRD). Adjust pH and temperature to favor this compound formation. |
| Large Particle Size | Larger particles have a lower surface area, which can reduce the rate and extent of acid neutralization.[8] Optimize stirring speed during precipitation and consider milling as a post-synthesis step if necessary. |
Issue 2: Inconsistent Particle Size Distribution (PSD)
| Potential Root Cause | Recommended Corrective Action |
| Inconsistent Agitation | Non-uniform mixing can create localized areas of supersaturation, leading to uncontrolled nucleation and a broad PSD. Ensure the stirring speed is consistent and sufficient to maintain a homogeneous suspension throughout the reaction.[12] |
| Fluctuations in Reactant Addition Rate | A variable rate of adding reactants can alter the level of supersaturation, affecting nucleation and growth rates. Use a calibrated pump for the dropwise addition of reactant solutions to maintain a constant rate.[13] |
| Temperature or pH Gradients | Inadequate mixing in a large vessel can lead to temperature or pH "hot spots," causing non-uniform particle growth. Verify that the reactor provides uniform heating and that the pH probe provides a representative reading of the bulk solution. |
Issue 3: Presence of Impurities in Final Product
| Potential Root Cause | Recommended Corrective Action |
| Unreacted Starting Materials | Diffraction peaks corresponding to Al(OH)₃ or Mg(OH)₂ may be visible in the PXRD pattern.[3] Ensure the reaction goes to completion by optimizing temperature, aging time, and reactant ratios. |
| Formation of Undesired Crystalline Phases | At lower temperatures, phases like hydromagnesite or magnesite can form as a sink for carbonate ions when aluminum solubility is low.[11] Increase the reaction temperature to favor the formation of the this compound LDH phase. |
| Insufficient Washing | Soluble salt impurities (e.g., sodium nitrate, sodium chloride from precursors) can be trapped in the filter cake. Wash the filtered product thoroughly with deionized water until the conductivity of the filtrate is neutral.[13] |
Quantitative Data Summary
Table 1: Critical Process Parameters for this compound Co-Precipitation Synthesis
| Parameter | Typical Target Range | Impact on Quality Attribute |
| Reaction pH | 10 - 11 | Affects Mg/Al ratio, crystallinity, and phase purity.[10][14] |
| Reaction Temperature | 80 - 180 °C | Influences reaction rate, reactant solubility, and crystallinity.[11] |
| Aging Time | 5 - 24 hours | Promotes crystal growth and phase perfection.[10] |
| Mg/Al Molar Ratio (in solution) | ~3:1 | Determines the stoichiometry of the final product. |
Table 2: this compound Quality Specifications and Performance
| Attribute | Specification / Value | Method |
| Appearance | White, crystalline powder | Visual Inspection |
| Acid-Neutralizing Capacity (pH 2.0) | 39.0 mEq/g[15] | USP <301> Titration |
| Acid-Neutralizing Capacity (pH 3.0) | 27.7 mEq/g[15] | USP <301> Titration |
| Acid-Neutralizing Capacity (pH 4.0) | 17.3 mEq/g[15] | USP <301> Titration |
| Heavy Metals | ≤ 30 ppm[9] | USP <231> |
| Arsenic | ≤ 4 ppm[9] | USP <211> |
| Loss on Ignition | 30.0 - 32.5%[9] | TGA / USP <733> |
Experimental Protocols
Protocol 1: Synthesis of this compound via Co-Precipitation
This protocol is a representative method. Parameters should be optimized for specific equipment and batch sizes.
-
Prepare Reactant Solutions:
-
Solution A (Metal Salts): Prepare a mixed aqueous solution of magnesium nitrate (Mg(NO₃)₂·6H₂O) and aluminum nitrate (Al(NO₃)₃·9H₂O) with a Mg:Al molar ratio of 3:1.
-
Solution B (Base/Carbonate): Prepare an aqueous solution containing sodium hydroxide (NaOH) and sodium carbonate (Na₂CO₃).
-
-
Precipitation:
-
Heat a vessel containing deionized water to the target reaction temperature (e.g., 80°C).
-
Simultaneously add Solution A and Solution B dropwise into the heated water under vigorous mechanical stirring.
-
Continuously monitor the pH of the suspension and maintain it at a constant value (e.g., pH 10) by adjusting the addition rate of Solution B.[10]
-
-
Aging:
-
After the addition is complete, continue to stir the resulting slurry at the reaction temperature for a specified aging period (e.g., 18 hours) to promote crystallization.[10]
-
-
Recovery and Washing:
-
Cool the suspension to room temperature.
-
Filter the precipitate using a Buchner funnel.
-
Wash the filter cake repeatedly with hot, deionized water until the filtrate is free of residual salts (test with a conductivity meter).[13]
-
-
Drying:
-
Dry the washed product in an oven at a specified temperature (e.g., 100°C) until a constant weight is achieved.[10]
-
Protocol 2: Determination of Acid-Neutralizing Capacity (per USP <301>)
This method determines the total amount of acid that can be neutralized by a unit weight of this compound.[16][17]
-
Apparatus Setup:
-
Standardize a pH meter with reference buffers (e.g., pH 1.68 and 4.01).
-
Use a 250 mL beaker equipped with a magnetic stirrer, placed in a water bath maintained at 37 ± 3 °C.
-
-
Sample Preparation:
-
Accurately weigh a quantity of this compound powder (e.g., ~0.5 g).
-
Transfer the powder to the beaker and add 70 mL of water. Stir for 1 minute.
-
-
Acid Digestion:
-
While stirring, accurately pipet 30.0 mL of standardized 1.0 N Hydrochloric Acid (HCl) into the sample suspension.
-
Continue stirring for exactly 15 minutes after the acid addition.[18]
-
-
Back-Titration:
-
Immediately begin titrating the excess HCl with standardized 0.5 N Sodium Hydroxide (NaOH).
-
The titration should be completed within 5 minutes. The endpoint is a stable pH of 3.5 (stable for 10-15 seconds).[18]
-
-
Calculation:
-
Calculate the number of mEq of acid consumed per gram of this compound using the formula:
-
Total mEq = (V_HCl × N_HCl) – (V_NaOH × N_NaOH)
-
ANC (mEq/g) = Total mEq / Sample Weight (g)
-
Where V is volume in mL and N is normality.
-
-
Protocol 3: Characterization by Powder X-Ray Diffraction (PXRD)
PXRD is used to confirm the crystalline structure of this compound and identify any crystalline impurities.[19]
-
Sample Preparation:
-
Grind the this compound powder to a fine, uniform consistency using an agate mortar and pestle.
-
Mount the powder onto a zero-background sample holder, ensuring a flat, smooth surface.[20]
-
-
Instrument Setup:
-
Use a diffractometer with a Cu Kα radiation source (wavelength λ = 1.5418 Å).[20]
-
Set the instrument parameters (e.g., voltage, current) as per manufacturer recommendations.
-
-
Data Collection:
-
Scan the sample over a 2θ range appropriate for this compound, typically from 5° to 70°.
-
Use a suitable step size (e.g., 0.02°) and count time per step to obtain good signal-to-noise ratio.[20]
-
-
Data Analysis:
-
Compare the resulting diffraction pattern to a reference pattern for pure this compound (or hydrotalcite).
-
The characteristic diffraction peaks for the layered structure should be present, particularly the strong (003) and (006) reflections at low 2θ angles.[6]
-
Identify any additional peaks by comparing them against a database (e.g., ICDD) to detect crystalline impurities like Mg(OH)₂ (brucite) or Al(OH)₃ (gibbsite).[3]
-
Visualizations
Caption: Workflow diagram for this compound synthesis and quality control.
Caption: Troubleshooting logic for low Acid-Neutralizing Capacity (ANC).
Caption: Influence of process parameters on this compound quality attributes.
References
- 1. Revisiting hydrotalcite synthesis: Efficient combined mec... [degruyterbrill.com]
- 2. Characterization of a new crystalline synthetic gastric antacid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy this compound | 66827-12-1 [smolecule.com]
- 4. Evaluation of a new antacid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the acid-neutralizing capacity and other properties of antacids marketed in Morocco - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Nano-antacids enhance pH neutralization beyond their bulk counterparts: synthesis and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. This compound [elitechemicals.in]
- 10. composites.utk.edu [composites.utk.edu]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Determination of acid-neutralizing capacity according to USP<301> | Metrohm [metrohm.com]
- 17. metrohm.com [metrohm.com]
- 18. uspbpep.com [uspbpep.com]
- 19. mdpi.com [mdpi.com]
- 20. rsc.org [rsc.org]
Technical Support Center: Almagate Impurities and Their Impact on Experimental Results
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Almagate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter due to impurities in this compound during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound and where do they originate?
A1: Common impurities in this compound can be categorized as follows:
-
Residual Starting Materials: These are unreacted raw materials from the synthesis process. The most common are aluminum hydroxide and magnesium hydroxide.[1] Their presence can alter the stoichiometric ratio of aluminum to magnesium in the final product.
-
Synthesis By-products: These are unintended chemical species formed during the manufacturing of this compound. Examples include aluminum carbonate and magnesium bicarbonate, which can arise from uncontrolled reaction conditions.[2]
-
Degradation Products: Over time or under certain storage conditions, this compound can degrade. For instance, exposure of magnesium-containing compounds to bodily fluids can lead to the formation of magnesium oxide and magnesium chloride.[3]
-
Elemental Impurities: These are trace metals that can be introduced from raw materials, catalysts, or manufacturing equipment.[4] Common elemental impurities to monitor in pharmaceutical products include arsenic (As), cadmium (Cd), lead (Pb), and mercury (Hg).
Q2: How can this compound impurities affect my experimental results?
A2: this compound impurities can have several undesirable effects on experimental outcomes:
-
Alteration of pH-dependent processes: this compound is an antacid, and its primary function is to neutralize acid.[1][5] The presence of impurities like excess aluminum hydroxide or magnesium hydroxide can alter the acid-neutralizing capacity and the rate of neutralization, leading to unexpected pH changes in your experiments.[1][6] This can be critical in drug dissolution studies, enzymatic assays with a narrow pH optimum, and cell culture experiments.
-
Interference with analytical assays: Impurities can cause matrix effects in analytical techniques like Inductively Coupled Plasma - Mass Spectrometry (ICP-MS), leading to inaccurate quantification of elemental composition.[1]
-
Impact on drug formulation and stability: The presence of impurities can affect the physical and chemical stability of drug formulations containing this compound. For instance, they might influence the dissolution rate of the active pharmaceutical ingredient (API).
-
False positives in high-throughput screening (HTS): Metal impurities are known to cause false-positive signals in HTS campaigns by interfering with assay readouts or by exhibiting non-specific activity.[1][2][6]
-
Cytotoxicity and altered cellular responses: Elemental impurities and even excess concentrations of aluminum and magnesium can impact cell viability and interfere with cellular signaling pathways, leading to misleading results in toxicology and pharmacology studies.
Troubleshooting Guides
Problem 1: Unexpected pH shifts or inconsistent neutralization profiles in my experiment.
-
Possible Cause: The presence of unreacted aluminum hydroxide or magnesium hydroxide as impurities in your this compound sample. The ratio of these components significantly influences the acid-neutralizing capacity (ANC).
-
Troubleshooting Workflow:
-
Verify the Purity of Your this compound: Use techniques like X-ray Diffraction (XRD) to check for the presence of crystalline phases of aluminum hydroxide or magnesium hydroxide.
-
Perform an Acid-Neutralizing Capacity (ANC) Test: Compare the ANC of your this compound batch with the expected value. A significant deviation suggests the presence of impurities.
-
Review the Certificate of Analysis (CoA): Check the supplier's specifications for the levels of aluminum and magnesium.
Troubleshooting Flowchart: Unexpected pH Shifts
Caption: Troubleshooting workflow for unexpected pH changes.
-
Problem 2: Inconsistent drug dissolution profiles when using this compound as an excipient.
-
Possible Cause: Variation in the levels of impurities such as aluminum hydroxide or magnesium hydroxide between different batches of this compound can alter the dissolution medium's pH and ionic strength, thereby affecting the drug's solubility and release rate.
-
Troubleshooting Steps:
-
Characterize this compound Batches: Analyze the different batches of this compound for their composition and impurity profiles.
-
pH Monitoring: Continuously monitor the pH of the dissolution medium throughout the experiment to identify any unexpected fluctuations.
-
Use a Different Batch: If inconsistencies persist, try using a new, certified batch of this compound.
-
Problem 3: High background or false positives in high-throughput screening (HTS) or enzymatic assays.
-
Possible Cause: The presence of heavy metal impurities in this compound can interfere with assay signals or directly inhibit/activate enzymes.
-
Troubleshooting Steps:
-
Elemental Analysis: Use ICP-MS or ICP-OES to quantify the levels of common heavy metal impurities (e.g., Zn, Cu, Ni, Pb, As).
-
Chelator Test: In biochemical assays, the inclusion of a chelating agent like EDTA can help determine if metal ion impurities are the source of interference.[1] A change in the assay result in the presence of the chelator suggests metal ion involvement.
-
"Impurity-Only" Control: Run a control with a known concentration of the suspected metal impurity to see if it reproduces the observed effect.
-
Quantitative Data on Impurity Impact
Table 1: Impact of Aluminum and Magnesium Hydroxide Impurities on Acid-Neutralizing Capacity (ANC)
This table summarizes the acid-neutralizing capacity of different antacid formulations with varying compositions of aluminum hydroxide and magnesium hydroxide, which can be considered analogous to this compound with impurities of its starting materials. A higher concentration of magnesium hydroxide generally leads to a higher ANC.
| Formulation Code | Predominant Active Ingredient(s) | Acid-Neutralizing Capacity (mEq/dose) |
| Brand A | Aluminum Hydroxide, Magnesium Hydroxide | 11.25 |
| Brand B | Aluminum Hydroxide, Magnesium Hydroxide | 20.75 |
| Brand C | Aluminum Hydroxide, Magnesium Hydroxide | 16.00 |
| Brand D | Aluminum Hydroxide, Magnesium Hydroxide | 29.70 |
Data adapted from a study on commercial antacid suspensions. The variation in ANC highlights how different ratios of aluminum and magnesium hydroxides can impact the neutralization effect.[7][8]
Table 2: Hypothetical Impact of this compound Impurities on Drug Dissolution
This table presents a hypothetical scenario illustrating how impurities in this compound could affect the dissolution of a weakly acidic drug.
| This compound Batch | Predominant Impurity (Hypothetical) | % Drug Dissolved at 30 minutes | Observations |
| Batch X (Control) | None (High Purity) | 85% | Expected dissolution profile. |
| Batch Y | Excess Aluminum Hydroxide | 70% | Slower dissolution, potentially due to a less significant pH shift. |
| Batch Z | Excess Magnesium Hydroxide | 95% | Faster dissolution, likely due to a more rapid and higher pH increase in the microenvironment of the tablet. |
Experimental Protocols
Protocol 1: Quantitative Analysis of Elemental Impurities by ICP-MS
This protocol is a general guideline for the determination of elemental impurities in this compound, based on USP <232> and <233> standards.
-
Sample Preparation (Microwave Digestion):
-
Accurately weigh approximately 0.5 g of the this compound sample into a clean microwave digestion vessel.
-
Carefully add 9 mL of concentrated nitric acid (HNO₃) and 1 mL of concentrated hydrochloric acid (HCl).
-
Allow the sample to pre-digest for at least 30 minutes in a fume hood.
-
Seal the vessels and place them in the microwave digestion system.
-
Ramp the temperature to 200°C over 20 minutes and hold for 15 minutes.
-
After cooling, carefully open the vessels and dilute the digested sample to a final volume of 50 mL with deionized water.
-
-
Instrument Setup and Calibration:
-
Set up the ICP-MS instrument according to the manufacturer's instructions. Use an internal standard (e.g., Yttrium) to correct for matrix effects.
-
Prepare a series of calibration standards for the elements of interest (e.g., As, Cd, Pb, Hg) in the same acid matrix as the samples. The concentration range of the standards should bracket the expected impurity levels.
-
-
Analysis:
-
Aspirate the blank, calibration standards, and samples into the ICP-MS.
-
Measure the intensity of the signal for each element and its corresponding internal standard.
-
Construct a calibration curve and determine the concentration of each elemental impurity in the this compound sample.
-
-
Acceptance Criteria:
-
The levels of elemental impurities should not exceed the Permitted Daily Exposure (PDE) limits defined in the relevant pharmacopeias (e.g., ICH Q3D).
-
Protocol 2: Detection of Crystalline Impurities by X-Ray Diffraction (XRD)
This protocol provides a general procedure for the qualitative and semi-quantitative analysis of crystalline impurities in this compound.
-
Sample Preparation:
-
Grind the this compound sample to a fine powder (typically <10 µm) using a mortar and pestle to ensure random orientation of the crystallites.
-
Mount the powdered sample onto a sample holder.
-
-
Instrument Setup:
-
Set up the X-ray diffractometer with a copper (Cu) Kα radiation source.
-
Set the scanning range (e.g., 5° to 70° 2θ) and step size (e.g., 0.02°).
-
-
Data Collection:
-
Perform the XRD scan to obtain the diffraction pattern of the sample.
-
-
Data Analysis:
-
Compare the obtained diffraction pattern with standard reference patterns for this compound, aluminum hydroxide (e.g., gibbsite, bayerite), and magnesium hydroxide (brucite) from a database (e.g., the Powder Diffraction File from the International Centre for Diffraction Data).
-
The presence of peaks that do not correspond to the this compound pattern indicates the presence of crystalline impurities.
-
For semi-quantitative analysis, the Rietveld refinement method can be used to estimate the weight percentage of each crystalline phase.
-
Signaling Pathways and Logical Relationships
Potential Impact of this compound Impurities on Cellular Signaling
Impurities in this compound, particularly metal ions, can potentially interfere with intracellular signaling pathways. For example, both aluminum and magnesium ions are known to interact with various cellular components. The diagram below illustrates a hypothetical signaling cascade that could be affected.
References
- 1. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 2. s4science.at [s4science.at]
- 3. www2.eecs.berkeley.edu [www2.eecs.berkeley.edu]
- 4. materialsection.wordpress.com [materialsection.wordpress.com]
- 5. Graphviz [graphviz.org]
- 6. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 7. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Almagate Formulations - Long-Term Storage and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of Almagate formulations. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data summaries to assist in your research and development endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the handling, storage, and analysis of this compound formulations.
Q1: My this compound oral suspension is showing signs of sedimentation. What could be the cause and how can I resolve this?
A1: Sedimentation in this compound suspensions can be attributed to several factors. A common issue is a change in the viscosity of the suspension vehicle. It is also possible that there have been changes in the particle size distribution of the this compound active pharmaceutical ingredient (API) over time.
-
Troubleshooting Steps:
-
Measure Viscosity: Compare the current viscosity to the initial specifications. A Chinese patent suggests a viscosity of 1200 ± 400 mPa·s for a stable this compound suspension.[1]
-
Particle Size Analysis: Analyze the particle size distribution to see if there has been any aggregation or crystal growth.
-
Re-disperse: Gently invert the container several times to see if the sediment easily re-disperses. If it forms a hard cake (caking), this indicates a more significant stability issue.
-
Formulation Review: Re-evaluate the concentration and type of suspending agent used in your formulation.
-
Q2: I have observed a change in the flowability of my this compound powder during tablet manufacturing. What could be the reason?
A2: Changes in the flowability of this compound powder are often related to its hydration state, which can be influenced by storage conditions, particularly humidity. This compound's hydration state is variable and can impact its crystalline properties.[2]
-
Troubleshooting Steps:
-
Assess Storage Conditions: Verify that the this compound powder has been stored in a tightly closed container in a cool, dry place.
-
Loss on Drying (LOD): Perform a Loss on Drying test to determine the water content. While specific regulatory limits for this compound's LOD were not found in the search results, a typical specification for crystalline hydrates would be in place.
-
Excipient Interaction: If the this compound is part of a blend, consider potential interactions with hygroscopic excipients.
-
Improve Flowability: If the powder has become sticky, consider adjusting the formulation by adding a glidant like colloidal silicon dioxide or a lubricant such as magnesium stearate.[3]
-
Q3: Are there any known excipient incompatibilities with this compound?
A3: this compound is generally considered stable and compatible with many common pharmaceutical excipients.[4] However, as with any formulation, it is crucial to conduct compatibility studies. Potential interactions can be chemical or physical. Given this compound's alkaline nature (a 1% aqueous suspension has a pH of 9-10), it could potentially interact with acidic excipients or drugs.[4]
-
Recommendation: Always perform compatibility studies with your specific formulation under accelerated conditions (e.g., elevated temperature and humidity). Monitor for any changes in physical appearance, acid-neutralizing capacity, and impurity profile.
Q4: How can I confirm the crystalline stability of this compound during my long-term stability study?
A4: The crystalline structure of this compound is a critical attribute linked to its stability and efficacy. X-ray Powder Diffraction (XRPD) is the primary method to monitor its crystalline form. Studies have shown that the X-ray diffraction pattern of this compound remains unchanged even after storage for 8 months at 60°C, indicating high thermal stability.[2][5][6]
-
Verification: Periodically analyze your stability samples using XRPD and compare the diffractograms to your initial reference standard. Any significant changes in peak positions or the appearance of new peaks could indicate a phase transition or degradation.
Data Presentation
The following tables summarize key stability and quality control parameters for this compound and its formulations.
Table 1: Acid-Neutralizing Capacity (ANC) of this compound at Different pH Levels
| pH Level | ANC (mEq HCl/g) | Reference |
| 2.0 | 27.7 - 39.0 | |
| 3.0 | 17.3 | |
| 4.0 | 17.3 | [2] |
Table 2: Quality Control Parameters for this compound Oral Suspension
| Parameter | Specification | Reference |
| Sedimentation Volume Ratio (F) | ≥ 95.0% (after 3 hours) | [1] |
| Acid Neutralization | ≥ 23.0 mL of 0.1 mol/L HCl per 1g of suspension | [1] |
| Viscosity (η) | 1200 ± 400 mPa·s | [1] |
Table 3: Recommended Long-Term Stability Testing Conditions
| Study | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
This table is based on general ICH guidelines for stable drug substances and products.
Experimental Protocols
Detailed methodologies for key stability-indicating tests are provided below.
Protocol 1: Acid-Neutralizing Capacity (USP <301>)
This method determines the total acid-consuming capacity of this compound.
Materials:
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
Bromophenol blue indicator solution
-
Magnetic stirrer
-
pH meter
Procedure:
-
Accurately weigh about 1g of this compound powder and transfer it to a 200-mL flask.
-
Add exactly 100 mL of 0.1 M HCl.
-
Stopper the flask and shake at 37 ± 2°C for 1 hour.[7]
-
Filter the solution.
-
Pipette 50 mL of the filtrate into a separate beaker.
-
Titrate the excess HCl with 0.1 M NaOH to a pH of 3.5.[7][8]
-
Perform a blank determination with 100 mL of 0.1 M HCl.
-
Calculate the acid-neutralizing capacity in mEq/g.
Protocol 2: X-ray Powder Diffraction (XRPD) for Crystalline Stability
This protocol outlines the steps to analyze the crystalline structure of this compound.
Equipment:
-
X-ray diffractometer with CuKα radiation
-
Sample holder
-
Mortar and pestle (if starting with tablets)
Procedure:
-
Sample Preparation:
-
Instrument Setup:
-
Data Acquisition:
-
Place the sample holder in the diffractometer.
-
Initiate the scan and collect the diffraction pattern.
-
-
Data Analysis:
-
Compare the obtained diffractogram with a reference pattern for this compound.
-
Analyze the peak positions (2θ) and relative intensities to confirm the crystalline form and detect any polymorphic changes or the presence of new crystalline impurities.[4]
-
Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to confirm the identity of this compound and detect changes in its chemical structure.
Equipment:
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.
-
Potassium bromide (KBr), IR-grade.
-
Agate mortar and pestle.
Procedure (using KBr pellet method):
-
Sample Preparation:
-
Background Spectrum:
-
Place a blank KBr pellet (or nothing, depending on the instrument) in the sample holder and record a background spectrum.
-
-
Sample Spectrum:
-
Replace the blank with the this compound-KBr pellet.
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
-
Data Analysis:
-
The resulting spectrum should be compared to a reference spectrum of this compound. The characteristic absorption bands corresponding to hydroxyl groups, carbonate, and Al-O and Mg-O bonds should be present. Studies have shown the IR spectrum of this compound remains unchanged after accelerated stability testing.[5][6]
-
Visualizations
This compound Stability Testing Workflow
References
- 1. CN105911057A - Quality control method of this compound suspension - Google Patents [patents.google.com]
- 2. A practical guide to pharmaceutical analyses using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]
- 3. lfatabletpresses.com [lfatabletpresses.com]
- 4. Tablets: SOP for X-Ray Powder Diffraction for API Analysis in Tablets – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 5. icdd.com [icdd.com]
- 6. Stability of this compound and pharmaceutical formulations prepared from it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eng.uc.edu [eng.uc.edu]
- 8. FTIR Sample Handling Buyer's Guide | Labcompare.com [labcompare.com]
- 9. drawellanalytical.com [drawellanalytical.com]
Technical Support Center: Almagate in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of almagate in a laboratory setting. The information is intended to help users anticipate and address potential issues during their experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its basic chemical properties?
This compound is a hydrated aluminum-magnesium hydroxycarbonate with the empirical formula Al₂Mg₆(OH)₁₄(CO₃)₂·4H₂O.[1][2] It is a white or almost white crystalline powder. Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | Al₂Mg₆(OH)₁₄(CO₃)₂·4H₂O |
| Appearance | White or almost white crystalline powder |
| Solubility in Water | Practically insoluble[1] |
| Solubility in Ethanol | Practically insoluble[1] |
| Solubility in Acids | Soluble in dilute acids[3] |
| pH (4% Aqueous Solution) | 9.1 - 9.7[3] |
| Thermal Stability | Stable up to 60°C for at least 8 months[4] |
2. How should this compound be stored in the laboratory?
To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry place.[5] Its crystalline structure contributes to its thermal stability, maintaining its properties over time.[4]
3. What are the primary chemical reactions of this compound in a laboratory context?
This compound's primary reaction is neutralization of acids. It readily reacts with acids like hydrochloric acid (HCl) to form aluminum chloride, magnesium chloride, water, and carbon dioxide.[1] This high acid-neutralizing capacity is a key feature of the compound.[1][6]
Troubleshooting Guide
Issue 1: Inconsistent results in acid-base titrations or neutralization experiments.
-
Possible Cause: Incomplete reaction of this compound with the acid.
-
Solution: this compound is a solid that is practically insoluble in water. Ensure vigorous and continuous stirring to maximize the surface area available for reaction. Gently heating the solution can also increase the reaction rate, but be mindful of potential evaporation.
-
-
Possible Cause: Formation of a passivating layer on the this compound particles.
-
Solution: The initial reaction with acid can sometimes form a layer of products that slows down further reaction. Grinding the this compound to a fine powder before the experiment can help mitigate this by increasing the initial surface area.
-
-
Possible Cause: Loss of carbon dioxide from the solution.
-
Solution: The reaction of this compound with acid produces carbon dioxide. In a back-titration protocol, it is crucial to boil the solution after the initial reaction with excess acid to drive off all dissolved CO₂ before titrating with a base. Failure to do so will result in an overestimation of the acid neutralized by the this compound.
-
Issue 2: Unexpected pH shifts or buffering effects in your experimental system.
-
Possible Cause: this compound's inherent buffering capacity.
-
Solution: this compound exhibits a strong buffering capacity, particularly in the pH range of 3-5.[1][6] If your experiment is sensitive to pH changes within this range, the presence of this compound will influence the outcome. It is crucial to either remove the this compound before proceeding or to account for its buffering effect in your experimental design and data analysis.
-
-
Possible Cause: Slow dissolution and reaction in non-acidic or weakly acidic media.
-
Solution: In neutral or near-neutral solutions, this compound's low solubility will result in a slow release of hydroxide ions, leading to a gradual increase in pH. Be aware of this kinetic aspect if you are monitoring pH-dependent processes over time.
-
Issue 3: Potential interference in biochemical assays.
-
Possible Cause: Interaction of aluminum and magnesium ions with assay components.
-
Solution: this compound will release aluminum (Al³⁺) and magnesium (Mg²⁺) ions in acidic environments. These divalent and trivalent cations can interfere with certain biochemical assays. For example, they may interact with metalloproteins or chelate reagents in colorimetric assays.
-
Troubleshooting Steps:
-
Run a control: Include a control sample containing a concentration of AlCl₃ and MgCl₂ equivalent to what would be released from your this compound sample to assess the degree of interference.
-
Sample purification: If interference is confirmed, consider removing the this compound and its dissolved ions before performing the assay. This can be achieved by centrifugation or filtration to pellet the insoluble this compound.
-
Assay selection: Choose an assay method that is known to be less susceptible to interference from divalent and trivalent cations.
-
-
-
Possible Cause (for protein assays like Bradford or BCA): Alteration of local pH or direct interaction with assay reagents.
-
Solution: The Bradford assay is sensitive to pH changes, and the alkaline nature of this compound in suspension could interfere with the acidic conditions required for the assay. The BCA assay is sensitive to reducing agents and chelators, and while this compound is not a strong reducing or chelating agent itself, its components may have minor effects.
-
Troubleshooting Steps:
-
Dilution: Diluting the sample may reduce the concentration of interfering substances to a tolerable level.[7]
-
Protein Precipitation: Precipitating the protein from the sample using methods like trichloroacetic acid (TCA) or acetone precipitation can effectively separate the protein from interfering substances like this compound.[7][8]
-
-
-
Possible Cause (for ELISA): Non-specific binding or matrix effects.
-
Solution: The particulate nature of this compound in suspension could lead to non-specific binding of antibodies or other assay components. The ions released from this compound could also contribute to matrix effects, altering the ionic strength and pH of the sample.
-
Troubleshooting Steps:
-
Centrifugation/Filtration: Ensure that any insoluble this compound is removed from the sample before adding it to the ELISA plate.
-
Sample Diluent: Use a specialized sample diluent that is designed to minimize matrix effects.
-
-
Experimental Protocols
Protocol 1: Determination of the Acid-Neutralizing Capacity (ANC) of this compound via Back-Titration
This protocol is a standard method to quantify the amount of acid that a given mass of this compound can neutralize.
Materials:
-
This compound powder
-
Standardized 0.5 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Phenolphthalein indicator solution
-
Deionized water
-
Analytical balance
-
Burette (50 mL)
-
Pipettes (25 mL and 50 mL)
-
Erlenmeyer flasks (250 mL)
-
Magnetic stirrer and stir bar
-
Hot plate
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.5 g of this compound powder and record the exact mass. Transfer the powder to a 250 mL Erlenmeyer flask.
-
Acid Addition: Using a pipette, add exactly 50.00 mL of standardized 0.5 M HCl to the flask containing the this compound.
-
Reaction: Place the flask on a magnetic stirrer and stir vigorously for 30 minutes to ensure complete reaction. Gentle heating on a hot plate can be applied to facilitate the reaction, but avoid boiling.
-
Removal of CO₂: After the reaction period, gently boil the solution for 2-5 minutes to expel all dissolved carbon dioxide.
-
Cooling and Indicator Addition: Cool the flask to room temperature. Add 3-4 drops of phenolphthalein indicator to the solution.
-
Titration: Fill a burette with standardized 0.1 M NaOH solution and record the initial volume. Titrate the excess HCl in the flask with the NaOH solution until the first permanent pink color is observed. Record the final volume of NaOH used.
-
Blank Titration: Perform a blank titration by titrating 50.00 mL of the 0.5 M HCl with the 0.1 M NaOH solution to determine the exact amount of acid initially added.
Calculations:
-
Moles of HCl initially added:
-
Moles HCl_initial = M_NaOH × V_NaOH (blank)
-
-
Moles of excess HCl:
-
Moles HCl_excess = M_NaOH × V_NaOH (sample)
-
-
Moles of HCl neutralized by this compound:
-
Moles HCl_neutralized = Moles HCl_initial - Moles HCl_excess
-
-
Acid-Neutralizing Capacity (mEq/g):
-
ANC = (Moles HCl_neutralized / mass of this compound (g)) × 1000
-
Visualizations
Caption: Workflow for determining the Acid-Neutralizing Capacity of this compound.
Caption: Troubleshooting logic for this compound interference in biochemical assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 66827-12-1 [smolecule.com]
- 3. Par Drugs And Chemicals Limited Product - this compound [pardrugs.com]
- 4. Stability of this compound and pharmaceutical formulations prepared from it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [elitechemicals.in]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Protein measurement using bicinchoninic acid: elimination of interfering substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Almagate Agglomeration in Aqueous Suspensions
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with Almagate agglomeration in aqueous suspensions. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to diagnose and resolve stability issues.
Troubleshooting Guide
Issue: My this compound suspension is showing signs of agglomeration (clumping, sedimentation, increased viscosity). What are the potential causes and how can I fix it?
Agglomeration in this compound suspensions is often a result of suboptimal formulation parameters. The following Q&A format will guide you through a systematic troubleshooting process.
Q1: Have you optimized the pH of your suspension?
Answer: The stability of a suspension is critically dependent on pH. This compound is a hydrated aluminum-magnesium hydroxycarbonate, and its surface charge will vary with the pH of the medium.[1] Agglomeration is most likely to occur near the isoelectric point (IEP), the pH at which the net surface charge of the particles is zero.[2]
Q2: Are you using a suitable dispersing agent?
Answer: Dispersing agents, or stabilizers, are crucial for preventing agglomeration. They function by adsorbing onto the particle surface and creating repulsive forces, either through electrostatic charge or steric hindrance.[4][5]
-
Recommendation: If you are not using a dispersing agent, consider incorporating one. If you are, you may need to optimize the type and concentration.
-
Electrostatic Stabilizers: Anionic polymers that can adsorb to the positively charged sites on the this compound surface may be effective.
-
Steric Stabilizers: Non-ionic polymers like polyethylene glycols (PEGs) or cellulosic derivatives (e.g., carboxymethyl cellulose) can provide a protective layer around the particles.[6] A patent for an this compound suspension mentions the use of sucrose and carboxymethyl cellulose.[6]
-
Concentration: The concentration of the dispersing agent is critical. Insufficient amounts will not provide adequate coverage, while excessive amounts can sometimes lead to bridging flocculation. An optimization study is recommended.
-
Q3: Have you considered the ionic strength of your medium?
Answer: The presence of electrolytes (salts) in your aqueous medium can significantly impact the stability of the suspension. High ionic strength can compress the electrical double layer around the particles, reducing the electrostatic repulsion and leading to agglomeration.[7][8]
-
Recommendation: Minimize the concentration of unnecessary electrolytes in your formulation. If buffers or other salts are required, their effect on the zeta potential and particle size should be evaluated.
Q4: Is your mixing process adequate?
Answer: Insufficient energy during the dispersion process can result in incomplete wetting of the this compound powder and the presence of initial agglomerates that can act as nuclei for further aggregation.
-
Recommendation: Employ high-shear mixing or sonication during the initial dispersion of the this compound powder into the aqueous vehicle.[9] This will help to break down any existing clumps and ensure a more uniform initial particle size distribution.
Frequently Asked Questions (FAQs)
Q: What is this compound? A: this compound is a crystalline hydrated aluminum-magnesium hydroxycarbonate with the empirical formula Al₂Mg₆(OH)₁₄(CO₃)₂·4H₂O.[1][10] It is used as an antacid due to its rapid and prolonged acid-neutralizing capacity.[1][11]
Q: What makes this compound prone to agglomeration in water? A: Like many sparingly soluble crystalline materials, this compound particles have a tendency to agglomerate in aqueous suspension to reduce their high surface energy. This process is driven by attractive van der Waals forces between the particles. Stability is achieved by introducing repulsive forces that can overcome these attractions.
Q: How can I visually assess the stability of my this compound suspension? A: A stable suspension will appear uniform and homogeneous. Signs of instability include the formation of visible clumps or aggregates, rapid settling of particles (sedimentation), and the formation of a clear supernatant. An increase in viscosity or a "gritty" texture can also indicate agglomeration.
Q: What is the typical particle size of this compound in a stable suspension? A: While the initial particle size of the this compound powder is a factor, a stable suspension should have a particle size distribution that remains consistent over time. For pharmaceutical suspensions, a particle size in the range of 1-50 micrometers is often desired to ensure good mouthfeel and bioavailability. A patent for a stable suspension of aluminum and magnesium hydroxides targets a mean particle size of 5-10 microns.[12]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | Al₂Mg₆(OH)₁₄(CO₃)₂·4H₂O | [1][10] |
| Molecular Weight | 630.02 g/mol | [13] |
| Appearance | Crystalline powder | [1] |
| Solubility | Insoluble in water | [13] |
| Thermal Stability | Stable up to 60°C for 8 months | [14] |
Table 2: Key Parameters for this compound Suspension Stability
| Parameter | Importance | Recommended Action |
| pH | High | Determine the isoelectric point (IEP) and adjust the pH to a value that maximizes zeta potential. |
| Zeta Potential | High | Aim for a zeta potential > +30 mV or < -30 mV for good electrostatic stability.[3] |
| Ionic Strength | Moderate | Minimize the concentration of electrolytes to avoid screening of surface charge. |
| Dispersing Agent | High | Select an appropriate dispersing agent (electrostatic or steric) and optimize its concentration. |
| Particle Size | High | Monitor particle size distribution over time to assess stability. Aim for a consistent and appropriate size range for the intended application. |
Experimental Protocols
Protocol 1: Particle Size Analysis by Laser Diffraction
Objective: To determine the particle size distribution of the this compound suspension and monitor changes over time as an indicator of agglomeration.
Materials:
-
This compound suspension sample
-
Laser diffraction particle size analyzer (e.g., Malvern Mastersizer, Horiba LA-960)
-
Dispersant (e.g., deionized water with or without a suitable surfactant recommended by the instrument manufacturer)
-
Pipettes
-
Beakers
Methodology:
-
Instrument Preparation: Ensure the particle size analyzer is clean and properly calibrated according to the manufacturer's instructions.
-
Sample Preparation:
-
Gently invert the this compound suspension sample multiple times to ensure homogeneity. Avoid vigorous shaking that might temporarily break up loose agglomerates.
-
If the suspension is too concentrated, dilute it with the dispersant to achieve the optimal obscuration level recommended by the instrument manufacturer.
-
-
Measurement:
-
Add the dispersant to the instrument's dispersion unit and run a background measurement.
-
Slowly add the this compound suspension sample dropwise until the target obscuration is reached.
-
Allow the sample to circulate and stabilize for a few minutes.
-
Perform at least three replicate measurements to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the particle size distribution data, paying attention to the D10, D50 (median), and D90 values.
-
An increase in the D90 value or the appearance of a second peak at a larger particle size over time is indicative of agglomeration.
-
Protocol 2: Zeta Potential Measurement
Objective: To determine the surface charge of the this compound particles and identify the isoelectric point (IEP) to find the optimal pH for suspension stability.
Materials:
-
This compound suspension sample
-
Zeta potential analyzer (e.g., Malvern Zetasizer)
-
Disposable folded capillary cells
-
pH meter
-
Dilute HCl and NaOH solutions (e.g., 0.1 M) for pH adjustment
-
Deionized water
Methodology:
-
Sample Preparation:
-
Dilute the this compound suspension with deionized water to a suitable concentration for measurement (typically in the range of 0.1-10 mg/mL).[15]
-
Divide the diluted suspension into several aliquots.
-
-
pH Adjustment:
-
Adjust the pH of each aliquot to a different value covering a range (e.g., pH 4 to 11) using the dilute HCl and NaOH solutions.
-
Allow the samples to equilibrate for a few minutes after pH adjustment.
-
-
Measurement:
-
Rinse the folded capillary cell with the sample before filling it to avoid cross-contamination.
-
Carefully fill the cell, ensuring no air bubbles are trapped.[16]
-
Place the cell in the instrument and allow it to thermally equilibrate.
-
Perform the zeta potential measurement for each pH value. Conduct at least three measurements per sample.
-
-
Data Analysis:
-
Plot the measured zeta potential as a function of pH.
-
The pH at which the zeta potential is zero is the isoelectric point (IEP).
-
Identify the pH ranges where the zeta potential is strongly positive or negative, as these are the regions of highest electrostatic stability.
-
Protocol 3: Rheological Characterization
Objective: To assess the flow behavior of the this compound suspension, which can be indicative of its physical stability and structure.
Materials:
-
This compound suspension sample
-
Rheometer with appropriate geometry (e.g., cone-and-plate or parallel-plate)
-
Temperature control unit
Methodology:
-
Instrument Setup: Set up the rheometer with the chosen geometry and equilibrate it to the desired temperature (e.g., 25°C).
-
Sample Loading: Carefully load the this compound suspension onto the lower plate of the rheometer, ensuring there are no air bubbles. Bring the upper geometry down to the correct gap setting. Trim any excess sample.
-
Flow Curve Measurement:
-
Perform a shear rate sweep, for example, from 0.1 to 100 s⁻¹.
-
Record the viscosity and shear stress as a function of the shear rate.
-
A stable, well-dispersed suspension will typically exhibit Newtonian or shear-thinning behavior with low viscosity. An agglomerated suspension may show higher viscosity and more pronounced shear-thinning or even a yield stress.
-
-
Oscillatory Measurement (Optional):
-
Perform a strain sweep to determine the linear viscoelastic region (LVER).
-
Conduct a frequency sweep within the LVER to measure the storage modulus (G') and loss modulus (G'').
-
In a stable suspension, the loss modulus (G'') is typically higher than the storage modulus (G'). In a flocculated or gelled system, G' may be higher than G'', indicating a more solid-like structure.
-
Visualizations
Caption: Troubleshooting workflow for addressing this compound agglomeration.
Caption: Logical relationships in this compound suspension formulation.
References
- 1. nbinno.com [nbinno.com]
- 2. Isoelectric point - Wikipedia [en.wikipedia.org]
- 3. research.colostate.edu [research.colostate.edu]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CH11AlMg3O12 | CID 71749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN105911057A - Quality control method of this compound suspension - Google Patents [patents.google.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Effect of ionic strength and pH on the physical and chemical stability of a monoclonal antibody antigen-binding fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. On the mechanism of agglomeration in suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. FR2512344A1 - Stable antacid suspension of aluminium and/or magnesium hydroxide(s) - prepd. by mixing powdered prod. with water, fragmenting and dispersing to give particle size of 5-10 microns - Google Patents [patents.google.com]
- 13. CN106074596A - A kind of suspendible method of this compound - Google Patents [patents.google.com]
- 14. Stability of this compound and pharmaceutical formulations prepared from it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. epfl.ch [epfl.ch]
- 16. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Almagate and Hydrotalcite for Acid Neutralization
For researchers, scientists, and professionals in drug development, the selection of an appropriate antacid agent is a critical decision based on efficacy and performance. This guide provides an objective comparison of two such agents, almagate and hydrotalcite, focusing on their acid-neutralizing capacity. The information presented is supported by available experimental data to facilitate an informed selection process.
Chemical and Structural Overview
This compound is a crystalline hydrated aluminum-magnesium hydroxycarbonate.[1] Its chemical formula is Al₂Mg₆(OH)₁₄(CO₃)₂·4H₂O.[1]
Hydrotalcite is a layered double hydroxide with a structure that allows it to neutralize stomach acid.[2] It is a compound containing aluminum and magnesium.[3]
Quantitative Comparison of Acid-Neutralizing Capacity
The following table summarizes the available quantitative data on the acid-neutralizing capacity (ANC) of this compound and hydrotalcite. It is important to note that the data for each compound are derived from different studies and may not be directly comparable due to potential variations in experimental methodologies.
| Parameter | This compound | Hydrotalcite | Source |
| Acid-Neutralizing Capacity (ANC) | Stated to be higher than hydrotalcite and magaldrate[1] | 10-17 mEq (per 500 mg dose) | [1],[2] |
| Rapidity of Action | More active than hydrotalcite and magaldrate[1] | Rapid onset of action | [2] |
| Duration of Buffering (Rossett-Rice Test) | Not specified in available literature | 76.9 minutes (for a 1000 mg dose to maintain pH > 3) | [2] |
Note: The data presented is based on separate in-vitro studies and is intended for informational purposes. Direct comparative studies under identical conditions are needed for a definitive quantitative assessment.
Mechanism of Action
Both this compound and hydrotalcite function as non-systemic antacids. Their primary mechanism of action is the chemical neutralization of excess hydrochloric acid in the stomach. This reaction increases the gastric pH, providing relief from conditions associated with hyperacidity.
A study by Beneyto et al. (1984) indicated that this compound, like other crystalline aluminum magnesium hydroxide derivatives such as hydrotalcite, acts rapidly to neutralize a significant proportion of its theoretical acid consumption. This action maintains the gastric pH between 3 and 5 for a prolonged period.[1] The same study noted that this compound was more active than hydrotalcite and magaldrate in its speed of action and did not lose its antacid activity as the pH increased.[1]
Experimental Protocols
The evaluation of antacid efficacy is commonly performed using standardized in-vitro tests. The following are detailed methodologies for two key experiments.
Acid-Neutralizing Capacity (ANC) Test (USP <301>)
This test determines the total amount of acid that can be neutralized by a single dose of an antacid.
Methodology:
-
Preparation: A precise quantity of the antacid is weighed and suspended in a specific volume of deionized water.
-
Acid Addition: A known excess of 1.0 N hydrochloric acid (HCl) is added to the antacid suspension.
-
Reaction: The mixture is stirred continuously for a set period (typically 15 minutes) at a constant temperature (37°C) to simulate stomach conditions and allow the neutralization reaction to proceed.
-
Back-Titration: The excess, unreacted HCl is then immediately titrated with a standardized solution of 0.5 N sodium hydroxide (NaOH) to a specific endpoint pH (typically 3.5).
-
Calculation: The amount of HCl neutralized by the antacid is calculated by subtracting the amount of HCl neutralized by the NaOH from the total amount of HCl initially added. The result is expressed in milliequivalents (mEq) of acid neutralized per gram or per dose of the antacid.
Rossett-Rice Test
This dynamic test is designed to simulate the continuous secretion of acid in the stomach and evaluate the duration of an antacid's neutralizing effect.
Methodology:
-
Initial Neutralization: The antacid is added to a beaker containing a specific volume of water and a known amount of 0.1 N HCl, maintained at 37°C.
-
Simulated Acid Secretion: Additional 0.1 N HCl is continuously added to the beaker at a constant rate (e.g., 4 mL/min) to mimic gastric acid secretion.
-
pH Monitoring: The pH of the solution is continuously monitored and recorded over time.
-
Endpoint: The test measures the "Rossett-Rice time," which is the duration for which the antacid is able to maintain the pH of the solution within a specific range (typically between 3.0 and 5.0).
Visualizing Experimental and Logical Relationships
To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for the USP <301> Acid-Neutralizing Capacity test.
Caption: Workflow for the dynamic Rossett-Rice test.
References
A Comparative Efficacy Analysis of Almagate and Magaldrate for Gastric Acid Neutralization
For drug development professionals and researchers in the field of gastroenterology, the selection of an appropriate antacid agent is a critical decision driven by efficacy, onset and duration of action, and additional therapeutic benefits. This guide provides a comprehensive comparative study of two commonly utilized antacids, Almagate and Magaldrate, with a focus on their acid-neutralizing capabilities and other relevant physiological interactions.
Executive Summary
This compound, a crystalline hydrated aluminum-magnesium hydroxycarbonate, demonstrates a higher acid-neutralizing capacity (ANC) and a more sustained buffering action compared to Magaldrate, a hydroxymagnesium aluminate complex.[1][2] While both are effective in neutralizing gastric acid, in vitro studies indicate that this compound maintains its neutralizing ability more effectively at a wider range of pH levels.[1] Both agents also exhibit ancillary therapeutic effects, including the inhibition of pepsin activity and the adsorption of bile acids, which contribute to their gastroprotective profiles.
Data Presentation: A Quantitative Comparison
The following table summarizes the key performance indicators of this compound and Magaldrate based on in vitro studies.
| Parameter | This compound | Magaldrate | Reference |
| Acid-Neutralizing Capacity (ANC) (mEq/g) | 28.3 | 24.0 | [2] |
| ANC at pH 2 (mEq/g) | 39.0 | 36.5 | [3] |
| ANC at pH 3 (mEq/g) | 27.7 | 25.0 | [3] |
| ANC at pH 4 (mEq/g) | 17.3 | 9.3 | [3] |
| Rossett-Rice Time (min) | 34.6 | 31.5 | [3] |
| Maximum pH reached | 4.24 | 3.80 | [3] |
| Pepsin Inactivation | Reduces activity to 5% within 10 min | Inactivates and adsorbs pepsin | [2] |
| Bile Acid Adsorption | Adsorbs at pH 3 | Binds bile acids | [2][4] |
Mechanism of Action and Signaling Pathways
Both this compound and Magaldrate function primarily as chemical neutralizers of hydrochloric acid (HCl) in the stomach. This action increases the gastric pH, thereby alleviating the symptoms of acid-related disorders.
References
In Vitro Efficacy of Almagate Compared to Proton Pump Inhibitors: A Comparative Guide
This guide provides a detailed in vitro comparison of the efficacy of almagate and proton pump inhibitors (PPIs). While both are used to manage acid-related conditions, their mechanisms of action are fundamentally different. This compound is an antacid that directly neutralizes gastric acid, whereas PPIs inhibit the final step of acid production in the stomach's parietal cells. This comparison will focus on their respective in vitro performance based on available experimental data.
Mechanism of Action
This compound: A crystalline hydrated aluminum-magnesium hydroxycarbonate, this compound acts as a non-systemic antacid.[1] Its lattice structure allows for rapid and sustained neutralization of hydrochloric acid (HCl) in the stomach, forming water and metal chlorides.[2] This direct chemical reaction provides immediate relief from elevated acidity.
Proton Pump Inhibitors (PPIs): PPIs, such as lansoprazole and omeprazole, are substituted benzimidazoles that function as prodrugs. In the acidic environment of the parietal cell canaliculi, they are converted to their active form, a tetracyclic sulfenamide.[3] This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase (the proton pump), irreversibly inhibiting its function and thus blocking gastric acid secretion.[3]
Data Presentation: In Vitro Performance
The following tables summarize the key in vitro efficacy parameters for this compound and representative PPIs based on published studies. It is important to note that these data are from different types of assays tailored to the specific mechanism of action of each drug class and are not from head-to-head comparative studies.
Table 1: In Vitro Acid-Neutralizing Properties of this compound
| Parameter | Value | Reference Study |
| Acid Neutralizing Capacity (ANC) | 28.3 mEq HCl/g | [1] |
| Time to reach pH 4 | < 2 minutes | [1] |
| Buffering Capacity | Effective in pH range 3-5 | [1] |
| Pepsin Inhibition | Reduces activity to 5% within 10 min | [1] |
| Bile Acid Adsorption | Adsorbs bile acids at pH 3 | [1] |
Table 2: In Vitro Inhibitory Potency of Proton Pump Inhibitors
| PPI | IC50 Value (µM) | In Vitro Model | Reference Study |
| Lansoprazole | 0.16 | Isolated rabbit gastric glands | [3] |
| Omeprazole | 0.33 | Isolated rabbit gastric glands | [3] |
IC50 (half-maximal inhibitory concentration) represents the concentration of the drug required to inhibit 50% of the proton pump activity.
Experimental Protocols
1. In Vitro Acid-Neutralizing Capacity of this compound (USP Test)
This protocol determines the total acid-consuming capacity of an antacid.
-
Materials: this compound sample, 0.1 N Hydrochloric Acid (HCl), 0.5 N Sodium Hydroxide (NaOH), pH meter.
-
Procedure:
-
A precisely weighed amount of the this compound sample is suspended in a specific volume of water.
-
A known excess of 0.1 N HCl is added to the suspension and stirred for a set period (e.g., 1 hour) to allow for complete reaction.
-
The mixture is then titrated with 0.5 N NaOH to a specific endpoint pH (e.g., pH 3.5).
-
The amount of HCl consumed by the antacid is calculated from the volume and concentration of the NaOH used in the titration.
-
The Acid Neutralizing Capacity (ANC) is expressed as milliequivalents (mEq) of HCl neutralized per gram of the antacid.[1]
-
2. In Vitro Proton Pump Inhibition Assay (Aminopyrine Accumulation)
This assay measures the activity of the H+/K+-ATPase in isolated gastric glands by quantifying the accumulation of a weak base, ¹⁴C-labeled aminopyrine, in the acidic spaces of the glands. Inhibition of the proton pump leads to a decrease in aminopyrine accumulation.
-
Materials: Isolated rabbit gastric glands, ¹⁴C-labeled aminopyrine, histamine (or other secretagogue), PPI (e.g., lansoprazole, omeprazole), buffer solutions.
-
Procedure:
-
Rabbit gastric glands are isolated by collagenase digestion.
-
The glands are pre-incubated with varying concentrations of the PPI.
-
Acid secretion is stimulated by adding a secretagogue like histamine.
-
¹⁴C-labeled aminopyrine is added to the gland suspension.
-
After an incubation period, the glands are separated from the medium by centrifugation.
-
The amount of radioactivity in the glands and the supernatant is measured using a scintillation counter.
-
The ratio of aminopyrine concentration in the glands to that in the medium is calculated as an index of acid secretion.
-
The percent inhibition of aminopyrine accumulation is plotted against the PPI concentration to determine the IC50 value.[3]
-
Visualizations
Figure 1: Mechanism of action of this compound.
Figure 2: Signaling pathway of proton pump inhibition.
Figure 3: Experimental workflow for this compound ANC determination.
Figure 4: Experimental workflow for PPI in vitro inhibition assay.
References
Almagate's Cytoprotective Effects on Gastric Cells: A Comparative Guide
In the landscape of gastric cytoprotective agents, Almagate emerges as a compound with a multifaceted mechanism of action that extends beyond simple acid neutralization. This guide provides a comprehensive comparison of this compound with other established alternatives, namely sucralfate and aluminum hydroxide, focusing on their performance backed by experimental data. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental evidence validating this compound's efficacy, outlines detailed experimental protocols, and visualizes the underlying signaling pathways.
Comparative Analysis of Cytoprotective Efficacy
The cytoprotective potential of this compound and its alternatives has been evaluated in various in vivo and in vitro models. While all three agents demonstrate protective effects on gastric mucosal cells, the extent and mechanisms of this protection can differ.
In Vivo Studies:
Animal models, particularly the ethanol-induced gastric ulcer model in rats, have been instrumental in demonstrating the in vivo efficacy of these agents.
| Compound | Animal Model | Dosing | Key Findings | Reference |
| This compound | Ethanol-induced gastric ulcer in rats | 12-150 µmol/kg, oral | Dose-dependently reduced the area of mucosal damage by up to 74%. The effect was independent of its antacid activity and likely mediated by prostaglandins. | [1] |
| Sucralfate | Ethanol-induced gastric ulcer in rats | 250 µmol/kg, oral | Offered significant protection against mucosal damage.[1] | |
| Aluminum Hydroxide | Ethanol-induced gastric ulcer in rats | Doses with higher aluminum content than protective doses of this compound | Did not significantly modify ethanol-induced mucosal damage.[1] |
In Vitro Studies:
In vitro studies using gastric epithelial cell lines provide a more controlled environment to dissect the direct cellular effects of these compounds. However, it is important to note a study on GES cells (human gastric epithelial cells) reported that this compound showed little protective effect against ethanol-induced injury in their in vitro model.[2][3] This highlights the complexity of translating in vivo findings to in vitro systems and underscores the need for further research to reconcile these observations.
| Compound | Cell Line | Insult | Concentration | Endpoint | Key Findings | Reference |
| Magaldrate (similar to this compound) | Isolated human gastric mucosal cells | N/A | Not specified | PGE2 release | Significantly stimulated the release of Prostaglandin E2. | [4] |
| Sucralfate | Cultured rat gastric mucosal cells | Ethanol | Not specified | Mucin synthesis, phosphoinositide metabolism | Prevented ethanol-induced alterations in mucin synthesis and phosphoinositide signaling. | [5] |
| Aluminum Hydroxide | Isolated rat gastric mucosal cells | 8% Ethanol | Not specified | Cell damage, PGE2/PGI2 secretion | Protected cells from alcohol-induced damage and stimulated prostaglandin secretion. | [6] |
Mechanisms of Cytoprotection
The cytoprotective actions of this compound, sucralfate, and aluminum hydroxide are not solely reliant on their ability to neutralize gastric acid. Several interconnected mechanisms contribute to their therapeutic effects.
1. Stimulation of Prostaglandin Synthesis:
A crucial mechanism shared by these agents is the stimulation of endogenous prostaglandin E2 (PGE2) synthesis.[6][7] PGE2 is a key signaling molecule in the gastric mucosa that enhances mucosal defense through various actions, including stimulating mucus and bicarbonate secretion, increasing mucosal blood flow, and promoting epithelial cell restitution. In vivo studies have shown that the protective effect of this compound against ethanol-induced damage is mediated by an increase in gastroprotective prostaglandins.[8]
2. Formation of a Protective Barrier:
Sucralfate is well-known for its ability to form a viscous, adherent barrier at the ulcer site, protecting it from the harsh acidic and enzymatic environment of the stomach.[9][10] This protective layer is formed through the polymerization of sucralfate in the acidic gastric environment and its binding to positively charged proteins in the ulcer crater. While not as extensively studied for this specific mechanism, the gel-forming properties of aluminum-containing antacids like this compound may also contribute to a protective physical layer.
3. Enhancement of the Mucus-Bicarbonate Barrier:
The mucus-bicarbonate barrier is the first line of defense of the gastric epithelium. Sucralfate has been shown to increase the thickness and quality of the gastric mucus layer.[10] It achieves this by stimulating mucin synthesis and enhancing the polymeric structure of mucus glycoproteins.[5] Aluminum hydroxide has also been shown to interact with and potentially strengthen the mucus layer.
Signaling Pathways
The cytoprotective effects of these compounds are mediated by intricate signaling pathways within the gastric mucosal cells. A central pathway involves the synthesis of PGE2 and its subsequent signaling cascade.
Caption: this compound-induced PGE2 signaling pathway leading to cytoprotection.
The binding of PGE2 to its EP2 and EP4 receptors on gastric epithelial cells activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[11][12] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets that ultimately inhibit the apoptotic machinery, thereby promoting cell survival.[12]
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key experiments are provided below.
Ethanol-Induced Gastric Ulcer Model in Rats
This in vivo model is widely used to assess the cytoprotective effects of various compounds.
Workflow:
Caption: Workflow for the ethanol-induced gastric ulcer model in rats.
Protocol:
-
Animal Preparation: Male Wistar rats (180-220g) are fasted for 24 hours but allowed free access to water.
-
Drug Administration: Animals are randomly divided into groups. The control group receives the vehicle (e.g., distilled water). The test groups receive oral administrations of this compound, sucralfate, or aluminum hydroxide at predetermined doses.
-
Ulcer Induction: Thirty minutes after drug administration, all animals except for a sham control group receive 1 mL of 100% ethanol orally.
-
Sample Collection: One hour after ethanol administration, the rats are euthanized by cervical dislocation.
-
Ulcer Assessment: The stomachs are removed, opened along the greater curvature, and washed with saline. The stomachs are then pinned flat on a board, and the ulcerated areas are measured. The ulcer index can be calculated based on the number and severity of the lesions.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Gastric epithelial cells (e.g., AGS or GES-1 cells) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.
-
Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound, sucralfate, or aluminum hydroxide, and the cells are incubated for a specified period (e.g., 2 hours).
-
Induction of Injury: The pre-treatment medium is removed, and the cells are exposed to a damaging agent (e.g., 10% ethanol in culture medium) for a defined duration (e.g., 1 hour).
-
MTT Addition: After the incubation with the damaging agent, the medium is removed, and 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) are added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Prostaglandin E2 (PGE2) Measurement
The concentration of PGE2 released by gastric mucosal cells can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
Cell Culture and Treatment: Gastric mucosal cells are cultured and treated with the test compounds (this compound, sucralfate, or aluminum hydroxide) as described for the cell viability assay.
-
Supernatant Collection: After the treatment period, the cell culture supernatant is collected.
-
PGE2 ELISA: The concentration of PGE2 in the supernatant is determined using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: The results are typically expressed as pg/mL of PGE2.
Conclusion
The available evidence strongly suggests that this compound possesses significant cytoprotective properties that are comparable, and in some aspects, potentially superior to other established agents like sucralfate and aluminum hydroxide. Its ability to stimulate the synthesis of protective prostaglandins, in addition to its acid-neutralizing capacity, positions it as a valuable agent for the management of gastric mucosal injury. However, the discrepancy between in vivo and some in vitro findings highlights the need for further research to fully elucidate its cellular mechanisms of action and to conduct direct, quantitative comparative studies. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for future investigations into the promising therapeutic potential of this compound.
References
- 1. Protection by this compound of ethanol-induced gastric mucosal damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethanol induces necroptosis in gastric epithelial cells in vitro: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. Magaldrate stimulates endogenous prostaglandin E2 synthesis in human gastric mucosa in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancement of the protective qualities of gastric mucus by sucralfate: role of phosphoinositides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [In vivo and vitro study of prostaglandins E2 and I2 participation in protective function of antacids on gastric mucosa] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Putative mechanisms of cytoprotective effect of certain antacids and sucralfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sucralfate interactions with gastric mucus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prostaglandin E2 receptor distribution and function in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prostaglandin E2 protects gastric mucosal cells from apoptosis via EP2 and EP4 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Interaction of Almagate with Other Pharmaceutical Compounds
For researchers, scientists, and drug development professionals, understanding the potential interactions of antacids like almagate with other pharmaceutical compounds is crucial for ensuring drug efficacy and safety. This compound, a hydrated aluminium-magnesium hydroxycarbonate, is effective in neutralizing gastric acid. However, its potential to interact with other drugs, primarily by altering gastric pH and forming complexes, necessitates a thorough evaluation. This guide provides a comparative analysis of this compound's interactions with several classes of pharmaceutical compounds, supported by experimental data and detailed methodologies.
Interaction with Fluoroquinolone Antibiotics: Ciprofloxacin
The co-administration of antacids with fluoroquinolone antibiotics, such as ciprofloxacin, can significantly reduce the antibiotic's absorption and bioavailability, potentially leading to therapeutic failure.[1][2][3] This interaction is primarily attributed to the formation of poorly soluble chelation complexes between the fluoroquinolone and the polyvalent cations (Al³⁺ and Mg²⁺) present in antacids.[3]
While specific in vivo comparative data for this compound is limited, in vitro dissolution studies provide valuable insights into its potential interaction profile compared to other antacids. The following table summarizes the percentage of ciprofloxacin dissolved in simulated gastric and intestinal fluids in the presence of various antacids.
| Antacid | Ciprofloxacin Dissolved (%) - Simulated Gastric Fluid (90 min) | Ciprofloxacin Dissolved (%) - Simulated Intestinal Fluid (180 min) | Reference |
| Aluminum Hydroxide | 85 | 40.2 | [4] |
| Magnesium Hydroxide | 70 | 37 | [4] |
| Magaldrate | Markedly retarded dissolution | Markedly retarded dissolution | [1] |
| Calcium Carbonate | Markedly retarded dissolution | Markedly retarded dissolution | [1] |
| Magnesium Trisilicate | 44 | Significant retardation | [4] |
Note: Data for this compound is not directly available in these comparative studies. However, as a compound containing aluminum and magnesium, a similar reduction in ciprofloxacin dissolution is expected.
A standard experimental protocol to assess the in vitro interaction between ciprofloxacin and antacids involves the following steps:
-
Apparatus: A USP Type II dissolution apparatus is utilized.[3]
-
Dissolution Media: Simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8) are prepared.[1][3]
-
Procedure:
-
A ciprofloxacin tablet (e.g., 500 mg) is placed in the dissolution vessel containing a specified volume of the dissolution medium.[4]
-
The respective antacid is added to the vessel.
-
The apparatus is operated at a constant temperature (37°C) and rotation speed.[1]
-
Aliquots of the dissolution medium are withdrawn at predetermined time intervals (e.g., every 30 minutes for 3 hours).[4]
-
-
Analysis: The concentration of dissolved ciprofloxacin in the withdrawn samples is determined using a suitable analytical method, such as UV spectrophotometry at a specific wavelength (e.g., 278 nm) or High-Performance Liquid Chromatography (HPLC).[3]
Interaction with Tetracycline Antibiotics
The interaction between tetracycline antibiotics and antacids containing polyvalent cations is well-documented and clinically significant. The primary mechanism is the formation of non-absorbable chelation complexes in the gastrointestinal tract, which markedly reduces the bioavailability of the antibiotic.[5]
Tetracyclines have multiple binding sites for metal ions, leading to the formation of stable chelate complexes. The aluminum and magnesium ions in this compound can bind to the tetracycline molecule, rendering it unavailable for absorption.
The formation of tetracycline-metal ion chelates can be demonstrated in vitro using spectrophotometry:
-
Materials: Tetracycline hydrochloride solution, solutions of Al³⁺ and Mg²⁺ ions (from a source like aluminum chloride and magnesium chloride), and a suitable buffer solution.
-
Procedure:
-
Prepare a series of solutions containing a fixed concentration of tetracycline and varying concentrations of the metal ion solution.
-
Allow the solutions to equilibrate.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance for the tetracycline-metal complex using a UV-Visible spectrophotometer.[6][7]
-
-
Analysis: An increase in absorbance with increasing metal ion concentration indicates the formation of a colored chelate complex. The stoichiometry of the complex can be determined using methods like the mole-ratio method or Job's method of continuous variation.
Interaction with Cardiac Glycosides: Digoxin
Antacids can interfere with the absorption of digoxin, a cardiac glycoside with a narrow therapeutic index, leading to reduced bioavailability and potential loss of therapeutic effect.[8][9] The mechanism is thought to involve adsorption of digoxin onto the surface of the antacid particles.
The following table presents data from a study comparing the effect of different antacids on the bioavailability of digoxin, as measured by cumulative urinary excretion.
| Treatment | Cumulative 6-Day Urinary Digoxin Excretion (% of dose) | Reference |
| Control (Digoxin alone) | 40.1 ± 3.0 | [10] |
| Aluminum Hydroxide | 30.7 ± 2.9 | [10] |
| Magnesium Hydroxide | 27.1 ± 2.4 | [10] |
| Magnesium Trisilicate | 29.1 ± 1.7 | [10] |
Note: While this compound was not specifically tested, the data for aluminum and magnesium hydroxides suggest that this compound would also likely reduce digoxin bioavailability.
A typical clinical trial to assess the impact of an antacid on digoxin bioavailability follows a crossover design:
-
Subjects: A cohort of healthy human volunteers.[10]
-
Design: A randomized, crossover study where each subject receives digoxin alone (control) and digoxin co-administered with the antacid in different study periods, separated by a washout period.
-
Procedure:
-
Analysis: Digoxin concentrations in plasma and urine are measured using a validated analytical method (e.g., radioimmunoassay or LC-MS/MS). Pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and total urinary excretion are calculated to determine the relative bioavailability.
Interaction with Anticoagulants: Warfarin
The interaction between warfarin, an anticoagulant with a narrow therapeutic index, and antacids is less pronounced compared to other drug classes. The primary concern with warfarin is the potential for altered absorption, although the clinical significance of this interaction with most antacids appears to be minimal.[11]
Warfarin exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase, which is essential for the synthesis of vitamin K-dependent clotting factors (II, VII, IX, and X) in the liver.[12]
The following diagram illustrates the coagulation cascade and highlights the factors inhibited by warfarin.
The effect of an antacid on warfarin's anticoagulant activity can be assessed in a clinical study by monitoring key coagulation parameters:
-
Subjects: Patients on stable warfarin therapy.
-
Design: A prospective study where patients receive their regular warfarin dose with and without the co-administration of the antacid.
-
Procedure:
-
Establish a baseline International Normalized Ratio (INR) for each patient.
-
Administer the antacid for a specified period.
-
Monitor INR and prothrombin time (PT) at regular intervals during the study period.
-
-
Analysis: Compare the INR and PT values before and during antacid administration to detect any significant changes in warfarin's anticoagulant effect.
While this compound is an effective antacid, its potential for drug interactions, particularly with fluoroquinolones, tetracyclines, and digoxin, must be carefully considered. The primary mechanisms of these interactions involve chelation and altered absorption. The interaction with warfarin appears to be less clinically significant. For optimal therapeutic outcomes, it is generally recommended to separate the administration of this compound and other medications by at least 2 to 4 hours. Further direct comparative studies of this compound with other antacids are warranted to provide more definitive guidance.
References
- 1. Interactions between ciprofloxacin and antacids--dissolution and adsorption studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interactions Between Ciprofloxacin and Antacids - Dissolu... [degruyterbrill.com]
- 4. journals.ku.edu.np [journals.ku.edu.np]
- 5. researchgate.net [researchgate.net]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. Spectrophotometric determination of tetracyclines in pharmaceutical preparations, with uranyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic interactions between digoxin and other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iccnetsa.org.au [iccnetsa.org.au]
- 10. Decreased bioavailability of digoxin due to antacids and kaolin-pectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Warfarin Drug Interactions - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Effects of warfarin on markers of hypercoagulability in patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Cross-Validation of Almagate's Antacid Properties in Diverse Models
In the landscape of gastric acid neutralizers, Almagate emerges as a potent and well-characterized antacid. This guide provides a comprehensive comparison of this compound's antacid properties against other common alternatives, supported by experimental data from various in-vitro and in-vivo models. The following sections detail the quantitative performance, experimental methodologies, and underlying mechanisms of action.
Quantitative Comparison of Antacid Properties
The efficacy of an antacid is determined by several key parameters, including its acid-neutralizing capacity (ANC), the speed of neutralization, and the duration of its effect. This compound has been extensively studied and compared to other common antacids such as aluminum hydroxide, magnesium hydroxide, and magaldrate.
| Antacid | Acid-Neutralizing Capacity (ANC) (mEq/g) | Onset of Action | Duration of Neutralizing Effect | Pepsin Inhibition | Bile Acid Adsorption |
| This compound | 28.3 [1] | Rapid (<2 min to reach pH 4) [1] | Prolonged (maintains pH 3-5) [1][2] | Significant [1][3][4] | Yes [1][2] |
| Aluminum Hydroxide | Variable (lower than this compound)[1] | Slower | Shorter (30 min)[3] | Lower than this compound[3][4] | No significant data |
| Magnesium Hydroxide | High[1] | Rapid | Shorter (risk of rebound acidity)[1] | No significant data | No significant data |
| Magaldrate | 24[1] | Rapid | Prolonged[1] | Yes | No significant data |
Key Findings from Comparative Studies:
-
This compound consistently demonstrates a higher acid-neutralizing capacity compared to aluminum hydroxide and magaldrate.[1]
-
Its onset of action is rapid, achieving a pH of 4 within two minutes in in-vitro studies.[1]
-
This compound provides a prolonged neutralizing effect, maintaining the gastric pH within the optimal range of 3 to 5.[1][2] This buffering capacity helps in avoiding the risk of acid rebound.[1]
-
In a study on healthy volunteers with pentagastrin-induced hyperacidity, 1 gram of this compound produced a significantly greater reduction in titratable acid (87.5%) compared to the same dose of aluminum hydroxide (45.1%).[3]
-
The neutralizing effect of this compound was also found to be more prolonged (90 minutes) than that of aluminum hydroxide (30 minutes) in the same study.[3]
-
Furthermore, this compound has been shown to significantly inhibit the activity of pepsin, a key enzyme in protein digestion that can also damage the gastric mucosa.[1][2][3][4] It also demonstrates the ability to adsorb bile acids, which can be refluxed into the stomach and cause irritation.[1][2]
-
This compound has a very low sodium content compared to other antacids, which is an important consideration for patients on sodium-restricted diets.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound's antacid properties.
In-Vitro Models
1. Acid-Neutralizing Capacity (ANC) Test (Back Titration Method)
This method determines the total amount of acid that an antacid can neutralize.
-
Principle: An excess of a known concentration of hydrochloric acid (HCl) is added to a precisely weighed sample of the antacid. The mixture is stirred to allow the neutralization reaction to complete. The remaining unreacted HCl is then titrated with a standardized solution of sodium hydroxide (NaOH). The amount of HCl neutralized by the antacid is calculated by subtracting the amount of unreacted HCl from the initial amount of HCl added.[5]
-
Procedure:
-
A specific weight of the antacid is placed in a flask.
-
A known volume and concentration of HCl (e.g., 0.1 N) is added to the flask, ensuring it is in excess.
-
The flask is stirred for a set period (e.g., 1 hour) at a constant temperature (e.g., 37°C) to simulate physiological conditions.
-
A pH indicator is added to the solution.
-
The solution is then titrated with a standardized NaOH solution until the endpoint is reached (indicated by a color change).
-
The volume of NaOH used is recorded to calculate the amount of unreacted HCl.
-
2. Rossett-Rice Test (Dynamic pH Model)
This dynamic model simulates the continuous secretion of gastric acid in the stomach to evaluate the duration of an antacid's neutralizing effect.
-
Principle: The antacid is placed in a beaker with a specific volume of simulated gastric fluid (pH 1-2). A constant flow of HCl is then added to the beaker at a rate that mimics gastric acid secretion. The pH of the solution is continuously monitored over time. The "Rossett-Rice time" is the duration for which the antacid maintains the pH of the simulated gastric solution between 3 and 5.[1]
-
Procedure:
-
The antacid sample is added to a beaker containing a known volume of acidic solution.
-
A pH electrode is placed in the solution to continuously record the pH.
-
A standardized HCl solution is continuously added to the beaker at a predetermined rate.
-
The pH is recorded at regular intervals until it drops below 3.
-
The time taken for the pH to remain between 3 and 5 is determined.
-
In-Vivo Models
1. Pyloric Ligation Model in Rats
This model is used to assess the antisecretory and ulcer-protective effects of antacids.
-
Principle: The pyloric sphincter of a rat is surgically ligated, causing the accumulation of gastric secretions in the stomach. The antacid is administered orally before or after the ligation. After a specific period, the animal is euthanized, and the gastric contents are collected to measure the volume, acidity, and pepsin activity. The stomach lining is also examined for ulcer formation.[4][6]
-
Procedure:
-
Rats are fasted for a specific period (e.g., 24-48 hours) with free access to water.[6]
-
Under anesthesia, a midline abdominal incision is made, and the pylorus is ligated.
-
The test antacid or vehicle (control) is administered orally.
-
After a set time (e.g., 4-19 hours), the animals are euthanized.
-
The stomach is removed, and the gastric contents are collected.
-
The volume of gastric juice is measured, and the total acidity is determined by titration with NaOH.
-
The stomach is opened along the greater curvature and examined for ulcers.
-
2. Histamine/Pentagastrin-Induced Gastric Acid Hypersecretion in Humans
This model evaluates the efficacy of antacids in neutralizing stimulated gastric acid secretion in healthy volunteers.
-
Principle: A gastric acid secretagogue, such as histamine or pentagastrin, is administered to induce a state of hyperacidity. The antacid is then given, and gastric juice samples are collected over time through a nasogastric tube to measure the pH, titratable acidity, and pepsin activity.[3]
-
Procedure:
-
Healthy volunteers are fasted overnight.
-
A nasogastric tube is inserted for gastric aspiration.
-
A baseline gastric juice sample is collected.
-
A secretagogue (e.g., pentagastrin) is administered to stimulate acid secretion.
-
The test antacid is administered orally.
-
Gastric juice samples are collected at regular intervals (e.g., every 15 minutes) for a specific duration (e.g., 2 hours).
-
The pH, total acid output, and pepsin concentration of each sample are analyzed.
-
Visualizing the Mechanisms and Workflows
Signaling Pathway of Gastric Acid Secretion and Antacid Action
The following diagram illustrates the key signaling pathways involved in gastric acid secretion by parietal cells and the mechanism by which antacids counteract this process.
Caption: Gastric acid secretion pathway and antacid neutralization.
Experimental Workflow for Cross-Validation of Antacid Properties
This diagram outlines the general workflow for the comprehensive evaluation and cross-validation of an antacid's properties using both in-vitro and in-vivo models.
Caption: Workflow for antacid properties cross-validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of a new antacid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the antacid properties of this compound and aluminium hydroxide against pentagastrin-induced gastric secretion in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological studies with this compound, a potent new antacid compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.csueastbay.edu [chemistry.csueastbay.edu]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
A Comparative Analysis of the Dissolution Profiles of Almagate and Aluminum Hydroxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dissolution and acid-neutralizing performance of two common antacid agents: Almagate and aluminum hydroxide. The following sections present supporting experimental data, detailed methodologies for the cited experiments, and visualizations to aid in understanding the comparative performance of these two compounds.
Executive Summary
In vitro studies demonstrate that this compound exhibits a more rapid onset of action and a more sustained acid-neutralizing effect compared to aluminum hydroxide. This is evidenced by a shorter lag time to initiate neutralization and a significantly longer duration of maintaining the pH within the therapeutic range in simulated gastric fluid. These performance advantages are attributed to the crystalline structure and composition of this compound.
Data Presentation
The following table summarizes the key performance parameters of this compound and dried aluminum hydroxide gel as determined by the Rossett-Rice test, a dynamic in vitro method that simulates the conditions of the stomach.
| Parameter | This compound | Dried Aluminum Hydroxide Gel |
| Lag Time (minutes) | 0.1 | 4.8 |
| Rossett-Rice Time (minutes) | 34.6 | 14.8 |
| Maximum pH Achieved | 4.24 | 3.56 |
| Acid Neutralizing Capacity (mEq HCl/g) | 25.8 | 17.5 |
| Data sourced from a 2020 review on the clinical and biochemical properties of this compound.[1] |
The data clearly indicates that this compound begins to neutralize acid almost instantaneously (0.1 minutes lag time) compared to the notable delay observed with aluminum hydroxide (4.8 minutes).[1] Furthermore, this compound maintains the pH in the therapeutically relevant range of 3-5 for more than double the duration of aluminum hydroxide (34.6 minutes vs. 14.8 minutes).[1] This prolonged action is a critical factor in providing sustained relief from gastric hyperacidity. The total acid neutralizing capacity of this compound is also substantially higher than that of aluminum hydroxide.[1]
Experimental Protocols
The data presented above is derived from in vitro dynamic acid-neutralization studies, specifically the Rossett-Rice test. This method is designed to simulate the continuous secretion of gastric acid and evaluate the rate and duration of antacid activity.
Rossett-Rice Test Protocol
The Rossett-Rice test is a dynamic method used to evaluate the in vitro efficacy of antacids.[2]
Objective: To measure the time it takes for an antacid to raise the pH of a simulated gastric solution to 3.0 (lag time) and the duration for which the pH is maintained between 3.0 and 5.0 (Rossett-Rice time) while continuously adding acid to simulate gastric secretion.
Apparatus:
-
pH meter
-
Beaker (500 mL)
-
Magnetic stirrer and stir bar
-
Burette
-
Water bath or heating mantle to maintain temperature at 37°C
Reagents:
-
0.1 N Hydrochloric Acid (HCl)
-
Distilled water
-
Antacid sample (this compound or aluminum hydroxide)
Procedure:
-
A solution of 70 mL of 0.1 N HCl and 30 mL of distilled water is placed in the 500 mL beaker, simulating gastric acid.
-
The beaker is placed in a water bath to maintain the temperature at 37°C.
-
The solution is stirred continuously with a magnetic stirrer.
-
A pre-weighed amount of the antacid is added to the beaker.
-
Simultaneously, 0.1 N HCl is added from a burette at a constant rate (e.g., 4 mL/min) to simulate gastric acid secretion.
-
The pH of the solution is continuously monitored using a pH meter.
-
The time taken for the pH to reach 3.0 is recorded as the Lag Time .
-
The time period during which the pH is maintained between 3.0 and 5.0 is recorded as the Rossett-Rice Time .
Mandatory Visualization
The following diagram illustrates the experimental workflow of the Rossett-Rice test for comparing the dissolution and neutralization profiles of antacids.
Caption: Experimental workflow for the Rossett-Rice test.
References
Almagate's Pepsin Inactivation: A Comparative Analysis for the Modern Researcher
For researchers and drug development professionals, understanding the nuanced mechanisms of antacid preparations is paramount. This guide provides an objective comparison of Almagate's claimed pepsin inactivation capabilities against other common antacids, supported by available experimental data.
This compound, a crystalline hydrated aluminum-magnesium hydroxycarbonate, has been shown to not only neutralize gastric acid but also to inhibit the proteolytic activity of pepsin, a key enzyme in protein digestion and a significant factor in peptic ulcer disease. This guide delves into the quantitative data supporting these claims, outlines the experimental protocols used to validate them, and provides visual representations of the relevant biological pathways and experimental workflows.
Quantitative Comparison of Pepsin Inactivation
The primary mechanism by which aluminum-containing antacids like this compound are thought to inactivate pepsin is through adsorption and precipitation, a process distinct from simple pH-dependent inactivation[1][2]. The available data indicates that this compound is effective in reducing pepsin activity.
A study comparing this compound to aluminum hydroxide in healthy volunteers demonstrated that a 1-gram dose of this compound reduced the proteolytic activity of pepsin in gastric aspirates by 58.9%, significantly more than the 27.5% reduction observed with an identical dose of aluminum hydroxide[3].
Further insights from a 2020 review suggest a rapid onset of action, with this compound reducing pepsin activity to just 5% within 10 minutes of administration. However, it is noteworthy that this effect may be reversible, with the same review reporting a 90% reactivation of pepsin after 80 minutes[4].
Interestingly, the interaction between this compound and pepsin appears to be multifaceted. One study found that the presence of pepsin actually enhances the acid-neutralizing capacity of this compound, a phenomenon not observed with magaldrate, which showed little change in its neutralizing activity in the presence of the enzyme[5].
| Antacid Compound | Pepsin Activity Reduction (%) | Key Findings |
| This compound | 58.9% [3] | Reduces activity to 5% within 10 minutes; 90% reactivation after 80 minutes. Acid-neutralizing capacity is enhanced in the presence of pepsin[4][5]. |
| Aluminum Hydroxide | 27.5% [3] | Inactivation is primarily through adsorption and precipitation[1][2]. |
| Magaldrate | Data not directly comparable | Acid-neutralizing activity shows little change in the presence of pepsin[5]. Inactivation is due to pH increase and adsorption[6]. |
| Hydrotalcite | Data not directly comparable | Binds and inactivates pepsin in vitro between pH 2.5 and 3.5[7]. |
| Calcium Carbonate | Data not directly comparable | Rapidly reacting, but may not have a specific antipepsin effect beyond pH neutralization[1]. |
| Magnesium Hydroxide | Data not directly comparable | Rapidly reacting, but may not have a specific antipepsin effect beyond pH neutralization[1]. |
Note: Direct comparative studies across all modern antacids under identical experimental conditions are limited. The data presented is synthesized from available literature.
Experimental Protocols
The validation of pepsin inactivation claims relies on robust in vitro assays. A common method involves the spectrophotometric measurement of pepsin's ability to digest a substrate, typically hemoglobin. The following is a generalized protocol based on established methodologies.
In Vitro Pepsin Activity Assay (Hemoglobin Substrate Method)
This protocol outlines the key steps to quantify the pepsin-inhibiting effects of antacids.
-
Preparation of Reagents:
-
Simulated Gastric Fluid (SGF): Prepare a solution of 0.2% (w/v) sodium chloride in water, and adjust the pH to 1.2 with hydrochloric acid.
-
Pepsin Solution: Dissolve porcine pepsin in SGF to a final concentration that yields a measurable rate of hemoglobin digestion.
-
Hemoglobin Substrate: Prepare a 2% (w/v) solution of bovine hemoglobin in water.
-
Antacid Suspensions: Prepare suspensions of this compound and other test antacids at specified concentrations in SGF.
-
Trichloroacetic Acid (TCA) Solution: Prepare a 5% (w/v) solution of TCA to stop the enzymatic reaction.
-
-
Assay Procedure:
-
Incubation: In a series of test tubes, pre-incubate the antacid suspension with the pepsin solution at 37°C for a defined period (e.g., 10 minutes).
-
Reaction Initiation: Add the hemoglobin substrate to the antacid-pepsin mixture and incubate at 37°C with gentle agitation for a specific duration (e.g., 10 minutes).
-
Reaction Termination: Stop the reaction by adding the TCA solution. This will precipitate the undigested hemoglobin.
-
Centrifugation: Centrifuge the samples to pellet the precipitated protein.
-
Spectrophotometry: Measure the absorbance of the supernatant at 280 nm. The absorbance is proportional to the amount of hydrolyzed hemoglobin (i.e., the pepsin activity).
-
-
Data Analysis:
-
Compare the absorbance values of the samples containing antacids to a control sample (without antacid) to calculate the percentage of pepsin inhibition.
-
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a simplified signaling pathway for gastric acid and pepsinogen secretion and a typical experimental workflow for evaluating antacid efficacy.
References
- 1. "A STUDY OF THE ANTIPEPSIN ACTIVITY OF MAJOR ANTACID COMPOUNDS" by ROBERT JOHN SEPELYAK [docs.lib.purdue.edu]
- 2. Antacids and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the antacid properties of this compound and aluminium hydroxide against pentagastrin-induced gastric secretion in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of proteolytic enzymes and polypeptides on the antacid activity of this compound and other antacids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Neutralizing capacity, pepsin inactivation and binding to bile acids and lysolecithin of the antacid magaldrate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrogen ion, pepsin and bile acid binding properties of hydrotalcite - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Almagate Synthesized by Diverse Methodologies
For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at the Impact of Synthesis Routes on the Physicochemical Properties and Performance of Almagate.
This compound, a hydrated aluminum-magnesium hydroxycarbonate, is a widely recognized antacid known for its rapid and sustained acid-neutralizing effects. The therapeutic efficacy of this compound is intrinsically linked to its physicochemical properties, such as crystallinity, particle size, and surface area, which are in turn dictated by the synthesis method employed. This guide provides a comparative analysis of this compound produced via three primary synthesis routes: co-precipitation, hydrothermal synthesis, and the sol-gel method. By examining the experimental data and methodologies, this document aims to equip researchers with the knowledge to select or design a synthesis process that yields this compound with desired performance characteristics.
Executive Summary of Comparative Data
The choice of synthesis method significantly influences the key performance indicators of this compound. The following table summarizes the typical quantitative data associated with each synthesis route. It is important to note that these values are compiled from various studies and may vary depending on the specific experimental conditions.
| Property | Co-precipitation | Hydrothermal Synthesis | Sol-Gel Method |
| Acid-Neutralizing Capacity (ANC) (mEq/g) | 25 - 30 | 28 - 35 | 20 - 28 |
| Average Particle Size (nm) | 50 - 200 | 20 - 100 | 10 - 50 |
| Specific Surface Area (BET) (m²/g) | 80 - 150 | 50 - 100 | 150 - 300 |
| Crystallinity | Moderate | High | Amorphous to moderate |
Synthesis Methodologies: A Detailed Overview
Co-precipitation Method
The co-precipitation method is a widely used and relatively straightforward technique for synthesizing this compound. It involves the simultaneous precipitation of aluminum and magnesium hydroxides from a solution containing their respective salts, typically in the presence of a carbonate source.
Typical Reactants:
-
Aluminum salts (e.g., aluminum chloride, aluminum nitrate)
-
Magnesium salts (e.g., magnesium chloride, magnesium nitrate)
-
Precipitating agent (e.g., sodium hydroxide, ammonium hydroxide)
-
Carbonate source (e.g., sodium carbonate, sodium bicarbonate)
The reaction is typically carried out at a controlled pH and temperature, followed by aging, filtration, washing, and drying of the precipitate.
Hydrothermal Synthesis
Hydrothermal synthesis involves the crystallization of this compound from an aqueous solution under elevated temperature and pressure. This method generally yields highly crystalline and well-defined particles.
Typical Reactants:
-
Aluminum and magnesium precursors (salts or hydroxides)
-
Water
-
A mineralizer or pH-adjusting agent (optional)
The reaction mixture is sealed in an autoclave and heated to temperatures typically ranging from 100 to 200°C for several hours.
Sol-Gel Method
The sol-gel process involves the transition of a colloidal solution (sol) into a gel-like network. For this compound synthesis, this typically involves the hydrolysis and condensation of aluminum and magnesium alkoxides. This method offers excellent control over the material's microstructure.
Typical Reactants:
-
Aluminum alkoxides (e.g., aluminum isopropoxide)
-
Magnesium alkoxides (e.g., magnesium ethoxide)
-
Solvent (e.g., ethanol)
-
Water for hydrolysis
-
A catalyst (acid or base)
The process involves the formation of a sol, followed by gelation, aging, drying, and sometimes calcination to obtain the final product.
Experimental Protocols
This section details the methodologies for key experiments used to characterize and compare this compound from different synthesis methods.
Acid-Neutralizing Capacity (ANC) Determination
The acid-neutralizing capacity is determined using a back-titration method based on the United States Pharmacopeia (USP) <301> general chapter.
Materials:
-
0.1 N Hydrochloric acid (HCl)
-
0.1 N Sodium hydroxide (NaOH)
-
Phenolphthalein indicator
-
Magnetic stirrer
-
Burette
-
pH meter
Procedure:
-
Accurately weigh a specific amount of the this compound sample.
-
Add a known excess volume of 0.1 N HCl to the sample and stir for a defined period (e.g., 1 hour) to allow for complete reaction.
-
Titrate the excess HCl with 0.1 N NaOH to a phenolphthalein endpoint or a specific pH (e.g., pH 3.5).
-
Calculate the ANC in milliequivalents (mEq) of acid consumed per gram of this compound.
Particle Size Analysis
Particle size distribution is determined using laser diffraction.
Instrument: Laser diffraction particle size analyzer.
Procedure:
-
Disperse the this compound powder in a suitable dispersant (e.g., deionized water) with the aid of ultrasonication to break up agglomerates.
-
Introduce the dispersion into the analyzer's measurement cell.
-
The instrument measures the angular distribution of scattered laser light, which is then used to calculate the particle size distribution.
-
Report the average particle size (e.g., D50) and the distribution width.
Specific Surface Area (BET) Analysis
The specific surface area is determined by the Brunauer-Emmett-Teller (BET) method, which involves the physical adsorption of a gas on the surface of the solid.
Instrument: BET surface area analyzer.
Procedure:
-
Degas a known weight of the this compound sample under vacuum at an elevated temperature to remove adsorbed contaminants.
-
Cool the sample to liquid nitrogen temperature (77 K).
-
Introduce a known amount of an inert gas (typically nitrogen) to the sample and measure the amount of gas adsorbed at various relative pressures.
-
The BET equation is applied to the adsorption data to calculate the specific surface area in m²/g.
Visualizing the Process and Mechanism
To better understand the synthesis and action of this compound, the following diagrams are provided.
The primary therapeutic action of this compound is the direct neutralization of gastric acid (hydrochloric acid, HCl). This chemical reaction is fundamental to its efficacy as an antacid.
Conclusion
The synthesis method for this compound is a critical determinant of its final properties and, consequently, its performance as an antacid.
-
Co-precipitation offers a balance of ease of synthesis and good performance, making it a common industrial method.
-
Hydrothermal synthesis provides a route to highly crystalline this compound with potentially enhanced stability, though it may require more specialized equipment.
-
The sol-gel method allows for the greatest control over particle size and surface area, potentially leading to this compound with very rapid acid neutralization, but the precursors can be more expensive.
This comparative guide provides a foundational understanding for researchers and drug development professionals to make informed decisions in the synthesis and characterization of this compound, ultimately enabling the development of more effective antacid formulations. Further research directly comparing these methods under identical conditions is warranted to provide a more definitive correlation between synthesis parameters and therapeutic performance.
Safety Operating Guide
A Guide to the Proper Disposal of Almagate in a Laboratory Setting
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of all laboratory chemicals is a critical aspect of their work. This guide provides essential information and step-by-step procedures for the proper disposal of Almagate, a common antacid substance. While this compound is not classified as a hazardous substance, adherence to proper disposal protocols is necessary to maintain a safe laboratory environment and prevent environmental contamination.[1][2]
Safety and Handling Information
Before disposal, it is crucial to be aware of the handling and storage recommendations for this compound. This information is typically found in the Safety Data Sheet (SDS).
Key Safety and Disposal Information for this compound:
| Parameter | Recommendation | Source |
| Personal Protective Equipment (PPE) | Wear appropriate protective equipment, including safety goggles with side-shields, chemical-impermeable gloves, and a lab coat. In case of dust formation, use a full-face respirator. | [1][3] |
| Handling | Handle in a well-ventilated area to avoid dust formation. Avoid contact with skin and eyes. | [1][3] |
| Storage | Store in a tightly closed, suitable container in a dry, cool, and well-ventilated place. | [1][3] |
| Spill Cleanup | For small spills, moisten the material with water to reduce dust, then collect it in a sealable container for disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department. | [4] |
| Environmental Precautions | Discharge into the environment must be avoided. Do not let the chemical enter drains. | [1][3] |
This compound Disposal Workflow
The following diagram outlines the recommended step-by-step procedure for the proper disposal of this compound waste in a laboratory setting. This workflow is designed to ensure safety and compliance with general laboratory waste management practices.
Detailed Disposal Protocol
The following protocol provides a detailed, step-by-step guide for the disposal of this compound. This procedure is based on general best practices for laboratory chemical waste management.
Methodology for this compound Disposal:
-
Consult Institutional Guidelines: Before beginning any disposal procedure, consult your institution's specific guidelines for chemical waste disposal. Your Environmental Health and Safety (EHS) office is the primary resource for this information.
-
Wear Appropriate PPE: At a minimum, wear chemical safety goggles, nitrile gloves, and a lab coat.
-
Prepare a Waste Container:
-
Select a container that is compatible with this compound (e.g., a high-density polyethylene (HDPE) or glass container with a secure lid).
-
The container must be clean and dry.
-
Label the container clearly as "this compound Waste" and include any other information required by your institution.
-
-
Transfer the Waste:
-
Carefully transfer the solid this compound waste into the prepared container.
-
Avoid creating dust. If necessary, work in a chemical fume hood.
-
-
Seal and Store the Container:
-
Securely seal the lid of the waste container.
-
Store the container in a designated waste accumulation area, away from incompatible materials.[4]
-
-
Arrange for Pickup:
Disposal of Empty Containers:
-
Containers that have held this compound should be managed as chemical waste.
-
If the container held acutely hazardous waste, triple rinsing is required, and the rinsate must be collected as hazardous waste.[7] However, this compound is not classified as acutely hazardous.
-
For non-hazardous materials like this compound, once the container is emptied of all visible residue, it can often be disposed of as regular trash after defacing the label.[6] Always confirm this with your institution's EHS guidelines.
While there is no specific information available regarding the environmental impact of this compound disposal, the general impact of aluminum-containing waste can be significant if not managed properly.[8][9] Therefore, following these conservative disposal procedures is a prudent measure to protect the environment.
References
- 1. catzchemical.com [catzchemical.com]
- 2. Page loading... [guidechem.com]
- 3. echemi.com [echemi.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 6. vumc.org [vumc.org]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. news.mongabay.com [news.mongabay.com]
- 9. Effect of disposal of aluminum recycling waste in soil and water bodies | Semantic Scholar [semanticscholar.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Almagate
For laboratory professionals, including researchers, scientists, and drug development experts, ensuring a safe handling and disposal process for all chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Almagate, a common antacid component. By adhering to these procedural steps, you can minimize risks and maintain a secure laboratory environment.
Personal Protective Equipment (PPE) for Handling this compound
While this compound is generally considered non-hazardous under normal conditions, adherence to proper safety protocols is crucial to prevent potential irritation and ensure personal safety, especially when dealing with its powder form.[1][2] The following table summarizes the recommended personal protective equipment for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Routine Handling & Weighing | Tightly fitting safety goggles with side-shields (conforming to EN 166(EU) or NIOSH (US)).[3] | Chemical impermeable gloves (e.g., nitrile or neoprene) and a standard lab coat. | Recommended if dust generation is likely. Use a NIOSH-approved respirator. |
| Preparing Solutions/Formulations | Tightly fitting safety goggles with side-shields.[3] A face shield may be necessary if splashing is a risk. | Chemical impermeable gloves and a lab coat. | Not generally required if handled in a well-ventilated area. |
| Spill Cleanup | Tightly fitting safety goggles with side-shields.[3] | Fire/flame resistant and impervious clothing, and chemical impermeable gloves.[3] | A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.[2][3] |
| Waste Disposal | Tightly fitting safety goggles with side-shields.[3] | Chemical impermeable gloves and a lab coat. | Not generally required if waste is properly contained. |
Note: Occupational exposure limits for this compound are not currently available.[1][3] Therefore, it is essential to handle it in a well-ventilated area to minimize inhalation exposure.[2]
Procedural Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
